3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
Description
BenchChem offers high-quality 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(diethylcarbamoyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFQDNPXVAYCOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661216 | |
| Record name | [3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-64-8 | |
| Record name | [3-(Diethylcarbamoyl)-5-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, with the CAS number 871332-64-8, is a specialized synthetic building block of significant interest in medicinal chemistry and organic synthesis. As a member of the arylboronic acid family, its primary utility lies in its application as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The strategic placement of a fluorine atom and a diethylcarbamoyl group on the phenyl ring imparts unique electronic and steric properties to the molecule, influencing its reactivity and the characteristics of the resulting products. This guide provides an in-depth exploration of its synthesis, properties, applications, and handling, tailored for professionals in research and drug development.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] The electron-withdrawing nature of fluorine can significantly alter the pKa of the boronic acid moiety and influence the electronic properties of the aromatic ring, which can be crucial for tuning the molecule's interaction with biological targets.[3] The diethylcarbamoyl group, an amide functional group, can participate in hydrogen bonding and provides a handle for further molecular elaboration, making this compound a valuable scaffold in the design of novel therapeutics.
Physicochemical Properties
While specific experimental data for 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is not extensively published, its properties can be inferred from its structure and data available for analogous compounds.
| Property | Value | Source |
| CAS Number | 871332-64-8 | Internal |
| Molecular Formula | C₁₁H₁₅BFNO₃ | PubChem |
| Molecular Weight | 239.05 g/mol | PubChem |
| Appearance | Expected to be a white to off-white solid | General knowledge of arylboronic acids |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is expected. | General knowledge of arylboronic acids |
| pKa | The presence of the electron-withdrawing fluorine atom is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8), likely in the range of 7.5-8.5.[3] | [3] |
Synthesis of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
A plausible and efficient synthetic route to 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid involves a two-step sequence starting from a commercially available di-substituted benzene derivative. The general strategy is to first synthesize the N,N-diethyl-3-fluoro-5-bromobenzamide intermediate, followed by a lithium-halogen exchange and subsequent borylation.
Workflow Diagram for the Synthesis
Caption: Proposed two-step synthesis of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid.
Step 1: Synthesis of N,N-diethyl-3-fluoro-5-bromobenzamide
This step involves the amidation of 3-bromo-5-fluorobenzoyl chloride with diethylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Protocol:
-
To a solution of diethylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 3-bromo-5-fluorobenzoyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N-diethyl-3-fluoro-5-bromobenzamide.
Step 2: Synthesis of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
The conversion of the aryl bromide to the boronic acid is achieved through a lithium-halogen exchange followed by trapping the resulting aryllithium species with a borate ester.
Protocol:
-
Dissolve N,N-diethyl-3-fluoro-5-bromobenzamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. The diethylcarbamoyl group can act as a directed metalation group, potentially influencing the regioselectivity of the lithiation.[4][5]
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add triisopropyl borate (1.5 equivalents) dropwise to the aryllithium solution, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an aqueous solution of a mild acid (e.g., saturated ammonium chloride or dilute hydrochloric acid).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel, though care must be taken as boronic acids can be prone to dehydration on silica.[6][7]
Reactivity and Applications
The primary application of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and substituted aromatic systems prevalent in pharmaceuticals and functional materials.
Suzuki-Miyaura Coupling
In a typical Suzuki-Miyaura coupling, an arylboronic acid reacts with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Illustrative Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
The presence of the fluorine atom can influence the transmetalation step of the catalytic cycle due to its electron-withdrawing nature. The diethylcarbamoyl group can serve as a point of attachment for further diversification of the resulting biaryl product.
Role in Drug Discovery
Arylboronic acids are increasingly recognized as important pharmacophores in drug design.[8] They can act as bioisosteres for other functional groups and can form reversible covalent bonds with serine proteases, which is a mechanism of action for some approved drugs. The unique combination of substituents in 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid makes it a valuable building block for generating libraries of compounds for screening against various biological targets. The fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1][2]
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the diethylamino protons (two overlapping quartets and two overlapping triplets), and distinct signals for the aromatic protons in the region of 7-8 ppm. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display signals for the ethyl carbons, the amide carbonyl carbon, and the aromatic carbons. The carbon atoms bonded to the fluorine and boron will show characteristic couplings (¹J C-F and C-B interactions).
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the phenyl ring.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretching of the boronic acid (broad, ~3300 cm⁻¹), C=O stretching of the amide (~1630 cm⁻¹), C-F stretching, and aromatic C-H and C=C vibrations.[9][10][11][12]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of water, ethyl groups, and other fragments. The isotopic pattern of boron (¹⁰B and ¹¹B) may also be observable.[13][14][15]
Safety and Handling
As with all laboratory chemicals, 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as boronic acids can dehydrate to form boroxines.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a valuable and versatile building block for organic synthesis and drug discovery. Its unique substitution pattern offers opportunities for the creation of novel molecular architectures with potentially enhanced biological activity and favorable pharmacokinetic properties. A sound understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development. This guide provides a foundational understanding to aid scientists in harnessing the potential of this important chemical entity.
References
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An In-depth Technical Guide to (3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid: Physicochemical Properties and Practical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid is a synthetically valuable arylboronic acid that has garnered interest within the realms of medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid moiety, a fluorine substituent, and a diethylcarbamoyl group, imparts a unique combination of reactivity, structural characteristics, and potential for molecular interactions. This guide provides a comprehensive overview of the known physical properties of this compound, detailed protocols for its characterization and synthesis, and insights into its applications, particularly in the context of drug discovery and development.
Core Physical and Chemical Properties
A solid at room temperature, (3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid's key identifiers and properties are summarized below. It is important to note that while some physical properties like the exact melting point have not been definitively reported in the literature, data from closely related isomers and general knowledge of arylboronic acids provide a reliable estimation.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₅BFNO₃ | [1] |
| Molecular Weight | 239.05 g/mol | [1] |
| CAS Number | 871332-64-8 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥98% | [1] |
| Melting Point | Estimated based on isomer data (133-135 °C for 4-fluoro isomer) | [2] |
| Solubility | No specific data available. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO, with limited solubility in water. | General knowledge |
Structural Elucidation and Characterization
The structural integrity and purity of (3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid are paramount for its successful application. A combination of spectroscopic techniques is essential for its unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For (3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the ethyl groups of the diethylcarbamoyl moiety, and the acidic protons of the boronic acid group. The aromatic region will show complex splitting patterns due to the fluorine and boronic acid substituents. The ethyl groups will present as a quartet and a triplet. The boronic acid protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.[3][4]
-
¹³C NMR: The carbon NMR spectrum will reveal distinct signals for each carbon atom in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift, and the aromatic carbons will show splitting due to coupling with the fluorine atom.[3][4]
-
¹⁹F NMR: The fluorine NMR spectrum will provide a single resonance, confirming the presence of the fluorine atom. Its chemical shift will be indicative of its electronic environment on the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of (3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid is expected to display the following characteristic absorption bands:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups of the boronic acid.[5][6][7]
-
C=O stretching: A strong absorption around 1630-1680 cm⁻¹ corresponding to the amide carbonyl group.
-
C-N stretching: A band in the 1250-1350 cm⁻¹ region.
-
B-O stretching: A strong, broad band typically observed between 1310 and 1380 cm⁻¹.[7]
-
C-F stretching: An absorption in the 1000-1400 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum will show the molecular ion peak [M]⁺ or [M+H]⁺, which will correspond to the calculated molecular weight.
Experimental Protocols
Synthesis of (3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid via Grignard Reaction
This protocol outlines a general and widely applicable method for the synthesis of arylboronic acids.[8][9][10]
Objective: To synthesize (3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid from the corresponding aryl bromide.
Materials:
-
3-Bromo-5-fluorobenzoyl chloride
-
Diethylamine
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Amide Formation: In a round-bottom flask, dissolve 3-bromo-5-fluorobenzoyl chloride in anhydrous THF. Cool the solution in an ice bath and add diethylamine dropwise with stirring. Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 3-bromo-N,N-diethyl-5-fluorobenzamide.
-
Grignard Reagent Formation: In a separate, flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of 3-bromo-N,N-diethyl-5-fluorobenzamide in anhydrous THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux). Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[8][11][12]
-
Borylation: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous THF dropwise via the dropping funnel. Maintain the temperature at -78 °C during the addition.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture in an ice bath and slowly add 1 M hydrochloric acid to hydrolyze the borate ester.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Determination of Melting Point
The melting point of a solid is a crucial indicator of its purity.[13][14][15][16]
Objective: To determine the melting point range of the synthesized compound.
Materials:
-
(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
A sharp melting range (1-2 °C) is indicative of a pure compound.
Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.[17][18][19]
Objective: To determine the solubility of the compound in various solvents.
Materials:
-
(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid
-
A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, acetone, dimethyl sulfoxide)
-
Small vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or a suitable quantitative analytical technique
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method like HPLC.
-
Calculate the solubility in units such as mg/mL or mol/L.
Applications in Drug Discovery and Development
Arylboronic acids are indispensable tools in modern drug discovery, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl structures, which are prevalent in many pharmaceutical agents.
The presence of the fluorine atom in (3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid can significantly influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule. Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa. The diethylcarbamoyl group can also impact solubility and provide a handle for further chemical modification.
This particular boronic acid can serve as a key building block for the synthesis of a diverse range of complex molecules, including inhibitors of various enzymes and receptor modulators.
Conclusion
(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While some of its physical properties require more detailed investigation, the established protocols for its synthesis and characterization provide a solid foundation for its use in research and development. Its unique structural features make it an attractive building block for the creation of novel compounds with potential therapeutic applications. As the demand for sophisticated molecular architectures in drug discovery continues to grow, the importance of versatile reagents like this boronic acid derivative is set to increase.
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Annex 4 - World Health Organization (WHO). Available at: [Link]
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Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate - Canadian Science Publishing. Available at: [Link]
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experiment (1) determination of melting points. Available at: [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. Available at: [Link]
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Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed. Available at: [Link]
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Improvement on Synthesis of Different Alkyl-Phenylboronic Acid - Ingenta Connect. Available at: [Link]
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Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Available at: [Link]
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3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m - DOI. Available at: [Link]
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Supporting Information 22-01-15 - The Royal Society of Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
Introduction
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid moiety for cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a diethylcarbamoyl group that can influence solubility and act as a hydrogen bond acceptor, makes it a versatile reagent in the synthesis of complex molecules. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, intended for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind the chosen route, detailed experimental protocols, and the mechanistic underpinnings of the key transformations.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule suggests a disconnection at the carbon-boron bond. This leads to the key intermediate, N,N-diethyl-3-bromo-5-fluorobenzamide , which can be accessed from the commercially available 3-bromo-5-fluorobenzoic acid .
Two primary strategies are considered for the crucial C-B bond formation: a lithium-halogen exchange followed by borylation, and a palladium-catalyzed Miyaura borylation. The lithiation-borylation route offers a straightforward, albeit cryogenically demanding, approach. The Miyaura borylation provides a milder, catalytically driven alternative with excellent functional group tolerance. This guide will detail both pathways, allowing researchers to choose the most suitable method based on available resources and experimental preferences.
Overall Synthetic Pathway
The synthesis of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid can be efficiently achieved in two principal steps, with an optional third step for the final hydrolysis if a boronate ester is formed.
Caption: Overall synthetic route to 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid.
Part 1: Synthesis of N,N-Diethyl-3-bromo-5-fluorobenzamide
The initial step involves the conversion of 3-bromo-5-fluorobenzoic acid into its corresponding N,N-diethylamide. This is a standard amidation reaction, typically proceeding through an activated carboxylic acid derivative, such as an acyl chloride, to ensure high conversion.
Step 1: Formation of 3-Bromo-5-fluorobenzoyl chloride
The carboxylic acid is activated by conversion to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Reaction: 3-Bromo-5-fluorobenzoic acid + SOCl₂ → 3-Bromo-5-fluorobenzoyl chloride + SO₂ + HCl
Causality of Experimental Choices: The use of an excess of thionyl chloride drives the reaction to completion and also serves as the solvent. A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent. The reaction is typically performed under reflux to ensure a sufficient reaction rate.
Step 2: Amidation with Diethylamine
The crude 3-bromo-5-fluorobenzoyl chloride is then reacted with diethylamine to form the desired amide.
Reaction: 3-Bromo-5-fluorobenzoyl chloride + 2 Et₂NH → N,N-Diethyl-3-bromo-5-fluorobenzamide + Et₂NH₂⁺Cl⁻
Causality of Experimental Choices: An excess of diethylamine is used, with one equivalent acting as the nucleophile and a second equivalent serving as a base to quench the HCl byproduct, driving the reaction to completion. The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction.
Part 2: Borylation of N,N-Diethyl-3-bromo-5-fluorobenzamide
This is the pivotal step in the synthesis, where the bromine atom is replaced with a boronic acid group. As mentioned, two highly effective methods are presented here.
Method A: Lithiation-Borylation
This classic method involves a halogen-metal exchange followed by electrophilic trapping with a borate ester.
Caption: Lithiation-borylation pathway.
Mechanistic Insight: The reaction is initiated by the addition of an organolithium reagent, typically n-butyllithium, at low temperatures (-78 °C) to prevent side reactions. This induces a halogen-metal exchange, forming a highly reactive aryllithium species. This nucleophilic intermediate then attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent hydrolysis of the boronate ester with aqueous acid yields the final boronic acid.[1][2] The diethylcarbamoyl group can also act as a directed metalation group (DMG), which can facilitate ortho-lithiation.[3][4] However, in the presence of a bromine atom, halogen-metal exchange is generally faster than C-H deprotonation.
Method B: Miyaura Borylation
This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the synthesis of boronate esters.[5][6]
Caption: Miyaura borylation pathway.
Mechanistic Insight: The catalytic cycle of the Miyaura borylation typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) intermediate.
-
Transmetalation: A diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is activated by a base (e.g., potassium acetate), and the boryl group is transferred to the palladium center.
-
Reductive Elimination: The desired aryl boronate ester is formed, and the Pd(0) catalyst is regenerated.
The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a common and effective ligand for this transformation.
Experimental Protocols
Synthesis of N,N-Diethyl-3-bromo-5-fluorobenzamide
-
To a solution of 3-bromo-5-fluorobenzoic acid (1.0 eq) in toluene, add a catalytic amount of DMF (0.05 eq).
-
Slowly add thionyl chloride (1.5 eq) at room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve diethylamine (2.2 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add the acyl chloride solution to the diethylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N,N-diethyl-3-bromo-5-fluorobenzamide.
Method A: Lithiation-Borylation Protocol
-
Dissolve N,N-diethyl-3-bromo-5-fluorobenzamide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 1M HCl.
-
Stir vigorously for 1-2 hours to effect hydrolysis of the boronate ester.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by trituration with an appropriate solvent.
Method B: Miyaura Borylation Protocol
-
To a flask charged with N,N-diethyl-3-bromo-5-fluorobenzamide (1.0 eq), add bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting pinacol boronate ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid. For hydrolysis, dissolve the crude ester in a mixture of THF and water, add an acid (e.g., HCl), and stir at room temperature until the conversion is complete. Then proceed with an aqueous workup as described in the lithiation-borylation protocol.
Data Presentation
| Step | Reactants | Key Reagents | Solvent | Temperature | Typical Yield |
| Amidation | 3-Bromo-5-fluorobenzoic acid, Diethylamine | SOCl₂, Et₂NH | Toluene, DCM | Reflux, 0 °C to RT | 80-95% |
| Lithiation-Borylation | N,N-Diethyl-3-bromo-5-fluorobenzamide | n-BuLi, B(OiPr)₃ | THF | -78 °C to RT | 60-80% |
| Miyaura Borylation | N,N-Diethyl-3-bromo-5-fluorobenzamide | B₂pin₂, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80-90 °C | 70-90% |
Characterization
The final product, 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, should be characterized by standard analytical techniques:
-
¹H NMR: Expected signals would include aromatic protons (with coupling to fluorine), and the characteristic ethyl group protons of the diethylamide.
-
¹³C NMR: Aromatic carbons will show C-F coupling. The carbon attached to the boron atom may show a broad signal.
-
¹⁹F NMR: A singlet is expected for the fluorine atom.
-
¹¹B NMR: A broad singlet in the range of 28-32 ppm is characteristic of a tri-coordinated boronic acid.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Conclusion
The synthesis of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a multi-step process that can be achieved with good overall yields through well-established synthetic methodologies. The choice between the lithiation-borylation and the Miyaura borylation for the key C-B bond formation step will depend on the specific laboratory setup and reagent availability. Both routes, when executed with care, provide reliable access to this important synthetic building block. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize and utilize this versatile compound in their scientific endeavors.
References
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MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
- ACS Publications. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega.
- University of Bristol. (2017).
- ResearchGate. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. Eur. Chem. Bull., 8(4), 123-127.
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
- ACS Publications. (n.d.). Directed ortho metalation.
- University of Bristol. (2018).
-
PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. Retrieved from [Link]
- Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation.
- ResearchGate. (2018). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
- SciSpace. (2022). Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022).
- GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. OpenSourceMalaria/Series3, Issue #36.
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- National Institutes of Health. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid.
-
MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved from [Link]
- National Institutes of Health. (n.d.). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F.
- ACS Publications. (n.d.). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles.
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Cenmed Enterprises. (n.d.). 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (C007B-164580). Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Enantioselective γ-borylation of unsaturated amides and stereoretentive Suzuki–Miyaura cross-coupling. Chemical Science.
- National Institutes of Health. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener.
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Spectroscopic characterization of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic synthesis and medicinal chemistry. Arylboronic acids are celebrated for their versatility as coupling partners in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[1] The specific substitution pattern of this molecule—a fluorine atom, a diethylcarbamoyl group, and a boronic acid moiety on a phenyl ring—makes it a valuable building block for creating complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the diethylcarbamoyl group provides a handle for modulating solubility and polarity.
Phenylboronic acids and their derivatives are crucial in the development of glucose-sensitive drug delivery systems and fluorescent chemosensors.[2][3] Their ability to form reversible covalent bonds with diols is a key feature exploited in these applications.[2]
This guide provides a comprehensive technical overview of the essential spectroscopic techniques required to unambiguously identify, characterize, and confirm the purity of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid. As Senior Application Scientists, we understand that robust and reliable characterization is the bedrock of reproducible research and successful drug development. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.
Molecular Identity and Physicochemical Profile
A foundational step in any characterization workflow is the confirmation of the molecule's basic properties. These parameters serve as the initial checkpoint against which all subsequent spectroscopic data are validated.
Molecular Structure
The structural arrangement of the functional groups dictates the molecule's chemical reactivity and its spectroscopic signature.
Caption: Molecular structure of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid.
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BFNO₃ | |
| Molecular Weight | 239.05 g/mol | |
| Monoisotopic Mass | 239.1129 Da | [4] |
| Physical Form | Solid | |
| InChI Key | PWFQDNPXVAYCOK-UHFFFAOYSA-N | |
| SMILES | CCN(CC)C(=O)c1cc(F)cc(c1)B(O)O |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. For 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, a multi-nuclear approach (¹H, ¹³C, ¹¹B, ¹⁹F) is essential for complete structural verification.
Expertise & Experience: The choice of NMR experiments is dictated by the structure. ¹H and ¹³C NMR confirm the carbon skeleton and proton environments. For a boronic acid, ¹¹B NMR is non-negotiable as it directly probes the boron center, confirming the presence of the B(OH)₂ group.[5][6] Similarly, ¹⁹F NMR provides a highly sensitive and direct confirmation of the fluorine substituent.[6] The combined data from these four nuclei provide an orthogonal and self-validating confirmation of the molecular structure.
Caption: Standardized workflow for NMR spectroscopic analysis.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the sample and solubilize the exchangeable B(OH)₂ protons.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (¹H and ¹³C to residual solvent peak or TMS; ¹¹B to BF₃·OEt₂; ¹⁹F to CFCl₃).
Predicted NMR Data and Interpretation
The following table summarizes the expected chemical shifts (δ) and multiplicities for the key nuclei. Note that exact shifts can vary based on solvent and concentration.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.2 (broad s) | Broad Singlet | B(OH)₂ |
| ~7.8 - 8.0 | Multiplet | Aromatic CH | |
| ~7.5 - 7.7 | Multiplet | Aromatic CH | |
| ~7.3 - 7.5 | Multiplet | Aromatic CH | |
| ~3.4 (q) | Quartet | N-CH₂ | |
| ~1.1 (t) | Triplet | CH₃ | |
| ¹³C | ~168 | Singlet | C=O (Amide) |
| ~163 (d) | Doublet (¹JCF) | C-F | |
| ~135 | Singlet | C-B | |
| ~130 - 115 | Multiplets | Aromatic CH | |
| ~42 | Singlet | N-CH₂ | |
| ~13 | Singlet | CH₃ | |
| ¹¹B | ~28 - 30 | Broad Singlet | B(OH)₂ |
| ¹⁹F | ~ -110 to -115 | Singlet | Ar-F |
Interpretation Insights:
-
¹H NMR: The aromatic region will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent. The quartet and triplet for the diethyl groups are characteristic signatures.
-
¹¹B NMR: A broad signal around 28-30 ppm is indicative of a trigonal (sp² hybridized) boronic acid.[5]
-
¹⁹F NMR: A single resonance in the expected range confirms the presence of the fluoro-substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides critical information about the functional groups present in a molecule. The vibrational frequencies of specific bonds act as a molecular fingerprint.
Expertise & Experience: For this molecule, the diagnostic IR bands are the O-H stretch of the boronic acid, the C=O stretch of the amide, the B-O stretch, and the C-F stretch. The O-H band is typically very broad due to hydrogen bonding, a hallmark of boronic acids in the solid state. The position of the amide C=O stretch is sensitive to its electronic environment and provides confirmatory evidence of this functional group.
Caption: Experimental workflow for ATR-IR spectroscopy.
Experimental Protocol: ATR-IR Analysis
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key vibrational bands and compare them to known frequencies for the functional groups.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3100 | Broad, Strong | O-H Stretch (from B(OH)₂, H-bonded) |
| 3080 - 3010 | Medium | Aromatic C-H Stretch |
| 2975 - 2850 | Medium | Aliphatic C-H Stretch (CH₂, CH₃) |
| 1650 - 1630 | Strong | C=O Stretch (Amide I band) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1380 - 1350 | Strong | B-O Stretch |
| 1250 - 1100 | Strong | C-N Stretch & C-F Stretch |
Interpretation Insights: The presence of a very broad band above 3100 cm⁻¹ and a strong band around 1360 cm⁻¹ are highly indicative of a boronic acid functional group.[7] The strong absorption around 1640 cm⁻¹ confirms the diethylcarbamoyl moiety.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound, which provides the ultimate confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula.
Expertise & Experience: Electrospray ionization (ESI) is the preferred method for this molecule as it is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion.[1] We would expect to see adducts such as [M+H]⁺ in positive ion mode and [M-H]⁻ in negative ion mode. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing further structural confirmation.[8]
Caption: General workflow for analysis by LC-MS with ESI source.
Experimental Protocol: LC-MS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. Adding a small amount of acid (e.g., 0.1% formic acid for positive mode) or base (e.g., 0.1% ammonium hydroxide for negative mode) can aid ionization.[1]
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
Infusion: The sample can be directly infused into the mass spectrometer or injected through an LC system for separation prior to analysis.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-500).
Expected Mass-to-Charge (m/z) Ratios
The following table lists the predicted m/z values for common adducts based on the compound's monoisotopic mass of 239.1129 Da.[4]
| Ion/Adduct | Ionization Mode | Theoretical m/z |
| [M+H]⁺ | Positive | 240.1202 |
| [M+Na]⁺ | Positive | 262.1021 |
| [M-H]⁻ | Negative | 238.1056 |
| [M+HCOO]⁻ | Negative | 284.1111 |
Trustworthiness: The observation of the correct molecular weight by HRMS, with an error of less than 5 ppm compared to the theoretical value, provides definitive confirmation of the elemental formula and, by extension, the identity of the compound when combined with NMR and IR data.
Conclusion
The comprehensive spectroscopic characterization of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the detailed structural map, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental composition. Together, these techniques form a robust, self-validating system that ensures the identity, purity, and quality of this critical chemical building block, empowering researchers to proceed with confidence in their synthesis and drug discovery endeavors.
References
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A. A. D. T. Adjei, J. C. A. Gbedema, F. A. Armah, and G. A. Koffuor, "Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone," MDPI, Available at: [Link].[3]
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Y. Li, et al., "Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery," Cogent Engineering, Available at: [Link].[2]
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National Center for Biotechnology Information, "3-Fluorophenylboronic acid," PubChem Compound Database, CID=2733986, Available at: [Link].[9]
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Cenmed Enterprises, "3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (C007B-164580)," Available at: [Link].[10]
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National Center for Biotechnology Information, "Phenylboronic Acid," PubChem Compound Database, CID=66827, Available at: [Link].[11]
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H.-Y. Chen, et al., "A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers," MDPI, Available at: [Link].[5]
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K. S. Chidella, V. B. Dasari, and A. Jayashree, "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor," SciRP.org, Available at: [Link].[1]
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M. A. Dziubek, et al., "(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity," MDPI, Available at: [Link].[6]
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S. S. K. G, et al., "Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets," The Royal Society of Chemistry, Available at: [Link].[8]
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E. M. Miller, et al., "Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin," PMC, Available at: [Link].[13]
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S. H. Brewer, et al., "Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces," Langmuir, Available at: [Link].[7]
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A Researcher's Comprehensive Guide to 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid: Safety, Handling, and Technical Data
For the modern researcher engaged in drug discovery and synthetic chemistry, 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid stands as a valuable building block. Its utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures. However, its safe and effective use demands a nuanced understanding of its specific hazard profile, distinct from that of simpler arylboronic acids. This guide provides an in-depth examination of the critical safety protocols, handling procedures, and essential technical data for this compound, grounded in established safety principles and field-proven expertise.
Core Safety Profile and Hazard Identification
Unlike many common boronic acids which are generally considered to have low toxicity, 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid presents a significantly higher acute oral toxicity. This distinction is paramount and must inform all handling procedures. The primary hazard classification is Acute Toxicity, Oral, Category 3 , necessitating stringent precautions to prevent ingestion.
GHS Hazard Classification:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |
This classification is based on available safety data and underscores the critical need for robust containment and personal protective equipment (PPE). It is crucial to treat this compound with a higher degree of caution than structurally simpler analogs like phenylboronic acid, which is typically classified as Category 4 ("Harmful if swallowed").[1][2][3]
Prudent Handling and Engineering Controls
The "Danger" signal word and H301 hazard statement dictate that handling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid must occur within a controlled environment, minimizing the risk of aerosolization and accidental ingestion.
Engineering Controls: The First Line of Defense
All manipulations of the solid compound should be performed in a properly functioning chemical fume hood to control dust and potential vapors.[1][4] The goal is to prevent any inhalation of the substance and to contain any potential spills. General laboratory ventilation is insufficient for handling this material.[4]
Personal Protective Equipment (PPE): A Self-Validating System
A multi-layered PPE approach is mandatory. The selection of PPE should be viewed as an integrated system to prevent all routes of exposure.
Caption: Mandatory PPE workflow for handling 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid.
Step-by-Step PPE Protocol:
-
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing during solution preparation or reaction workup.
-
Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or pinholes before use. It is critical to wash hands thoroughly with soap and water after handling the material, even after gloves are removed.[1][4]
-
Hygiene: Do not eat, drink, or smoke in the work area.[2][4] Remove all PPE and wash hands before leaving the laboratory.[6]
Storage and Stability
Proper storage is crucial to maintain the integrity of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid and prevent degradation.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] Many boronic acids are hygroscopic and air-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[7][8]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition.[7]
-
Storage Class: Based on its high acute toxicity, it falls under Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.
Spill and Emergency Procedures
Prompt and correct response to a spill or exposure is critical.
Exposure Response
Caption: First aid measures for different routes of exposure.
Spill Cleanup Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.
-
Protect: Don appropriate PPE, including respiratory protection if the powder is airborne.
-
Contain: Prevent the spread of the solid material. Avoid raising dust.[1]
-
Clean: Carefully sweep or scoop up the solid material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[9] Avoid using water for cleanup as it may create a slurry that is more difficult to manage.[9]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water.
-
Dispose: Dispose of all contaminated materials (including gloves, wipes, etc.) as hazardous waste in accordance with local, state, and federal regulations.[2]
Application-Specific Safety: The Suzuki-Miyaura Coupling
As a key reagent in Suzuki-Miyaura reactions, it is vital to consider the hazards of the entire process. These reactions often involve palladium catalysts, bases, and organic solvents, each with its own risk profile.[10][11] A critical, yet often overlooked, hazard is the potential for significant exothermic events, especially during scale-up.[12] It is a best practice to understand the thermal decomposition behavior of any new reaction mixture before attempting it on a large scale.[12]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BFNO₃ | |
| Molecular Weight | 239.05 g/mol | |
| Appearance | Solid | |
| CAS Number | 874219-41-5 |
Note: Detailed physical properties such as melting point, boiling point, and solubility are not consistently reported across suppliers. Researchers should assume the compound is a stable solid under standard laboratory conditions.
Conclusion
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a potent tool for chemical synthesis. However, its high acute oral toxicity distinguishes it from many other boronic acids and demands the highest standards of laboratory safety. By understanding its specific hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to strict handling and disposal protocols, researchers can safely harness the synthetic power of this valuable compound. The causality behind these protocols is simple: preventing exposure, particularly ingestion, is the primary directive. Every step, from storage to disposal, must be executed with this core principle in mind.
References
- Chemdox. (n.d.). Safety Data Sheet: Phenyl boronic acid-d5.
- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.
- Thermo Fisher Scientific. (n.d.). Phenylboronic acid - SAFETY DATA SHEET.
- ITW Reagents. (2024). 110140 - Phenylboronic acid - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 3-fluoro-5-(diethylcarbamoyl)phenylboronic acid AldrichCPR.
- Fisher Scientific. (2023). SAFETY DATA SHEET - Phenylboronic acid.
- ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (2025). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Phenylboronic acid pinacol ester.
- ACS Publications. (2015). Boronic Acids and Their Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
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A Technical Guide to 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering insights into its procurement, safe handling, and application in robust chemical synthesis.
Introduction: A Versatile Building Block
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a substituted arylboronic acid that has garnered significant interest in the pharmaceutical industry. Its unique trifunctional substitution pattern—a fluorine atom, a diethylcarbamoyl group, and a boronic acid moiety—makes it a highly versatile reagent for the synthesis of complex molecules. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and widely used method for forming carbon-carbon bonds.[1] The fluorine and diethylcarbamoyl substituents allow for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target engagement of the final compounds, which are critical parameters in drug design.
Commercial Availability and Supplier Specifications
A crucial first step in any research or development program is the reliable sourcing of starting materials. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is available from a range of commercial suppliers. When selecting a supplier, it is imperative to consider not only the cost but also the purity, consistency, and the availability of comprehensive analytical data. Below is a comparative table of representative commercial suppliers and their typical product specifications.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Sigma-Aldrich | Not specified; sold as part of their "AldrichCPR" collection for early discovery research, with the buyer responsible for confirming identity and purity.[2] | 871332-64-8 | C₁₁H₁₅BFNO₃ | 239.05 | All sales are final. |
| Cenmed Enterprises | ≥98% | 871332-64-8 | C₁₁H₁₅BFNO₃ | 239.1 | Provides Hazard and Precautionary Statement Codes. |
| BLDpharm | 97% | 237413-05-7 (non-fluorinated analog) | C₁₁H₁₆BNO₃ | 221.06 | Data for the non-fluorinated analog is provided for reference. |
| BIOFOUNT | Not specified | 871332-64-8 | C₁₁H₁₅BFNO₃ | 239.1 | Provides basic safety precautions. |
Note: This table is for informational purposes and researchers should always consult the supplier's most recent certificate of analysis (CoA) for lot-specific data.
Safe Handling and Storage of Arylboronic Acids
Arylboronic acids, including 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, require careful handling to ensure both user safety and reagent integrity. While generally stable, they can be sensitive to moisture and air, and some have been found to be weakly mutagenic.[3]
Key Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice).[4]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[3]
-
Inert Atmosphere: For prolonged storage and in sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place.[3] Some boronic acids may benefit from refrigeration.
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.[5]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Application in Suzuki-Miyaura Cross-Coupling: A Detailed Protocol
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures that are prevalent in pharmaceuticals. The reaction involves the palladium-catalyzed coupling of an organoboron compound (like our title compound) with an organohalide.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is key to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[6]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[6]
Field-Proven Experimental Protocol
Reaction: Coupling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid with an Aryl Iodide.
Materials:
-
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (1.0 eq)
-
Aryl iodide (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, the aryl iodide, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous tetrahydrofuran and deionized water (a common solvent ratio is 4:1 THF:water).
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]
Conclusion
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a valuable and versatile building block for the synthesis of novel compounds in drug discovery and development. Its successful application hinges on careful supplier selection, adherence to safe handling practices, and the implementation of robust and well-understood synthetic protocols like the Suzuki-Miyaura coupling. This guide provides a foundational understanding to empower researchers to effectively and safely utilize this important reagent in their synthetic endeavors.
References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2004, February 1). ACS Publications. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- US Patent for PRMT5 inhibitors. (n.d.). Google Patents.
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- CN108456140B - Method for preparing flurbiprofen impurity M. (n.d.). Google Patents.
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Suzuki coupling between phenylboronic acid and aryl halides. (n.d.). ResearchGate. Retrieved from [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central. Retrieved from [Link]
-
Standard Operating Procedure. (2017, May 25). University of California, Los Angeles. Retrieved from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. Retrieved from [Link]
-
Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (2005). Sci-Hub. Retrieved from [Link]
- Bioactive compounds. (n.d.). Google Patents.
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An In-depth Technical Guide to Fluorinated Phenylboronic Acids in Organic Chemistry
Introduction: The Transformative Influence of Fluorine in Phenylboronic Acids
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry.[1] When applied to the versatile class of phenylboronic acids, fluorine's unique electronic properties impart a profound influence on reactivity, stability, and utility.[2] The high electronegativity of fluorine introduces a strong inductive electron-withdrawing effect, which significantly modulates the Lewis acidity of the boronic acid moiety.[2][3] This enhanced acidity is a critical factor in their application as catalysts, sensors, and crucial building blocks in organic synthesis.[2] Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic degradation, thereby improving the pharmacokinetic profiles of drug candidates.[4][5]
This guide provides a comprehensive overview of fluorinated phenylboronic acids, delving into their synthesis, unique properties, and key applications. It is intended for researchers and professionals in organic chemistry and drug development, offering both foundational knowledge and practical insights into harnessing the potential of these powerful reagents.
Core Properties and Structural Features
The introduction of fluorine atoms onto the phenyl ring of a boronic acid has several predictable and exploitable consequences:
-
Enhanced Lewis Acidity: The electron-withdrawing nature of fluorine increases the electrophilicity of the boron atom, making the boronic acid a stronger Lewis acid.[2] This property is central to their use in catalysis and as sensors for Lewis basic analytes. The pKa values of fluorinated phenylboronic acids can vary significantly depending on the number and position of the fluorine substituents. For instance, the pKa can range from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid.[6]
-
Modulated Reactivity in Cross-Coupling: In Suzuki-Miyaura coupling reactions, the electronic nature of the boronic acid partner is a key determinant of reaction efficiency. The increased acidity of fluorinated phenylboronic acids can influence the rate-determining transmetalation step.[4]
-
Altered Physicochemical Properties: Fluorination can significantly alter a molecule's polarity, lipophilicity, and metabolic stability.[1] These changes are of paramount importance in the design of bioactive compounds, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Unique Solid-State Structures: In the solid state, many fluoro-substituted phenylboronic acids form dimeric structures through hydrogen bonding.[6] In the case of ortho-fluorophenylboronic acids, weak intramolecular B-O-H···F hydrogen bonds can be observed.[6]
Synthetic Methodologies
The synthesis of phenylboronic acids, including their fluorinated analogs, is well-established. Common methods include:
-
Grignard and Organolithium Routes: A prevalent method involves the reaction of a fluorinated phenylmagnesium bromide or phenyllithium with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the desired boronic acid.[7][8]
-
Palladium-Catalyzed Borylation: Aryl halides or triflates can be coupled with diboronyl reagents in the presence of a palladium catalyst to introduce the boronic acid functionality.[7]
-
Direct C-H Borylation: Transition metal-catalyzed C-H activation and subsequent borylation offer a more atom-economical approach to synthesizing these compounds.[9]
-
Fluorination of Existing Phenylboronic Acids: Direct fluorination of a parent phenylboronic acid can also be achieved using specialized fluorinating agents. For example, acetyl hypofluorite (AcOF) has been used for the electrophilic fluorination of aryl boronic acids.[10] Copper-mediated fluorination of arylboronate esters provides another route to aryl fluorides under mild conditions.[9]
Key Application: Suzuki-Miyaura Cross-Coupling
Fluorinated phenylboronic acids are invaluable reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[11] This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[12]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often rate-limiting and is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[14] The enhanced Lewis acidity of fluorinated phenylboronic acids can influence the ease of this activation.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Fluorinated Biphenyl Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a fluorinated phenylboronic acid with an aryl bromide.
Materials:
-
4-Fluorophenylboronic acid
-
1-Bromo-4-nitrobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-fluorophenylboronic acid (1.2 mmol), 1-bromo-4-nitrobenzene (1.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).
-
Solvent and Base Addition: Add toluene (20 mL), ethanol (5 mL), and an aqueous solution of potassium carbonate (2 M, 5 mL).
-
Reaction Execution: The mixture is stirred and heated to reflux (approximately 80-90 °C) under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-fluoro-4'-nitrobiphenyl.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ generates the active Pd(0) species in situ. The phosphine ligand stabilizes the palladium catalyst and influences its reactivity.
-
Base: Potassium carbonate is a common and effective base for activating the boronic acid to facilitate transmetalation.
-
Solvent System: The biphasic toluene/water system is often used to dissolve both the organic reactants and the inorganic base. Ethanol can be added to improve the solubility of the reactants.
Key Application: Fluoride Ion Sensing
The Lewis acidic nature of the boron center in fluorinated phenylboronic acids makes them excellent candidates for the development of chemosensors, particularly for fluoride ions.[15] The interaction between the boronic acid and the fluoride ion can be transduced into a measurable signal, such as a change in fluorescence or color.[15][16]
Sensing Mechanism
The sensing mechanism typically involves the binding of a fluoride ion to the boron atom of the phenylboronic acid. This interaction can lead to a change in the electronic properties of an appended fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response.[15][17] For instance, a system can be designed where the fluorescence of a dye is initially quenched. Upon binding of fluoride to the boronic acid moiety, this quenching mechanism is disrupted, leading to a significant increase in fluorescence intensity.[15]
Caption: General mechanism of a "turn-on" fluorescent sensor for fluoride ions.
Summary of Properties and Applications
| Property | Consequence/Application |
| Enhanced Lewis Acidity | Increased reactivity in catalysis, effective binding site for fluoride and other anions in chemical sensors.[2][3] |
| Modulated Electronic Properties | Influences the rate and efficiency of Suzuki-Miyaura cross-coupling reactions.[4] |
| Increased Metabolic Stability | Blocks sites of enzymatic oxidation, improving the pharmacokinetic profile of drug candidates.[4][5] |
| Tunable Lipophilicity | Allows for the fine-tuning of ADME properties in drug design.[1] |
Conclusion
Fluorinated phenylboronic acids are a class of reagents with exceptional utility in modern organic chemistry. The unique properties imparted by fluorine substitution, particularly the enhancement of Lewis acidity and the modulation of physicochemical characteristics, have established them as indispensable tools in cross-coupling reactions, chemical sensing, and drug discovery. A thorough understanding of their synthesis, properties, and reactivity is essential for any researcher seeking to leverage the power of fluorine in molecular design and synthesis.
References
- Vertex AI Search. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research.
- ChemicalBook. (2023, May 9). Phenylboronic acid:Synthesis,reactions.
- MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
- Taylor & Francis Online. (2023, May 22). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid.
- Georganics. (2024, January 9). Phenylboronic acid – preparation and application.
- MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF.
- ACS Publications. (2015, November 14). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids | Organic Letters.
- ResearchGate. (n.d.). Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor.
- NIH. (2013, February 5). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex.
- Organic Chemistry Portal. (n.d.). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- NIH. (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- PubMed Central. (n.d.). Fluorescent Sensing of Fluoride in Cellular System.
- ACS Omega. (2020, September 21). Smartphone-based Fluoride-specific Sensor for Rapid and Affordable Colorimetric Detection and Precise Quantification at Sub-ppm Levels for Field Applications.
- PubMed. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- Semantic Scholar. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Sci-Hub. (n.d.). Influence of fluorine substituents on the properties of phenylboronic compounds.
- ResearchGate. (n.d.). (PDF) Review: Fluorine in Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- RSC Publishing. (2018, August 20). Recent development of boronic acid-based fluorescent sensors.
- ResearchGate. (n.d.). A New Fluorescein Derivative Bearing a Boronic Acid Group as a Fluorescent Chemosensor for Fluoride Ion.
- RSC Publishing. (2024, September 26). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling.
- MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- ResearchGate. (n.d.). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
Sources
- 1. nbinno.com [nbinno.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 9. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 16. Fluorescent Sensing of Fluoride in Cellular System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Coupling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
Introduction: The Strategic Importance of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides has become indispensable in the synthesis of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a particularly valuable building block in medicinal chemistry. The presence of the fluorine atom and the diethylcarbamoyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and bioavailability.
However, the electronic nature of this boronic acid, characterized by the electron-withdrawing effects of the fluoro and amide functionalities, presents unique challenges to the standard Suzuki-Miyaura protocol. These substrates can be prone to side reactions, such as protodeboronation, and may exhibit altered reactivity in the key steps of the catalytic cycle.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the successful coupling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid with a variety of aryl halides. We will delve into the mechanistic considerations, catalyst selection, and provide detailed, field-proven protocols to empower the synthesis of novel biaryl compounds.
Mechanistic Considerations for an Electron-Deficient Boronic Acid
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and optimizing the coupling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4]
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pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative Addition", shape=plaintext, fontcolor="#5F6368"]; pd2_complex [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; biaryl_pd2_complex [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive Elimination", shape=plaintext, fontcolor="#5F6368"]; product [label="Ar¹-Ar²", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
pd0 -> oxidative_addition [label="Ar¹-X"]; oxidative_addition -> pd2_complex; pd2_complex -> transmetalation [label="[Ar²B(OH)₃]⁻"]; transmetalation -> biaryl_pd2_complex; biaryl_pd2_complex -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [style=dashed, label="Catalyst Regeneration"]; } caption [label="Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.", fontname="Arial", fontsize=10]; dot
The electron-withdrawing nature of the fluoro and diethylcarbamoyl substituents on the boronic acid primarily impacts the transmetalation step. For transmetalation to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species. While this is a general requirement for all Suzuki couplings, the rate of this step can be slower for electron-deficient arylboronic acids.
Furthermore, a significant competing side reaction for electron-deficient (and some electron-rich) boronic acids is protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the presence of strong bases and water. Therefore, the choice of catalyst, ligand, base, and solvent system is critical to favor the desired cross-coupling pathway over protodeboronation.
Palladium Catalyst and Ligand Selection: A Guided Approach
The success of a challenging Suzuki-Miyaura coupling is often determined by the palladium catalyst and, more importantly, the associated phosphine ligand. For electron-deficient substrates like 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands promote the formation of monoligated, highly reactive Pd(0) species, which are crucial for efficient oxidative addition and facilitate the subsequent steps of the catalytic cycle.
Recommended Catalyst Systems:
| Catalyst System | Key Features & Rationale |
| Pd₂(dba)₃ with a Buchwald Ligand (e.g., SPhos, XPhos) | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source. When combined with bulky, electron-rich biarylphosphine ligands like SPhos or XPhos, it forms highly active catalytic species. These ligands are particularly effective for coupling electron-deficient boronic acids and sterically hindered substrates. |
| Palladacycle Precatalysts (e.g., XPhos Pd G3) | These are air- and moisture-stable Pd(II) precatalysts that readily generate the active Pd(0) species under the reaction conditions. They offer excellent reliability and are often highly effective for challenging couplings, including those involving aryl chlorides. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) is a classical and versatile catalyst. While it can be effective, it may require higher temperatures and longer reaction times for challenging substrates compared to more modern catalyst systems. |
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid with various aryl halides. Optimization of reaction parameters may be necessary for specific substrates.
General Workflow for Suzuki-Miyaura Coupling
Protocol 1: Coupling with an Aryl Bromide using Pd₂(dba)₃ and SPhos
This protocol is a robust starting point for the coupling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid with a range of aryl bromides.
Materials:
-
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (e.g., 0.6 mmol, 1.2 equiv), Pd₂(dba)₃ (e.g., 0.01 mmol, 2 mol%), SPhos (e.g., 0.02 mmol, 4 mol%), and K₃PO₄ (e.g., 1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (e.g., 5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling with an Aryl Chloride using an XPhos Palladacycle
For less reactive aryl chlorides, microwave irradiation can significantly reduce reaction times and improve yields. The use of a palladacycle precatalyst is highly recommended for these challenging couplings.
Materials:
-
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos Pd G3 (3 mol%)
-
K₂CO₃ (2.5 equiv)
-
t-Amyl alcohol/Water (10:1 v/v), degassed
Procedure:
-
To a microwave reaction vial, add the aryl chloride (e.g., 0.3 mmol, 1.0 equiv), 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (e.g., 0.45 mmol, 1.5 equiv), XPhos Pd G3 (e.g., 0.009 mmol, 3 mol%), and K₂CO₃ (e.g., 0.75 mmol, 2.5 equiv).
-
Add the degassed t-amyl alcohol/water solvent mixture (e.g., 3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-140 °C for 30-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Data Summary and Comparison
The following table provides a hypothetical comparison of expected outcomes based on the chosen protocol and coupling partner. Actual results may vary.
| Coupling Partner | Protocol | Catalyst System | Temp. (°C) | Time (h) | Expected Yield (%) |
| 4-Bromoanisole | 1 | Pd₂(dba)₃ / SPhos | 90 | 4 | > 90 |
| 2-Bromopyridine | 1 | Pd₂(dba)₃ / SPhos | 100 | 6 | 75-85 |
| 4-Chloroacetophenone | 2 | XPhos Pd G3 | 130 | 0.75 | 80-90 |
| 2-Chlorotoluene | 2 | XPhos Pd G3 | 140 | 1 | 65-75 |
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction stalls, first ensure the palladium catalyst and phosphine ligand are of high quality and have not degraded. Increasing the reaction temperature or switching to a more polar solvent like DMF can also improve results. Inadequate degassing can lead to catalyst decomposition, so ensure all solvents are thoroughly deoxygenated.
-
Significant Protodeboronation: This is a common side reaction for electron-deficient boronic acids. To mitigate this, consider using a milder base such as K₂CO₃ or Cs₂CO₃. Reducing the amount of water in the solvent system or even running the reaction under anhydrous conditions can also be beneficial. Lowering the reaction temperature, if possible, will also slow the rate of protodeboronation relative to the desired coupling. In some cases, converting the boronic acid to its corresponding pinacol ester can enhance stability.
Conclusion
The Suzuki-Miyaura coupling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a highly valuable transformation for the synthesis of novel, functionalized biaryl compounds. While its electronic properties present certain challenges, a rational approach to catalyst and ligand selection, coupled with careful optimization of reaction conditions, can lead to high-yielding and reproducible results. The use of modern, bulky, electron-rich phosphine ligands and their corresponding palladacycle precatalysts is strongly recommended for achieving optimal outcomes. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important building block in their synthetic endeavors.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 1998 , 37 (24), 3387-3388. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Ridgway, B. H.; Woerpel, K. A. A new mechanistic study of the transmetalation step of the Suzuki-Miyaura cross-coupling reaction. The Journal of Organic Chemistry, 1998 , 63 (3), 458-460. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
Sources
Application Notes & Protocols for (3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid
Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid. The protocols and insights presented herein are synthesized from established principles of organometallic chemistry and field-proven methodologies to ensure reliable and reproducible outcomes.
Introduction: A Versatile Building Block in Modern Synthesis
(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable building block in medicinal and materials chemistry.[1][2] Its utility is anchored in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[3][4]
The molecule's architecture is noteworthy for two key features:
-
An electron-withdrawing fluorine atom , which modulates the electronic properties of the phenyl ring and can influence reaction kinetics and the physicochemical properties of the final product.
-
A robust diethylcarbamoyl (amide) group , which provides a site for hydrogen bonding and further synthetic elaboration, making it an attractive component in the design of complex, biologically active molecules.[5][6]
This guide provides a detailed exploration of standard reaction conditions, mechanistic rationale, and practical protocols to effectively employ this reagent in Suzuki-Miyaura cross-coupling.
Compound Profile
| Parameter | Data |
| Chemical Name | (3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid |
| CAS Number | 1256355-27-0 |
| Molecular Formula | C₁₁H₁₅BFNO₃ |
| Molecular Weight | 239.05 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 133-135 °C[7] |
| Storage | Store at 2-8°C under a dry, inert atmosphere to prevent degradation. |
Mechanistic Foundation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry.[3] Its mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount to rational protocol design and troubleshooting.
The cycle consists of three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) species. Electron-poor halides generally undergo this step more readily.[8]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[3][9] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex.[10]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Standard Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of (3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid with a generic aryl bromide. Optimization may be required for different coupling partners.
Materials and Reagents
| Reagent | Grade | Typical Amount |
| (3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid | ≥95% | 1.2 - 1.5 equivalents |
| Aryl Halide (e.g., 1-bromo-4-methoxybenzene) | ≥98% | 1.0 equivalent |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst grade | 1-5 mol% |
| Tricyclohexylphosphine (PCy₃) or SPhos | Catalyst grade | 2-10 mol% |
| Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Anhydrous, ≥99% | 2.0 - 3.0 equivalents |
| 1,4-Dioxane | Anhydrous | Reaction Solvent |
| Water | Degassed, HPLC grade | Co-solvent |
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add (3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), potassium carbonate (3.0 equiv.), Pd(OAc)₂ (2 mol%), and tricyclohexylphosphine (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress periodically by TLC or LC-MS until the limiting aryl halide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
Scientific Insights & Optimization Strategies
While the standard protocol is robust, the specific electronic nature of (3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid warrants special consideration for achieving optimal results.
Causality of Component Selection
-
Choice of Base: The base is not merely a proton scavenger; it is a mechanistic activator.[11] For this boronic acid, which is moderately electron-deficient due to the fluorine atom, a medium-strength base like K₂CO₃ or K₃PO₄ is often ideal. Stronger bases (e.g., NaOH, Cs₂CO₃) can accelerate the desired transmetalation but also increase the risk of a key side reaction: protodeboronation.[12][13]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.[3] Electron-rich, bulky phosphine ligands like P(t-Bu)₃ and PCy₃, or biaryl phosphines like SPhos and XPhos, are highly effective.[9][12] They promote the oxidative addition and the final reductive elimination steps, leading to higher catalyst turnover and efficiency.
-
Protodeboronation Risk: The presence of the electron-withdrawing fluorine atom can make the C-B bond more susceptible to cleavage by water or other protic sources, especially under basic conditions.[14] This side reaction consumes the boronic acid and reduces the overall yield.
Troubleshooting & Optimization Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Poorly soluble base.3. Unreactive aryl halide (e.g., chloride). | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Use K₃PO₄ which has better solubility in mixed aqueous solvents.3. Switch to a more active catalyst system (e.g., a Pd-NHC precatalyst) and a stronger base (Cs₂CO₃).[9] |
| Significant Protodeboronation | 1. Base is too strong.2. Reaction temperature is too high or time is too long.3. Presence of excess water. | 1. Switch to a milder base like potassium fluoride (KF).[9]2. Lower the reaction temperature and monitor carefully to stop upon completion.3. Use anhydrous conditions or convert the boronic acid to its more stable pinacol boronate ester.[8] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas throughout the reaction. |
Conclusion
(3-(Diethylcarbamoyl)-5-fluorophenyl)boronic acid is a highly effective reagent for constructing complex molecular scaffolds via the Suzuki-Miyaura reaction. A foundational understanding of the reaction mechanism, particularly the critical role of the base in activating the boronic acid and the potential for protodeboronation, is key to success. By employing robust catalyst systems with electron-rich ligands and carefully selecting the base and reaction conditions, researchers can reliably incorporate this versatile building block into synthetic routes for novel pharmaceuticals and advanced materials.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Al-bayati, F. A., & Al-Amiery, A. A. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-(Diethylcarbamoyl)-4-fluorophenylboronic acid. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
O'Brien, A. G., & Campeau, L. C. (2013). Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides. Organic Letters. Retrieved from [Link]
-
Das, U., D’Souza, A., & D’Souza, M. J. (2020). Design and discovery of boronic acid drugs. PubMed. Retrieved from [Link]
-
Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Retrieved from [Link]
-
Srogl, J., & Liebeskind, L. S. (2008). N-Amidation by Copper-Mediated Cross-coupling of Organostannanes or Boronic Acids with O-Acetyl Hydroxamic Acids. National Institutes of Health. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of boronic acids in the cross-coupling of amides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Al-Ostoot, F. H., & Al-Ghamdi, S. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. Retrieved from [Link]
-
Szostak, M., & Buchspies, J. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters. Retrieved from [Link]
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- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. m.youtube.com [m.youtube.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(Diethylcarbamoyl)-4-fluorophenylboronic acid [myskinrecipes.com]
- 8. Yoneda Labs [yonedalabs.com]
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- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
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- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Medicinal Chemistry Applications of Amide-Substituted Boronic Acids
This guide provides an in-depth exploration of the medicinal chemistry applications of amide-substituted boronic acids, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a comprehensive understanding of the design, synthesis, and evaluation of these potent enzyme inhibitors. The structure of this document is designed to logically flow from fundamental principles to practical applications, empowering you to confidently incorporate these compounds into your research endeavors.
Introduction: The Rise of Boron in Drug Discovery
The journey of boron-containing compounds in medicinal chemistry has been a transformative one, moving from a perception of toxicity to becoming a cornerstone of modern drug design.[1] The seminal moment in this evolution was the FDA approval of bortezomib (Velcade®) in 2003, a dipeptidyl boronic acid that revolutionized the treatment of multiple myeloma.[1] This milestone ignited a surge of interest in boronic acids, recognizing their unique ability to form stable, yet reversible, covalent bonds with the hydroxyl groups of serine, threonine, and tyrosine residues within enzyme active sites.[2][3] This mode of action provides a powerful mechanism for potent and selective enzyme inhibition.
The amide functionality, when incorporated into the boronic acid scaffold, offers several distinct advantages. It provides a versatile handle for building complex molecular architectures, mimicking peptide substrates of target enzymes, and fine-tuning pharmacokinetic and pharmacodynamic properties.[1] This guide will specifically focus on the synthesis, characterization, and application of these amide-substituted boronic acids in the context of drug discovery.
The Strategic Advantage of Amide Substitution
The incorporation of amide bonds into boronic acid-based inhibitors is a deliberate design choice driven by several key principles of medicinal chemistry:
-
Mimicking Natural Substrates: Many enzymes, particularly proteases, recognize and cleave peptide substrates. Amide-substituted boronic acids, especially di- and tri-peptidyl derivatives, can effectively mimic these natural substrates, leading to high binding affinity and selectivity for the target enzyme.[1]
-
Modulating Pharmacokinetics: The peptide-like nature of these compounds can influence their absorption, distribution, metabolism, and excretion (ADME) properties. Strategic modifications to the amide backbone can be used to enhance stability against proteolytic degradation, improve cell permeability, and optimize the overall pharmacokinetic profile.[1][4] For instance, replacing a standard amide with a urea scaffold has been shown to improve in vivo stability.[1]
-
Vector for Molecular Diversity: The amide bond serves as a convenient and synthetically accessible linkage point for introducing a wide array of chemical functionalities. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.
Synthesis of Amide-Substituted Boronic Acids: A Practical Guide
The synthesis of amide-substituted boronic acids, particularly peptide boronic acids, can be a complex undertaking. However, with the advent of solid-phase peptide synthesis (SPPS) techniques, the process has become more streamlined and accessible.
General Synthetic Strategy: Solid-Phase Synthesis
Solid-phase synthesis offers a significant advantage over traditional solution-phase methods by simplifying purification and allowing for the stepwise construction of complex peptide chains.[5]
Experimental Workflow: Solid-Phase Synthesis of a Dipeptide Boronic Acid
Caption: Solid-phase synthesis workflow for a dipeptide boronic acid.
Detailed Protocol: Solid-Phase Synthesis of a Dipeptide Boronic Acid
This protocol provides a generalized procedure for the solid-phase synthesis of a dipeptide boronic acid. The specific amino acids, coupling reagents, and cleavage cocktails may need to be optimized based on the target molecule.
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
(R)-1-aminoalkylboronic acid pinacol ester hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HATU, HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT) (if cysteine is present)
-
Water
-
Isobutylboronic acid
-
Heptane
-
Hydrochloric acid (HCl)
Protocol:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Loading of the First Amino Acid:
-
Dissolve the first Fmoc-protected amino acid (4 equivalents) and DIEA (8 equivalents) in DMF.
-
Add the solution to the swollen resin and shake at room temperature for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Capping: To block any unreacted sites, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 30 minutes. Wash the resin as in the previous step.
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 20 minutes at room temperature.
-
Drain the solution and wash the resin with DMF (5x).
-
-
Coupling of the Second Amino Acid:
-
Pre-activate the second Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HATU, 3 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection: Repeat step 4.
-
Coupling of the α-Aminoboronic Acid Pinacol Ester:
-
Couple the (R)-1-aminoalkylboronic acid pinacol ester hydrochloride (2 equivalents) using a suitable coupling reagent and base as in step 5.
-
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
-
Boronic Acid Deprotection:
-
Suspend the crude peptide boronic ester and isobutylboronic acid in a biphasic mixture of heptane and aqueous HCl.
-
Stir vigorously for 2-4 hours.
-
Separate the aqueous layer and wash the organic layer with water.
-
Lyophilize the combined aqueous layers to obtain the final dipeptide boronic acid.
-
Purification and Characterization
Purification of the final amide-substituted boronic acid is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol: RP-HPLC Purification
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point and can be optimized.
-
Detection: UV detection at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity of the product.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white fluffy powder.
Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹¹B): To confirm the structure and purity of the compound.
Applications in Enzyme Inhibition: Targeting the Proteasome in Cancer
Amide-substituted boronic acids, particularly di- and tripeptide derivatives, have emerged as potent inhibitors of the proteasome, a key regulator of cellular protein homeostasis.[6] The proteasome's chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities are crucial for the degradation of proteins involved in cell cycle progression and apoptosis. Inhibition of the proteasome leads to the accumulation of these proteins, ultimately triggering programmed cell death in cancer cells.[2]
Signaling Pathway: Proteasome Inhibition and Apoptosis
Caption: Mechanism of apoptosis induction by proteasome inhibitors.
Protocol: In Vitro Proteasome Inhibition Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of amide-substituted boronic acids against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Amide-substituted boronic acid inhibitor (dissolved in DMSO)
-
Bortezomib (as a positive control)
-
96-well black microplates
-
Fluorometer
Protocol:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the amide-substituted boronic acid and bortezomib in assay buffer. The final DMSO concentration in the assay should be less than 1%.
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 2 µL of the inhibitor dilutions to the respective wells.
-
Add 20 µL of the 20S proteasome solution (final concentration ~0.5 nM) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 28 µL of the fluorogenic substrate (final concentration ~10 µM) to all wells.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time plot).
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Table 1: Example Proteasome Inhibition Data
| Compound | Target | IC₅₀ (nM) |
| Bortezomib | 20S Proteasome (CT-L) | 0.6 |
| Compound X | 20S Proteasome (CT-L) | 1.2 |
| Compound Y | 20S Proteasome (CT-L) | 5.8 |
Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of amide-substituted boronic acids on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Cancer cell line (e.g., MM.1S multiple myeloma cells)
-
Complete cell culture medium
-
Amide-substituted boronic acid inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the amide-substituted boronic acid in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.[7]
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10-15 minutes.
-
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Pharmacokinetic Considerations
The clinical success of any drug candidate is heavily dependent on its pharmacokinetic properties.[10] For amide-substituted boronic acids, particularly peptide-based inhibitors, poor pharmacokinetics can be a significant hurdle.[1]
Key Pharmacokinetic Parameters:
-
Half-life (t₁/₂): The time it takes for the concentration of the drug in the body to be reduced by half. Bortezomib exhibits a biphasic elimination with a rapid initial phase and a longer terminal elimination phase.[11]
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug is distributed in the body.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Table 2: Example Pharmacokinetic Parameters of Bortezomib in Pediatric Patients [12]
| Parameter | Value (Geometric Mean, %CV) |
| Clearance (L/hr/m²) | 7.79 (25%) |
| Volume of Distribution (L/m²) | 834 (39%) |
| Terminal Half-life (hours) | 100 (44%) |
Strategies to Improve Pharmacokinetics:
-
Prodrugs: Converting the boronic acid to a boronic ester can improve stability and cell permeability. The ester is then hydrolyzed in vivo to release the active boronic acid.[1]
-
Structural Modifications: Introducing non-natural amino acids, cyclization, or replacing amide bonds with more stable isosteres can enhance resistance to enzymatic degradation.[1]
Conclusion and Future Directions
Amide-substituted boronic acids have firmly established themselves as a valuable class of compounds in medicinal chemistry. Their ability to act as potent and selective enzyme inhibitors, particularly as proteasome inhibitors, has led to significant advances in cancer therapy. The synthetic accessibility and the potential for rational design to optimize both potency and pharmacokinetic properties ensure that this compound class will continue to be a fertile ground for drug discovery.
Future research will likely focus on:
-
Developing inhibitors with novel enzyme targets: Expanding beyond the proteasome to other serine and threonine proteases involved in a range of diseases.
-
Improving selectivity: Designing inhibitors that can differentiate between closely related enzyme subtypes to minimize off-target effects.
-
Enhancing drug delivery: Utilizing targeted delivery systems to increase the concentration of the inhibitor at the site of action and reduce systemic toxicity.
By leveraging the principles and protocols outlined in this guide, researchers can effectively contribute to the ongoing development of this promising class of therapeutic agents.
References
-
Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4915. [Link]
-
Li, W., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7296. [Link]
-
Rego, M. J., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 13(5), 727. [Link]
-
Chauhan, D., et al. (2005). Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma. Blood, 106(12), 4056-4063. [Link]
-
Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates. Chemistry & biology, 8(8), 739-758. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Adams, J. (2004). The proteasome: a suitable antineoplastic target. Nature reviews cancer, 4(5), 349-360. [Link]
-
Arastu-Kapur, S., et al. (2011). Nonproteasomal targets of the proteasome inhibitors bortezomib and carfilzomib: a link to clinical adverse events. Clinical cancer research, 17(9), 2734-2743. [Link]
-
O'Connor, O. A., et al. (2005). A phase II clinical experience with the novel proteasome inhibitor bortezomib in patients with indolent non-Hodgkin's lymphoma and mantle cell lymphoma. Journal of clinical oncology, 23(27), 6761-6768. [Link]
-
Richardson, P. G., et al. (2003). A phase 2 study of bortezomib in relapsed, refractory myeloma. New England Journal of Medicine, 348(26), 2609-2617. [Link]
-
Voorhees, P. M., & Orlowski, R. Z. (2006). The proteasome and proteasome inhibitors in cancer therapy. Annual review of pharmacology and toxicology, 46, 189-213. [Link]
-
Pitcher, D. S., et al. (2015). Proteasome inhibition by bortezomib: A left hook and a right punch. EBioMedicine, 2(7), 624-625. [Link]
-
Thompson, S., & Tundel, J. (2017). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. Organic & biomolecular chemistry, 15(46), 9849-9852. [Link]
-
Wang, J., et al. (2021). Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. International journal of molecular sciences, 22(21), 11533. [Link]
-
Ganot, N., et al. (2012). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments: JoVE, (67), e50767. [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
FDA. (2015). Bortezomib Clinical Pharmacology and Biopharmaceutics Review. [Link]
-
Beck, T. C. (2021). Pharmacokinetic Optimization of Peptides and Small Molecules (Doctoral dissertation, University of Arizona). [Link]
-
Chemistry Stack Exchange. (2018). Challenging purification of organoboronic acids. [Link]
-
Schwartz, R., & Davidson, T. (2007). Pharmacology, pharmacokinetics, and practical applications of bortezomib. Oncology (Williston Park, N.Y.), 21(14 Suppl 5), 6-12. [Link]
Sources
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- 2. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pharmacokinetic and pharmacodynamic study of two doses of bortezomib in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. Pharmacology, pharmacokinetics, and practical applications of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Application Note: Strategic Selection of Cross-Coupling Partners for 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
Introduction: The Utility of a Multifunctional Building Block
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Boronic acids are critical reagents in these transformations, valued for their stability, low toxicity, and versatile reactivity.[4] Among these, 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid emerges as a particularly valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a strongly electron-withdrawing fluorine atom and a bulky diethylcarbamoyl group, imparts specific electronic and steric properties that must be carefully considered when selecting a coupling partner and optimizing reaction conditions.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of suitable cross-coupling partners for this reagent. It delves into the causality behind experimental choices, offers field-proven protocols, and provides a framework for troubleshooting, ensuring successful and reproducible outcomes.
Reactivity Profile and Mechanistic Considerations
The reactivity of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid in the Suzuki-Miyaura catalytic cycle is dictated by its substituents.
-
Electronic Effects: The fluorine and diethylcarbamoyl groups are both electron-withdrawing. This electronic deficit on the phenyl ring can be advantageous. While electron-poor arylboronic acids have sometimes been considered problematic partners, they can exhibit faster rates of transmetalation, a key step in the catalytic cycle.[5] However, this requires careful catalyst selection to ensure the initial oxidative addition step is efficient.[6]
-
Steric Hindrance: The diethylcarbamoyl group at the meta-position introduces moderate steric bulk, which can influence the approach of the palladium catalyst. This necessitates the use of catalysts with bulky ligands to promote efficient reductive elimination.
The fundamental Suzuki-Miyaura catalytic cycle involves three main stages: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][7] Base activation of the boronic acid to form a more nucleophilic boronate species is essential for facilitating the transmetalation step.[8]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Selecting the Optimal Cross-Coupling Partner
The choice of the coupling partner (an organic halide or pseudohalide) is critical for a successful reaction. The reactivity of these partners generally follows the order: R-I > R-OTf > R-Br >> R-Cl.
Aryl and Heteroaryl Halides
Aryl and heteroaryl halides are the most common partners for Suzuki-Miyaura couplings.
-
Aryl Iodides and Bromides: These are excellent choices due to their high reactivity in the oxidative addition step. They are suitable for coupling with 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid under a wide range of standard conditions.
-
Aryl Chlorides: While more cost-effective, aryl chlorides are less reactive. Their successful coupling requires more specialized and highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) to facilitate the challenging oxidative addition step.[3][9]
-
Heteroaryl Halides: Heterocyclic building blocks are crucial in pharmaceutical chemistry.[10] 2-halopyridines, for example, can be challenging substrates.[11] For these couplings, specialized conditions, often involving stronger bases like K₃PO₄ and highly active catalyst systems, are necessary to achieve good yields.[10]
Aryl Triflates
Other Partners
While less common for this specific boronic acid, the scope of the Suzuki reaction has expanded to include partners like vinyl halides, alkyl halides, and pseudohalides, often requiring specialized catalyst systems.[8]
Recommended Reaction Protocols
The key to a successful coupling is the careful selection of the catalyst, ligand, base, and solvent. Given the electron-deficient nature of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, highly active catalyst systems are recommended.[9]
General Experimental Workflow
A standardized workflow ensures reproducibility and simplifies troubleshooting.
Caption: A general workflow for Suzuki-Miyaura cross-coupling experiments.
Protocol 1: Standard Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling with activated and non-activated aryl or heteroaryl bromides.
-
Reagents:
-
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (1.2 equiv)
-
Aryl/Heteroaryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
-
Procedure:
-
To a reaction flask, add the aryl bromide, 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the dioxane/water solvent mixture, previously degassed by sparging with nitrogen for 20-30 minutes.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Advanced Coupling with an Aryl Chloride
This protocol utilizes a more active Buchwald-type catalyst system, essential for the challenging coupling of aryl chlorides.
-
Reagents:
-
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (1.5 equiv)
-
Aryl/Heteroaryl Chloride (1.0 equiv)
-
XPhos Pd G3 (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
-
Solvent: 1,4-Dioxane or Toluene
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the aryl chloride, 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst to a reaction tube.
-
Add anhydrous, degassed 1,4-dioxane.[11]
-
Seal the tube with a Teflon screw cap.[11]
-
Remove the tube from the glovebox and heat in an oil bath at 100-110 °C with stirring.[11]
-
Monitor the reaction progress. These reactions may require longer times (12-24 hours).
-
Follow the workup and purification procedure outlined in Protocol 1.
-
Data Summary: Recommended Conditions
| Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Aryl/Heteroaryl Iodide | Pd(PPh₃)₄ (3%) | Na₂CO₃ (2.0) | Dioxane/H₂O | 90 | Standard, reliable conditions. |
| Aryl/Heteroaryl Bromide | Pd(dppf)Cl₂ (3%) or Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) or K₂CO₃ (2.0) | Dioxane/H₂O or Toluene/H₂O | 90-100 | Pd(dppf)Cl₂ can offer improved stability and efficiency. |
| Aryl/Heteroaryl Triflate | Pd(OAc)₂ / PCy₃ (2-4%) | K₃PO₄ (2.5) | Toluene | 100 | Stronger base and bulky ligand are beneficial. |
| Aryl/Heteroaryl Chloride | XPhos Pd G3 or SPhos Pd G3 (2-4%) | K₃PO₄ (2.5) or Cs₂CO₃ (2.0) | Dioxane or Toluene | 100-110 | Requires a highly active precatalyst and anhydrous conditions.[9] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently degassed solvents.3. Base is not strong enough.4. Reaction temperature too low. | 1. Use a fresh catalyst or a more active precatalyst (e.g., Buchwald G3).2. Ensure all solvents are thoroughly degassed.3. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Increase temperature in 10 °C increments. |
| Protodeboronation (Boronic acid decomposition) | 1. Presence of excess water or acid.2. Prolonged reaction time at high temperature.3. Base is too strong or concentrated. | 1. Use anhydrous solvents for sensitive substrates; use potassium trifluoroborate salt version of the reagent if available.2. Monitor reaction closely and stop when complete.3. Use a milder base (e.g., K₂CO₃) or ensure slow addition. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas throughout the setup and reaction. |
| Formation of Byproducts | 1. Side reactions of functional groups.2. Catalyst decomposition. | 1. Protect sensitive functional groups on the coupling partner.2. Use a more stable ligand or precatalyst; ensure proper stoichiometry. |
Conclusion
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a versatile and powerful reagent for constructing complex molecular architectures. Success in its application hinges on a rational, mechanism-informed selection of the coupling partner and reaction conditions. For routine transformations with aryl bromides and iodides, traditional catalysts like Pd(PPh₃)₄ are often sufficient. However, for more challenging substrates such as aryl chlorides or sterically hindered heteroaryls, the use of advanced, highly active catalyst systems is paramount. By leveraging the protocols and insights provided in this guide, researchers can confidently and efficiently incorporate this valuable building block into their synthetic programs.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Retrieved from [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Behrends, A., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Retrieved from [Link]
-
Facchini, S., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Köllhofer, A., Plenio, H., & Pucheault, M. (2004). C-C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. mediaTUM. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Li, B., et al. (2022). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. ChemRxiv. Retrieved from [Link]
-
Pinheiro, P. S. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]
-
Catellani, M., & Chiusoli, G. P. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross coupling reactions of arylboronic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Aryl Couplings with Heterogeneous Palladium Catalysts. Retrieved from [Link]
-
Dreher, S. D., et al. (2008). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC - NIH. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Retrieved from [Link]
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- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Suzuki Coupling: A Senior Application Scientist's Guide to Base Selection for Substituted Phenylboronic Acids
Introduction: The Pivotal Role of the Base in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the edifice of modern organic synthesis, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1] Its widespread adoption in the pharmaceutical and materials science industries is a testament to its reliability and broad functional group tolerance. At the heart of this powerful transformation lies a multifaceted palladium-catalyzed cycle, where the seemingly simple choice of a base can dictate the success or failure of the reaction. The base is not merely a spectator; it is an active and crucial participant, primarily tasked with the activation of the boronic acid for the critical transmetalation step.[2][3]
This guide, intended for researchers, scientists, and professionals in drug development, moves beyond a generic overview. It provides an in-depth exploration of the strategic selection of bases for Suzuki reactions involving substituted phenylboronic acids. We will delve into the mechanistic underpinnings of why the electronic nature of substituents on the phenylboronic acid ring necessitates a tailored approach to base selection and furnish detailed, field-tested protocols to empower you to navigate these choices with confidence and precision.
The Mechanistic Heart of the Matter: Why the Base is a Critical Variable
The catalytic cycle of the Suzuki-Miyaura reaction is a finely orchestrated sequence of oxidative addition, transmetalation, and reductive elimination. The base's primary and most critical intervention occurs during the transmetalation step.[2] It facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is essential for the efficient transfer of the organic moiety to the palladium center.[1]
Two primary mechanistic pathways are proposed for this activation:
-
The Boronate Pathway: The base reacts directly with the boronic acid to form a tetracoordinate boronate species. This negatively charged species is significantly more nucleophilic than the neutral boronic acid, thereby accelerating the rate of transmetalation.
-
The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex (formed after oxidative addition) to generate a palladium(II) hydroxide or alkoxide species. This species then reacts with the neutral boronic acid in the transmetalation step.
The operative pathway is often influenced by the specific reaction conditions, including the choice of base, solvent, and the nature of the substrates.
Below is a diagram illustrating the crucial role of the base in the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle highlighting the activation of the boronic acid by a base to form a more nucleophilic boronate species, which is essential for the transmetalation step.
Strategic Base Selection: A Dichotomy of Electronic Effects
The electronic properties of the substituents on the phenylboronic acid play a pivotal role in determining the optimal base. A judicious choice will not only enhance the reaction rate and yield but also mitigate common side reactions, most notably protodeboronation (the undesired cleavage of the C-B bond).[3]
Phenylboronic Acids with Electron-Donating Groups (EDGs)
Electron-donating groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂) increase the electron density on the aromatic ring. While this enhances the nucleophilicity of the aryl group, it can make the boronic acid more susceptible to protodeboronation, especially under strongly basic aqueous conditions.[3]
Base Selection Strategy:
For electron-rich phenylboronic acids, a moderately strong base is often the preferred choice to strike a balance between efficient boronate formation and minimizing protodeboronation.
-
Potassium Carbonate (K₂CO₃): A workhorse in Suzuki couplings, K₂CO₃ is often an excellent first choice. It is sufficiently basic to promote the reaction without being overly aggressive. The pKa of its conjugate acid is approximately 10.25.[4]
-
Potassium Phosphate (K₃PO₄): A stronger base than K₂CO₃, K₃PO₄ can be particularly effective, especially for less reactive aryl halides. The pH of a 1% aqueous solution is around 11.5.[5]
-
Cesium Carbonate (Cs₂CO₃): Known for its high solubility in organic solvents, Cs₂CO₃ can be advantageous in challenging couplings, even with electron-rich partners.[2]
Experimental Protocol: Coupling of 4-Methoxyphenylboronic Acid with 4-Bromotoluene
This protocol provides a framework for comparing the efficacy of different bases for an electron-rich phenylboronic acid.
Materials:
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 35 mg)
-
Base (K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-methoxyphenylboronic acid, 4-bromotoluene, Pd(PPh₃)₄, and the chosen base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Phenylboronic Acids with Electron-Withdrawing Groups (EWGs)
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -CO₂R) decrease the electron density on the aromatic ring. This makes the boronic acid less nucleophilic and can slow down the transmetalation step. However, these boronic acids are generally more stable towards protodeboronation.
Base Selection Strategy:
For electron-deficient phenylboronic acids, a stronger base is often required to sufficiently enhance the nucleophilicity of the boronate and drive the transmetalation forward.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for these challenging substrates. Its greater basicity effectively promotes the formation of the reactive boronate.
-
Cesium Carbonate (Cs₂CO₃): Its high solubility and basicity make it a powerful option when other bases fail to provide satisfactory results.
-
Potassium tert-butoxide (KOtBu): A very strong base that can be effective, but its use requires careful consideration due to its potential to promote side reactions with sensitive functional groups.
Experimental Protocol: Coupling of 4-(Trifluoromethyl)phenylboronic Acid with 4-Chloroanisole
This protocol is designed for the coupling of an electron-deficient phenylboronic acid, often requiring more forcing conditions.
Materials:
-
4-(Trifluoromethyl)phenylboronic acid (1.5 mmol, 285 mg)
-
4-Chloroanisole (1.0 mmol, 143 mg)
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg)
-
SPhos (a bulky, electron-rich phosphine ligand; 0.04 mmol, 16 mg)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, combine 4-(trifluoromethyl)phenylboronic acid, 4-chloroanisole, Pd(OAc)₂, SPhos, and K₃PO₄ in a reaction vial.
-
Add degassed 1,4-dioxane and degassed water.
-
Seal the vial and heat the reaction to 100 °C with stirring.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data-Driven Decision Making: A Comparative Overview of Common Bases
The following table summarizes the properties of commonly used bases in Suzuki-Miyaura couplings to aid in rational selection. pKa values can vary depending on the solvent system.[2]
| Base | Formula | pKa of Conjugate Acid (approx. in H₂O) | Typical Applications & Key Characteristics |
| Potassium Carbonate | K₂CO₃ | 10.25 | A versatile, mild base suitable for a wide range of substrates, especially those with base-sensitive functional groups.[4] |
| Sodium Carbonate | Na₂CO₃ | 10.3 | Similar to K₂CO₃, often used interchangeably. Can be highly effective.[2] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Higher solubility in organic solvents, making it effective for challenging couplings and heterogeneous mixtures.[2] |
| Potassium Phosphate | K₃PO₄ | 12.3 | A stronger base, often used for electron-deficient or sterically hindered boronic acids and less reactive aryl chlorides.[2] |
| Potassium Fluoride | KF | 3.2 | A mild base, particularly useful in anhydrous conditions or for substrates with extremely base-labile groups like esters.[1] |
| Sodium Hydroxide | NaOH | 15.7 | A very strong base, can be effective but also increases the risk of side reactions, including protodeboronation and catalyst decomposition.[6] |
| Potassium tert-butoxide | KOtBu | 19 | A very strong, non-nucleophilic base used for particularly unreactive substrates. Requires anhydrous conditions. |
Troubleshooting Common Issues in Base Selection
Even with careful planning, challenges can arise. Here’s a workflow for troubleshooting common problems related to base selection.
Caption: A troubleshooting workflow for addressing low yields in Suzuki reactions, with a focus on base-related issues.
Conclusion: A Foundation for Rational Reaction Optimization
The selection of a base in the Suzuki-Miyaura coupling of substituted phenylboronic acids is a critical parameter that requires careful consideration of the electronic nature of the substrate. By understanding the mechanistic role of the base and the influence of substituents, researchers can move from empirical screening to rational design. This guide provides a foundational framework, marrying theoretical principles with practical, actionable protocols. The successful execution of these complex transformations hinges on this nuanced understanding, ultimately enabling the efficient and predictable synthesis of novel molecules that drive innovation in science and medicine.
References
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- Pravst, I. et al. (2014). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
PubChem. Potassium Carbonate. Available from: [Link]
- Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Echemi. (2023). K3PO4 Soluble or Insoluble? Everything You Should Know About It.
-
Common Organic Chemistry. Cesium Carbonate. Available from: [Link]
-
Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
Royal Society of Chemistry. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available from: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
-
Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
-
American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available from: [Link]
-
ACS Publications. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Available from: [Link]
-
ResearchGate. What is the pka of the conjugate acid of cesium carbonate?. Available from: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. Available from: [Link]
-
Food and Agriculture Organization of the United Nations. TRIPOTASSIUM PHOSPHATE. Available from: [Link]
-
Common Organic Chemistry. Potassium Carbonate. Available from: [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Potassium Carbonate [commonorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Solvent Selection for the Suzuki-Miyaura Cross-Coupling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
Abstract
This technical guide provides an in-depth analysis of solvent effects on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid. This substrate, characterized by its electron-deficient nature due to the fluorine and diethylcarbamoyl substituents, presents unique challenges for achieving high-yield and clean C-C bond formation. This document offers a detailed mechanistic rationale for solvent choice, comparative data on solvent system performance, a robust experimental protocol, and a troubleshooting guide for researchers in synthetic chemistry and drug development.
Introduction: The Challenge of Electron-Deficient Boronic Acids
The Suzuki-Miyaura reaction is a powerful and widely used method for constructing C-C bonds, a cornerstone of modern organic synthesis in both academic and industrial settings.[1][2] Its popularity stems from the operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] The reaction typically involves a palladium catalyst, a base, and an organoboron reagent coupling with an organic halide or triflate.[3]
However, substrates like 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, which are electronically deficient, pose specific challenges. The electron-withdrawing nature of the substituents can slow the crucial transmetalation step in the catalytic cycle and increase the likelihood of competitive side reactions, such as protodeboronation.[1][4] Consequently, the careful selection of reaction parameters, particularly the solvent, is critical to overcoming these hurdles and achieving efficient coupling. The solvent not only dictates the solubility of reactants but also profoundly influences the stability and reactivity of the catalytic species and intermediates throughout the reaction.[2][5]
Mechanistic Insight: The Role of the Solvent in the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The solvent interacts with and influences each of these stages.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) intermediate. Highly polar solvents can accelerate this step, particularly for polar substrates like aryl triflates, by stabilizing the polar transition state.[5]
-
Transmetalation: This is often the rate-determining step, especially for electron-deficient boronic acids. The organoboron species, activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the Pd(II) center. The solvent's ability to dissolve the inorganic base, stabilize the boronate complex, and facilitate ligand exchange on the palladium center is paramount. Protic solvents, like water or alcohols, can play a beneficial role in this step.[8][9]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10] While less commonly discussed, the solvent can influence the conformation and stability of the diorganopalladium(II) complex, thereby affecting the rate of this final step.
Below is a diagram illustrating the catalytic cycle and the key points of solvent influence.
Caption: The Suzuki-Miyaura catalytic cycle and key points of solvent intervention.
Comparative Analysis of Solvent Systems
The choice of solvent is a trade-off between reactant solubility, reaction rate, and catalyst stability. For electron-deficient substrates, a systematic approach to solvent selection is crucial. The following table summarizes the properties and typical performance of common solvent systems.
| Solvent System | Type | Key Characteristics & Rationale | Expected Outcome for Target Substrate |
| Toluene or Dioxane | Aprotic, Nonpolar/Moderately Polar | Good for dissolving organic partners and many Pd complexes. Often requires an aqueous phase for the inorganic base. | Moderate to good yields. May require elevated temperatures. Low risk of catalyst inhibition. |
| THF | Aprotic, Polar Ether | Good general-purpose solvent. Similar to dioxane but with a lower boiling point.[3] | Decent yields, but may require heating under reflux. Its coordinating ability is generally not inhibitory. |
| DMF or DMAc | Aprotic, Polar Coordinating | Excellent solvating power for both organic and inorganic components. Can accelerate oxidative addition.[11] | Potentially high yields. However, high temperatures can cause decomposition. Can coordinate strongly to Pd, sometimes inhibiting the reaction.[12] |
| Acetonitrile (ACN) | Aprotic, Polar Coordinating | Polar and can stabilize charged intermediates.[11] | Variable results. Strong coordination to palladium can sometimes be detrimental. |
| Toluene/Water or Dioxane/Water (e.g., 4:1 v/v) | Biphasic, Protic/Aprotic Mix | The classic Suzuki-Miyaura system. Water dissolves the inorganic base (e.g., K₂CO₃, K₃PO₄), facilitating boronate formation and transmetalation.[13] | Often the optimal choice. Leads to high yields by promoting the rate-limiting transmetalation step. Reduces risk of protodeboronation compared to pure protic solvents. |
| Ethanol/Water | Protic Mixture | "Green" solvent option. Excellent for dissolving the boronic acid and base.[9] | Can be very effective, but carries a higher risk of protodeboronation, especially with prolonged heating. |
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid with a generic aryl bromide. Optimization of temperature, base, and catalyst may be required for specific coupling partners.
Materials and Reagents:
-
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (1.2 equiv), PdCl₂(dppf) (0.02 equiv), and K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species formed in situ.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 mixture (v/v). The typical concentration is 0.1 M with respect to the aryl bromide.[14]
-
Heating: Immerse the flask in a preheated oil bath at 90-100 °C or heat in a microwave reactor (e.g., 120 °C for 30-60 minutes).[14]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
The following workflow provides a logical approach to solvent selection for this specific coupling.
Caption: Decision workflow for optimizing the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase temperature (consider switching to a higher boiling solvent like toluene or using microwave heating). |
| Significant Protodeboronation (Boronic acid is consumed but replaced by -H) | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and a stronger, non-hydroxide base (e.g., K₃PO₄).2. Use a more active catalyst to shorten reaction time. Consider protecting the boronic acid as a boronate ester (e.g., pinacol or MIDA ester).[1] |
| Formation of Homocoupled Byproducts (Ar-Ar) | 1. Oxygen contamination leading to oxidative homocoupling.2. Side reactions of the Pd(II) intermediate. | 1. Improve inert atmosphere technique.2. Re-evaluate catalyst and ligand choice. A different ligand may suppress side pathways. |
| Poor Reproducibility | 1. Variable quality of boronic acid.2. Inconsistent water content in solvents or base. | 1. Check the purity of the boronic acid; it can degrade on storage. Consider converting to a more stable boronate ester.[15]2. Use anhydrous solvents and freshly opened/dried base. |
References
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. Available at: [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2018). ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (2020). ResearchGate. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019). ACS Publications. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2024). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Available at: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Available at: [Link]
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Available at: [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. (2023). ACS Omega. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Available at: [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (n.d.). MDPI. Available at: [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2023). YouTube. Available at: [Link]
-
Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace. Available at: [Link]
Sources
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- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: The Strategic Role of Amide-Functionalized Phenylboronic Acids in Modern C-C Bond Formation
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, pivotal to the construction of the complex molecular architectures that define modern pharmaceuticals and functional materials. Among the vast toolkit available to synthetic chemists, amide-functionalized phenylboronic acids have emerged as exceptionally versatile reagents. Their unique electronic and steric properties, governed by the amide functionality, offer distinct advantages in reactivity and selectivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an in-depth exploration of the reactivity of these valuable compounds, detailing the mechanistic principles that underpin their utility and offering robust, field-proven protocols for their application in demanding synthetic contexts.
The Amide Group: More Than a Spectator in C-C Coupling
The strategic placement of an amide group on a phenylboronic acid scaffold is not a trivial synthetic choice. It imparts a profound influence on the molecule's reactivity profile, primarily through a combination of electronic and directing group effects. Understanding these influences is paramount to harnessing the full potential of this class of reagents.
Electronic Modulation of the Boronic Acid Moiety
The amide group, depending on its connectivity and the nature of its substituents, can act as either an electron-donating or electron-withdrawing group. This electronic modulation directly impacts the lability of the C-B bond and the overall efficacy of the transmetalation step in the catalytic cycle of cross-coupling reactions. For instance, an N-aryl amide can withdraw electron density from the phenyl ring, rendering the boronic acid more electrophilic and potentially accelerating the transmetalation process with the palladium catalyst. Conversely, an N-alkyl amide may have a less pronounced electronic effect.
Directing Group Effects in C-H Functionalization
In addition to modulating the reactivity of the boronic acid, the amide group can serve as a directing group for C-H functionalization reactions. This allows for the selective formation of C-C bonds at positions ortho to the amide, a transformation that can be challenging to achieve through other synthetic routes.[1] The ability to leverage the amide as an internal directing element opens up new avenues for the efficient construction of highly substituted aromatic systems, which are common motifs in drug candidates.[1]
Mechanistic Underpinnings: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a primary application for amide-functionalized phenylboronic acids. A detailed understanding of its catalytic cycle is essential for optimizing reaction conditions and troubleshooting synthetic challenges.
The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The amide-functionalized phenylboronic acid, typically activated by a base, transfers its organic group to the Pd(II) center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of base is critical for the activation of the boronic acid. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the phenyl group to the palladium center. Common bases include carbonates, phosphates, and hydroxides.
Protocols for C-C Bond Formation
The following protocols provide a starting point for the application of amide-functionalized phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. It is important to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) is often necessary to achieve optimal results for a specific substrate combination.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of an aryl halide with an amide-functionalized phenylboronic acid.
Materials:
-
Amide-functionalized phenylboronic acid
-
Aryl halide (bromide or iodide are typically more reactive than chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Reaction vessel (e.g., Schlenk tube, round-bottom flask)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the amide-functionalized phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).
Protocol for Amide-Directed C-H Arylation
This protocol outlines a general procedure for the ortho-arylation of an N-aryl amide using a phenylboronic acid.
Materials:
-
N-aryl amide
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Oxidant (e.g., Ag₂CO₃, benzoquinone)
-
Solvent (e.g., trifluoroacetic acid, dichloroethane)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the N-aryl amide (1.0 equivalent), the phenylboronic acid (2-3 equivalents), the palladium catalyst (5-10 mol%), and the oxidant (2-3 equivalents).
-
Add the solvent.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction mixture and work up as described in the general Suzuki-Miyaura protocol.
-
Purify the product.
Applications in Drug Discovery and Development
The ability to efficiently construct complex biaryl and heterobiaryl structures makes amide-functionalized phenylboronic acids invaluable tools in drug discovery. These motifs are prevalent in a wide range of therapeutic agents. The amide functionality itself is a common pharmacophore, and its incorporation into a key building block allows for the rapid generation of diverse compound libraries for biological screening.[2]
Furthermore, the unique reactivity of these reagents can be exploited in the late-stage functionalization of complex drug candidates, enabling the introduction of new functionalities to optimize pharmacokinetic and pharmacodynamic properties. The development of robust and scalable protocols for these transformations is therefore of significant interest to the pharmaceutical industry.
Troubleshooting and Optimization
While the provided protocols are robust, challenges can arise. The following table outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | Inactive catalyst | Use a fresh batch of catalyst; consider a pre-catalyst that is activated in situ. |
| Poor quality reagents or solvent | Use freshly purified reagents and anhydrous solvents. | |
| Inappropriate base or solvent | Screen a variety of bases and solvents. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of side products (e.g., homocoupling) | Catalyst decomposition | Use a more stable ligand; decrease the reaction temperature. |
| Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. | |
| Difficulty in purification | Co-elution of product and byproducts | Optimize chromatographic conditions; consider recrystallization. |
Conclusion
Amide-functionalized phenylboronic acids represent a powerful class of reagents for the construction of C-C bonds. Their unique electronic and directing properties offer significant advantages in terms of reactivity, selectivity, and functional group tolerance. A thorough understanding of the underlying mechanistic principles and careful optimization of reaction conditions are key to successfully applying these versatile building blocks in the synthesis of complex organic molecules, particularly in the context of drug discovery and development. The protocols and insights provided in this guide serve as a valuable resource for researchers seeking to leverage the full potential of these remarkable compounds.
References
-
Meng, G., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(22), 5690-5707. [Link]
-
Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]
-
Yuan, Y.-C., Bruneau, C., Roisnel, T., & Gramage-Doria, R. (2019). Site-selective Ruthenium-catalyzed C-H Bond Arylations with Boronic Acids: Exploiting Isoindolinones as a Weak Directing Group. The Journal of Organic Chemistry, 84(20), 12893-12903. [Link]
-
van der Vlies, A. J., & Hasegawa, U. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8), 3535. [Link]
-
Zhang, G., et al. (2025). ortho-C-H Amidation of Phenols through Intramolecular Rearrangement of N-Phenoxyarylamides. Angewandte Chemie International Edition. [Link]
-
Baxendale, I. R., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Nature Communications, 9(1), 543. [Link]
-
Sambiagio, C., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]
-
Li, J., & Duan, X. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Molecules, 27(2), 481. [Link]
-
Hasegawa, U. (2018). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Journal of Functional Biomaterials, 9(3), 47. [Link]
-
Zeng, R., et al. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(3), 739-759. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Corpet, M., & Gosmini, C. (2022). catalyzed C–H bond amidations using cyclic. Organic Chemistry Frontiers, 9(23), 6603-6743. [Link]
-
Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. (2021). ACS Catalysis, 11(15), 9478-9491. [Link]
-
Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. (2025). Catalysis Letters. [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). Molecules, 28(8), 3535. [Link]
-
Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. (2023). Journal of the Indian Chemical Society, 100(11), 101201. [Link]
-
Organoboron catalysis for direct amide/peptide bond formation. (2024). Chemical Communications. [Link]
Sources
Troubleshooting & Optimization
Preventing deboronation of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
A Senior Application Scientist's Guide to Preventing Deboronation and Ensuring Successful Cross-Coupling Reactions
Welcome to the technical support center for 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a primary focus on preventing deboronation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this valuable reagent in your synthetic endeavors.
Understanding the Challenge: The Propensity for Deboronation
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a valuable building block in medicinal chemistry and materials science. However, its electron-deficient nature, arising from the inductive effects of the meta-fluoro and meta-diethylcarbamoyl substituents, can render the carbon-boron bond susceptible to cleavage, a process known as deboronation or protodeboronation.[1][2] This undesired side reaction, where the boronic acid group is replaced by a hydrogen atom, leads to the formation of 3-fluoro-N,N-diethylbenzamide as a byproduct, reducing the yield of the desired coupled product and complicating purification.
This guide will equip you with the knowledge and practical strategies to mitigate deboronation and confidently utilize this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, providing explanations and actionable solutions.
FAQ 1: My Suzuki-Miyaura reaction with 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is giving low yields and I'm observing a significant amount of a byproduct with a mass corresponding to the deboronated starting material. What is happening and how can I fix it?
Answer: You are likely observing protodeboronation, a common side reaction for electron-deficient arylboronic acids.[3] This process is often promoted by the basic and aqueous conditions typically employed in Suzuki-Miyaura couplings. The electron-withdrawing nature of the fluoro and diethylcarbamoyl groups on your boronic acid makes the ipso-carbon more susceptible to protonolysis.
Troubleshooting Steps:
-
Choice of Base: Strong bases, especially in the presence of water, can accelerate deboronation.[4] Consider switching to a milder base.
-
Recommendation: Replace strong bases like NaOH or KOH with weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or even organic bases like triethylamine (TEA) in combination with an appropriate solvent system.
-
-
Solvent System: The presence of water can be a key contributor to protodeboronation.
-
Recommendation: While some water is often necessary for the catalytic cycle, minimizing its content can be beneficial. Try using a solvent system with a lower water content, or consider running the reaction under anhydrous conditions if your catalyst system allows. Toluene or dioxane with minimal water are good starting points.
-
-
Reaction Temperature: Higher temperatures can increase the rate of deboronation.
-
Recommendation: If possible, run the reaction at a lower temperature. This may require a more active catalyst system to achieve a reasonable reaction rate for the desired coupling.
-
-
Protecting the Boronic Acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly suppress deboronation. The boronic acid is then slowly released in situ for the cross-coupling reaction.
Diagram: The Competing Pathways of Suzuki-Miyaura Coupling and Protodeboronation
Caption: Competing reaction pathways for an arylboronic acid.
FAQ 2: How can I monitor the extent of deboronation during my reaction?
Answer: Monitoring the reaction progress is crucial for optimization. You can use standard analytical techniques to track the consumption of your starting materials and the formation of both the desired product and the deboronated byproduct.
Analytical Monitoring Protocol:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative sense of the reaction progress. The deboronated byproduct will likely have a different Rf value than the starting boronic acid and the coupled product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective technique for monitoring the reaction. You can quantify the relative amounts of the starting boronic acid, the coupled product, and the deboronated byproduct (3-fluoro-N,N-diethylbenzamide) by observing their respective molecular ion peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Taking a crude ¹H NMR of a reaction aliquot can provide quantitative information if there are well-resolved peaks for the starting material, product, and byproduct.
-
¹⁹F NMR: Since the molecule contains a fluorine atom, ¹⁹F NMR can be a very clean way to monitor the reaction, as the chemical shift of the fluorine will likely be different in the starting material, product, and byproduct.
-
¹¹B NMR: This technique can be used to directly observe the boronic acid and its derivatives.[5]
-
FAQ 3: Should I be concerned about the stability of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid during storage?
Answer: Yes, like many boronic acids, this compound can be sensitive to atmospheric moisture and oxygen over time, which can lead to gradual degradation. Proper storage is essential to maintain its integrity.
Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Lower temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Container | Keep in a tightly sealed, opaque container. | Protects from light and moisture. |
In-Depth Troubleshooting and Optimization Strategies
This section provides more detailed protocols and strategies for overcoming the challenge of deboronation.
Protocol 1: Suzuki-Miyaura Coupling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid with a Challenging Aryl Bromide
This protocol is a starting point for optimization and is designed to minimize deboronation.
Reagents and Equipment:
-
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced catalyst system like a Buchwald or Fu precatalyst)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane
-
Degassed water
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Stir plate and stir bar
-
Inert gas supply (nitrogen or argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (1.2 equiv), and the palladium catalyst (0.02-0.05 equiv).
-
Addition of Base and Solvent: Add potassium phosphate (2.0-3.0 equiv). Then, add anhydrous dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio). The solvent should be thoroughly degassed prior to use to minimize oxidation of the catalyst.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The lower temperature is chosen to disfavor deboronation.
-
Monitoring: Monitor the reaction progress by LC-MS every 1-2 hours.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a deboronation-sensitive Suzuki coupling.
Protocol 2: In-situ Protection as a Boronate Ester
For particularly challenging substrates where deboronation is still significant, converting the boronic acid to its pinacol ester in situ or using the pre-formed pinacol ester is a highly effective strategy.
Step-by-Step Procedure for Pinacol Ester Formation:
-
In a separate flask, dissolve 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid in a suitable solvent like toluene.
-
Add pinacol (1.1 equiv).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the esterification is complete (can be monitored by NMR or LC-MS), the crude pinacol ester can be used directly in the Suzuki-Miyaura coupling reaction under the conditions described in Protocol 1.
The Science Behind Deboronation Prevention
The strategies outlined above are based on a fundamental understanding of the reaction mechanisms involved.
-
The Role of the Base: The base in a Suzuki-Miyaura coupling serves to activate the boronic acid by forming a boronate species, which is more nucleophilic and readily undergoes transmetalation with the palladium catalyst. However, this same boronate species can also be more susceptible to protonolysis.[6] Milder bases generate a lower concentration of the highly reactive boronate at any given time, thus kinetically favoring the desired transmetalation over deboronation.
-
The Influence of Substituents: The electron-withdrawing fluoro and diethylcarbamoyl groups decrease the electron density on the aromatic ring, making the ipso-carbon more electrophilic and thus more prone to attack by a proton.[2] This is a key reason why this particular boronic acid requires careful handling.
-
Boronate Esters as a Protective Strategy: Boronate esters, such as the pinacol ester, are more stable to deboronation than the free boronic acid. In the presence of a base and water during the Suzuki reaction, they slowly hydrolyze to release the boronic acid, which is then consumed in the catalytic cycle. This "slow release" strategy keeps the instantaneous concentration of the sensitive free boronic acid low, thereby minimizing the rate of the undesired deboronation side reaction.
By understanding these principles, you can rationally design your experiments to maximize the yield of your desired product and minimize the formation of impurities.
References
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Liu, et al. (2011). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Magnetic Resonance in Chemistry, 49(11), 735-742.
- Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 76(23), 9732-9742.
- BenchChem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- Li, Z., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal, 26(48), 10976-10981.
- Leconte, N., & Organ, M. G. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-38). Royal Society of Chemistry.
- Chen, Y. H., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Polymers, 14(15), 3122.
- Katt, W. P., et al. (2021). Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: A Reactive Group for Targeted Covalent Inhibitor Design. Journal of Medicinal Chemistry, 64(18), 13586-13599.
- Kubíček, V., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(9), 4486-4494.
- Studer, A., et al. (2019). A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. ChemRxiv.
- Li, W., et al. (2021). Highly Sensitive Determination for Catecholamines Using Boronate Affinity Polymer Monolith Microextraction with In-Situ Derivatization and HPLC Fluorescence Detection.
- BenchChem. (2025). N-ethylcarbamoyl chloride reactivity with nucleophiles.
- Ishihara, K., & Yamamoto, H. (2024). Organoboron catalysis for direct amide/peptide bond formation.
- Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416.
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide.
- Clayden, J., et al. (2018). Influence of the aryl group on reactivity.
- Studer, A., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6213-6218.
- Gindin, A. G., et al. (2021). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules, 26(16), 4983.
- Silva, F. A., et al. (2021).
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11831-11842.
- Nicholson, J. K., & Wilson, I. D. (2003). Identification and quantitation of xenobiotics by H-1 NMR spectroscopy in poisoning cases. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 165-203.
- Whiting, A., et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 14(30), 7261-7269.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
- Wang, D., et al. (2012). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
- Oh, H. K., et al. (2004). Nucleophilic substitution reactions of aryl N-phenyl thiocarbamates with benzylamines in acetonitrile. The Journal of Organic Chemistry, 69(9), 3150-3153.
- Studer, A., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6213-6218.
- Dragutan, V., et al. (2026).
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- 6. youtube.com [youtube.com]
Technical Support Center: Purification of Products from 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid Reactions
Welcome to the technical support center for navigating the purification challenges associated with reactions involving 3-fluoro-5-(diethylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification hurdles. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles to ensure robust and reproducible outcomes.
I. Understanding the Chemistry: Common Reactions and Impurities
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a versatile building block, most frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2][3] This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, leading to the synthesis of complex biaryl compounds which are significant in medicinal chemistry.[3]
However, the reaction is not without its complexities. A successful synthesis is contingent on a successful purification. Understanding the potential impurities is the first step in designing an effective purification strategy.
Common Impurities Encountered:
-
Unreacted Starting Materials: Residual 3-fluoro-5-(diethylcarbamoyl)phenylboronic acid and the coupling partner (e.g., aryl bromide).
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1] This is often exacerbated by the presence of oxygen.[1]
-
Protodeborylation Products: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-fluoro-N,N-diethylbenzamide. This is a common side reaction for boronic acids, especially under certain pH and temperature conditions.[1]
-
Palladium Catalyst Residues: The palladium catalyst and its associated ligands (e.g., phosphines) can contaminate the final product.[4]
-
Inorganic Salts: Bases (e.g., sodium carbonate, potassium phosphate) and their byproducts from the reaction workup.[1]
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific purification challenges in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.
Question 1: My NMR spectrum shows the presence of unreacted 3-fluoro-5-(diethylcarbamoyl)phenylboronic acid. How can I remove it?
Answer: The acidic nature of the boronic acid functional group provides a straightforward method for its removal via a basic aqueous wash.
Causality: Boronic acids are Lewis acids and will react with a base to form a water-soluble boronate salt.[5] This salt will partition into the aqueous phase during a liquid-liquid extraction, while your desired, typically less polar, product remains in the organic phase.
Step-by-Step Protocol: Basic Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[5]
-
Separation: Gently shake the funnel, allowing the layers to separate. The boronate salt of the unreacted boronic acid will be in the aqueous layer.
-
Extraction: Drain the aqueous layer. Repeat the wash if necessary (monitor by TLC).
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Question 2: I'm observing a significant amount of the homocoupled dimer of the boronic acid in my crude product. How can I separate it from my desired biaryl?
Answer: The separation of the desired product from the homocoupled dimer often requires chromatographic techniques due to their similar polarities.
Causality: Both the desired product and the homocoupling byproduct are biaryl compounds and may have very close retention factors (Rf) on a TLC plate, making simple extraction or recrystallization challenging. Flash column chromatography is the most effective method for this separation.[6][7]
Step-by-Step Protocol: Flash Column Chromatography
-
Solvent System Selection: The key to a successful separation is finding an appropriate solvent system.[7] Use thin-layer chromatography (TLC) to screen different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The goal is to achieve a clear separation between the spots corresponding to your product and the impurity. Aim for an Rf value of around 0.2-0.3 for your desired product for optimal separation.[7]
-
Column Packing: Pack a glass column with silica gel, either as a slurry ("wet-packing") or by adding the dry silica followed by the eluent ("dry-packing").[8] Ensure the silica bed is free of cracks or air bubbles.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").[7] Dry loading is preferred for less soluble compounds.[7]
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure to begin the separation. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure.
Table 1: Example Solvent Systems for Biaryl Separations
| Impurity Type | Typical Polarity Difference from Product | Recommended Starting Solvent System (Hexane:Ethyl Acetate) |
| Homocoupled Dimer | Low | 9:1 to 4:1 |
| Unreacted Aryl Halide | Moderate | 7:3 to 1:1 |
| Protodeborylation Product | High | 1:1 to 1:4 |
Question 3: My final product has a faint grey or black color, suggesting palladium contamination. What is the best way to remove it?
Answer: Residual palladium can often be removed by filtration through a pad of celite or by treatment with activated charcoal.
Causality: Palladium catalysts, particularly when they decompose to form palladium black, are insoluble and can be physically filtered out. Activated charcoal has a high surface area and can adsorb residual soluble palladium complexes.
Step-by-Step Protocol: Palladium Removal
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Filtration: Pass the solution through a short plug of celite in a sintered glass funnel or a pipette with a cotton plug. Wash the celite with fresh solvent to ensure complete recovery of the product.[6]
-
Charcoal Treatment (if necessary): If the color persists, add a small amount of activated charcoal to the solution and stir for 15-30 minutes at room temperature.
-
Second Filtration: Filter the mixture through celite again to remove the charcoal.
-
Concentration: Concentrate the filtrate to obtain the decolorized product.
III. Frequently Asked Questions (FAQs)
Q1: What is the most robust, general-purpose purification strategy for a Suzuki reaction product from 3-fluoro-5-(diethylcarbamoyl)phenylboronic acid?
A1: A multi-step approach is often the most effective. Start with a basic aqueous workup to remove the unreacted boronic acid.[5] This is followed by flash column chromatography to separate the desired product from other organic impurities like the homocoupled dimer and unreacted aryl halide.[6] Finally, if the product is a solid, recrystallization can be employed to achieve high purity.[9]
Q2: Can I use recrystallization as the sole purification method?
A2: While recrystallization is a powerful technique for achieving high purity of solid compounds, it is often not suitable as the only purification step unless the desired product is significantly less soluble than the impurities in a particular solvent system.[9] It is most effective when used after an initial purification step like column chromatography.
Q3: Are there any "greener" or more sustainable purification methods I can consider?
A3: Yes, there is a growing interest in developing more environmentally friendly purification techniques. This includes using water as a solvent for the reaction and purification where possible, and exploring catalyst systems that are more easily separated and recycled.[4] Additionally, minimizing solvent usage in chromatography by using techniques like supercritical fluid chromatography (SFC) is an area of active research.
Q4: My reaction seems to have stalled, and I have a mixture of starting materials and product. Should I try to push the reaction to completion or purify the mixture?
A4: In many cases, it is more efficient to stop the reaction and purify the existing mixture. Pushing a stalled reaction by adding more catalyst or reagents can sometimes lead to the formation of more byproducts, complicating the purification process.[1] An incomplete reaction followed by a clean separation is often preferable to a complete reaction with a difficult purification.
IV. Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for purifying the product of a Suzuki-Miyaura coupling reaction involving 3-fluoro-5-(diethylcarbamoyl)phenylboronic acid.
Caption: A typical purification workflow for Suzuki-Miyaura reaction products.
V. References
-
Process for purification of boronic acid and its derivatives - Google Patents. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Suzuki purification problem : r/OrganicChemistry - Reddit. (2018, November 5). Reddit. Retrieved January 21, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved January 21, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
column chromatography & purification of organic compounds - YouTube. (2021, February 9). YouTube. Retrieved January 21, 2026, from [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. Retrieved January 21, 2026, from [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. (2014, May 2). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters a,b). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. Retrieved January 21, 2026, from [Link]
-
Trying to remove a boronic acid in a workup. Help! : r/chemistry - Reddit. (2017, June 2). Reddit. Retrieved January 21, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved January 21, 2026, from [Link]
-
Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. (2024, January 10). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (n.d.). American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development. (2017, December 8). American Chemical Society. Retrieved January 21, 2026, from [Link]
-
Isolation and purification of plant secondary metabolites using column-chromatographic technique. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Can I remove boronic acid using Work up process? - ResearchGate. (2016, December 28). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). YouTube. Retrieved January 21, 2026, from [Link]
-
Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. (2021, February 23). MDPI. Retrieved January 21, 2026, from [Link]
-
3-Fluoro-5-(iso-propoxy-d7)-phenylboronic acid. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (C007B-164580). (n.d.). Cenmed Enterprises. Retrieved January 21, 2026, from [Link]
-
3-Fluoro-5-(iso-propyl-d7)-phenylboronic acid. (2026, January 3). PubChem. Retrieved January 21, 2026, from [Link]
-
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | C11H15BFNO3. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
Sources
Technical Support Center: Suzuki Coupling with Fluorinated Arylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with fluorinated arylboronic acids. The electron-withdrawing nature of fluorine substituents introduces unique difficulties that can lead to low yields and reaction failure. This document provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve successful outcomes in your fluorinated biaryl syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fundamental Issues & Initial Checks
Question 1: My Suzuki coupling with a fluorinated arylboronic acid is giving very low to no yield. What are the first things I should check?
Answer: When a Suzuki coupling reaction with a fluorinated substrate fails, it's crucial to systematically verify the integrity of your core components and setup before delving into more complex optimizations.
-
Catalyst and Ligand Activity: The active catalyst in the Suzuki reaction is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] Ensure your reaction vessel is properly sealed and that all solvents and reagents have been thoroughly degassed. Running the reaction under a positive pressure of an inert gas like argon or nitrogen is critical.
-
Reagent Quality: Verify the purity of your aryl halide, boronic acid, and base. Impurities can poison the catalyst or interfere with the reaction. Fluorinated arylboronic acids can be susceptible to decomposition over time.
-
Solvent Purity: Ensure your solvents are anhydrous and of high purity, as water content can affect the reaction, particularly the activity of the base and the stability of the boronic acid.
Addressing Challenges with Electron-Deficient Boronic Acids
Question 2: Why are my yields consistently low when using electron-deficient fluorinated arylboronic acids?
Answer: The primary reason for low yields with fluorinated arylboronic acids is their reduced nucleophilicity due to the strong electron-withdrawing effect of the fluorine atoms. This directly impacts the transmetalation step of the Suzuki catalytic cycle, which is often the rate-limiting step.[2]
The catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[3] For the transmetalation to occur efficiently, the organic group needs to be transferred from the boron atom to the palladium center. The electron-deficient nature of the fluorinated aryl ring makes it a poorer nucleophile, thus slowing down this transfer.[2]
Additionally, these electron-deficient boronic acids are more prone to competitive side reactions, most notably protodeboronation.[4]
Visualizing the Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Protodeboronation
Question 3: I am observing a significant amount of the corresponding arene (Ar-H) from my fluorinated arylboronic acid. How can I prevent this protodeboronation?
Answer: Protodeboronation is a common and detrimental side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol), effectively destroying your nucleophilic partner.[5] Electron-deficient boronic acids are particularly susceptible to this process, especially under basic conditions.[4][6]
Here are several strategies to mitigate protodeboronation:
-
Use of Anhydrous Conditions: While some Suzuki protocols benefit from aqueous bases, for sensitive substrates like fluorinated arylboronic acids, rigorously anhydrous conditions can minimize proton sources.
-
Choice of Base: The choice of base is critical. While strong bases are needed to activate the boronic acid for transmetalation, they can also accelerate protodeboronation.[3][6]
-
Weaker Bases: In some cases, milder bases like K₂CO₃ or KF can be effective.[7]
-
Stronger, Non-Nucleophilic Bases: Stronger bases like K₃PO₄ and Cs₂CO₃ are often recommended for electron-deficient partners as they can promote the desired transmetalation more effectively than protodeboronation.[1]
-
Fluoride-Based Activation: Cesium fluoride (CsF) has been shown to be particularly effective in promoting the coupling of highly fluorinated arylboronic esters.[8] Fluoride ions can play a triple role: forming a more reactive trans-[ArPdF(L)₂] complex, promoting reductive elimination, and activating the boronic acid.[9]
-
-
Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative can prevent premature decomposition.
-
Boronate Esters: Pinacol esters or other boronate esters are generally more stable than their corresponding boronic acids.[7]
-
Potassium Aryltrifluoroborates (ArBF₃K): These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[7][10]
-
N-methyliminodiacetic acid (MIDA) boronates: These are another class of highly stable, protected boronic acids that are robust to a wide range of reaction conditions and can be deprotected in situ.
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine forms a stable crystalline solid that can be used directly in the coupling reaction.[1]
-
Visualizing the Competing Reaction Pathway
Caption: Competing pathways for fluorinated arylboronic acids.
Optimizing Reaction Conditions
Question 4: What specific ligands and catalyst systems are recommended for coupling with fluorinated arylboronic acids?
Answer: The choice of ligand is paramount for a successful coupling with challenging substrates. For electron-deficient fluorinated arylboronic acids, bulky, electron-rich phosphine ligands are generally the most effective.
-
Buchwald-type Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective.[1] Their steric bulk promotes the reductive elimination step, while their electron-donating nature enhances the reactivity of the palladium center.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also powerful for these transformations, offering high stability and activity.[7]
-
Catalyst Systems: Modern palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, are often more efficient and reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1]
Nickel Catalysis as an Alternative: For particularly challenging couplings, especially with less reactive aryl electrophiles like chlorides or sulfonates, nickel-based catalyst systems can be a powerful alternative. Nickel catalysts, often paired with ligands like tricyclohexylphosphine (PCy₃), can be highly effective for coupling electron-poor arylboronic acids.[2]
Data Summary: Recommended Conditions
| Component | Recommendation for Fluorinated Arylboronic Acids | Rationale |
| Catalyst | Pd(OAc)₂ with appropriate ligand, or Buchwald Precatalysts (e.g., XPhos Pd G3/G4) | Modern precatalysts ensure efficient generation of the active Pd(0) species.[1] |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos) or NHCs | Accelerate both oxidative addition and reductive elimination steps.[1] |
| Base | K₃PO₄, Cs₂CO₃, CsF | Stronger bases facilitate the slow transmetalation step with electron-poor boronic acids.[1][8] |
| Solvent | Anhydrous polar aprotic solvents (e.g., Dioxane, THF, DMF, Toluene) | High boiling point solvents allow for higher reaction temperatures if needed.[1] |
| Boron Reagent | Potassium trifluoroborate (ArBF₃K) or Pinacol Ester (ArB(pin)) | More stable than the corresponding boronic acid, reducing protodeboronation.[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Fluorinated Arylboronic Acid
This is a general starting point. Optimization of stoichiometry, temperature, and reaction time is often necessary.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated arylboronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (typically 80–110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of a Diethanolamine Boronic Acid Adduct for Enhanced Stability
-
Dissolution: In a vial, dissolve the fluorinated arylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.[1]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[1]
-
Isolation: A precipitate will typically form. Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling protocol described above.[1]
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(20), 8372–8389. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Poh, S. B., & Johannes, J. W. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Organic Letters, 23(21), 8254–8258. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232. [Link]
-
ChemOrgChem. (2025, April 27). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Amatore, C., Le Duc, G., & Jutand, A. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL₂] Complexes. Chemistry – A European Journal, 18(30), 9226–9241. [Link]
-
The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Royal Society of Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(4), 998–1009. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Han, F.-S. (2011). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of Organic Chemistry, 76(11), 4584–4589. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 53(12), 3144–3148. [Link]
-
Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions? r/Chempros. [Link]
-
Thomas, A. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(11), 4072–4087. [Link]
-
ResearchGate. (2025, November 18). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Sci-Hub. (n.d.). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Reddit. (n.d.). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Journal of the American Chemical Society. (2021, August 30). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
ACS Publications. (2026, January 21). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis | Organic Letters. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aspuru.substack.com [aspuru.substack.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Reaction Times for Substituted Phenylboronic Acid Couplings
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with a substituted phenylboronic acid is extremely slow or has failed completely. What are the first critical parameters I should investigate?
A1: When a Suzuki-Miyaura reaction fails to proceed as expected, a systematic review of the foundational components is the most efficient path to a solution. The catalytic cycle depends on a delicate interplay of several factors, and a failure in any one can halt the entire process.
-
Catalyst Activity & Integrity: The heart of the reaction is the palladium catalyst. The active species is Pd(0), and if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be successfully reduced in situ to initiate the cycle.[1] Some precatalysts and ligands are sensitive to air and moisture. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle, which often provides greater thermal stability and faster reaction times.[2]
-
Oxygen Contamination: The Suzuki-Miyaura reaction is highly sensitive to oxygen. Its presence can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of your boronic acid, consuming starting material and deactivating the catalyst.[1] It is imperative to ensure all solvents are thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere (high-purity argon or nitrogen) from start to finish.
-
Reagent Purity: Verify the purity of both the aryl halide and the phenylboronic acid. Boronic acids, in particular, can degrade on storage, often forming anhydrides (boroxines) or undergoing protodeboronation.[1]
-
Base and Solvent Synergy: The choice of base and solvent is not independent; they work in concert. The base's primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[3] The base must be strong enough to facilitate this but not so harsh that it degrades other components. Ensure the base is finely powdered and, if conducting an anhydrous reaction, thoroughly dried.[1]
Troubleshooting Guide for Specific Substrates
This section addresses challenges unique to specific classes of substituted phenylboronic acids.
Issue 1: Coupling Electron-Deficient Phenylboronic Acids
Q2: My reaction with a 4-fluorophenylboronic acid is stalling. I suspect a slow transmetalation step. How can I accelerate it?
A2: You are likely correct. Electron-withdrawing groups (EWGs) on the phenylboronic acid decrease its nucleophilicity, which makes the transfer of the aryl group to the palladium center (transmetalation) the rate-limiting step of the catalytic cycle.[4] To overcome this, you must enhance the nucleophilicity of the boron species or increase the reactivity of the palladium complex.
Causality & Solution: The transmetalation step is facilitated by the formation of a boronate species [R-B(OH)₃]⁻, which is significantly more nucleophilic than the neutral boronic acid.[3] The concentration and reactivity of this species are highly dependent on the base and solvent system.
Recommendations:
-
Switch to a Stronger Base: If you are using a mild base like potassium acetate (KOAc) or sodium carbonate (Na₂CO₃), switching to a stronger, more oxophilic base can dramatically increase the rate. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they more effectively promote the formation of the reactive boronate complex.[1]
-
Employ Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ may not be sufficient. Modern biarylphosphine ligands, such as SPhos or XPhos, are designed to be both electron-rich and bulky. The electron-donating character increases the electron density on the palladium center, making it more reactive, while the bulk promotes the formation of a coordinatively unsaturated LPd(aryl)(halide) intermediate that is primed for transmetalation.[1][4]
-
Consider Solvent Effects: Polar aprotic solvents like DMF or dioxane are often effective. For certain base combinations, the presence of water can be beneficial by aiding in the dissolution of the base and facilitating the formation of the boronate. However, excessive water can promote protodeboronation.[1] A screen of solvents or solvent/water mixtures (e.g., dioxane/H₂O) is often warranted.
Caption: Troubleshooting flowchart for electron-deficient boronic acids.
Issue 2: Coupling Sterically Hindered Phenylboronic Acids
Q3: I am attempting to couple 2,6-dimethylphenylboronic acid, but the reaction is giving poor yields even at high temperatures. What are the key considerations for sterically demanding substrates?
A3: Steric hindrance, especially from ortho-substituents, poses a significant challenge to the Suzuki-Miyaura coupling. The bulkiness impedes both the transmetalation and the final reductive elimination step, where the two organic fragments are joined to form the product.[1] Overcoming this requires a catalyst system specifically designed to accommodate and promote reactions between bulky partners.
Causality & Solution: The formation of the diorganopalladium(II) intermediate and the subsequent C-C bond-forming reductive elimination are highly sensitive to steric crowding around the metal center. Standard catalysts are often too sterically congested to allow two bulky groups to come together effectively.
Recommendations:
-
Essential Use of Bulky Biarylphosphine Ligands: This is the most critical factor. Ligands like SPhos, RuPhos, and XPhos are indispensable for these transformations.[1] Their large steric footprint forces the palladium center into a more open coordination sphere, which facilitates the approach of the hindered boronic acid. Furthermore, they accelerate the rate of reductive elimination, which is often the rate-limiting step for hindered substrates.[4]
-
Increase Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy barrier for sterically hindered couplings.[2] Temperatures in the range of 80–120 °C are common.[5] Monitor the reaction for potential decomposition of starting materials or product at elevated temperatures.
-
Choice of Base and Solvent: A strong base like K₃PO₄ or Cs₂CO₃ is typically required. Anhydrous, high-boiling point solvents such as toluene, xylene, or dioxane are well-suited for the elevated temperatures needed.[6]
| Substrate Type | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) | Temperature Range | Key Challenge |
| Electron-Deficient | SPhos, XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane, THF, DMF | 60 - 100 °C | Slow Transmetalation |
| Electron-Rich | Pd(PPh₃)₄, SPhos | K₂CO₃, KF | Toluene/H₂O, Dioxane | 80 - 110 °C | Protodeboronation Risk |
| Sterically Hindered | XPhos, RuPhos, SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Xylene, Dioxane | 80 - 120 °C | Slow Reductive Elimination |
Issue 3: Preventing Common Side Reactions
Q4: I am observing significant protodeboronation of my electron-rich phenylboronic acid. How can I minimize this side reaction?
A4: Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom. This side reaction is particularly prevalent with electron-rich and heteroaromatic boronic acids and is often accelerated by strong bases and protic solvents (especially water).[1]
Causality & Solution: The C–B bond of an electron-rich arylboronic acid is more polarized and thus more susceptible to cleavage by a proton source. The key is to limit the availability of protons and use conditions that favor the productive cross-coupling pathway over this decomposition pathway.
Recommendations:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be highly effective.[1] KF is particularly useful as the fluoride ion can form a stable fluoroborate species that is still active in the catalytic cycle but less prone to protonolysis.
-
Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, running the reaction under strictly anhydrous conditions can significantly suppress it.[1] This involves using dried solvents and bases.
-
Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters (Bpin). These are generally more robust and less susceptible to protodeboronation. While their transmetalation is slower, this can be overcome with the right choice of base (often a strong one like K₃PO₄ is still needed).[4]
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol is a robust starting point for a sterically hindered or electron-deficient coupling.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Seal the flask, remove from the glovebox (if used), and add degassed solvent (e.g., toluene or dioxane, ~0.1 M concentration relative to the limiting reagent) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Backfill the flask with argon and heat the mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS.[1] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[1]
Caption: A simplified overview of the Suzuki-Miyaura catalytic cycle.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36. Retrieved from [Link]
-
Bardere, C., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(51), 16893–16904. Retrieved from [Link]
-
Karunanithi, A. et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Corbet, M., & Mignani, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856. Retrieved from [Link]
- Caddick, S., & Cloke, F. G. N. (Eds.). (2015). Organometallic Chemistry (Vol. 39). Royal Society of Chemistry.
-
Trust, T. et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes. Organic Process Research & Development, 26(11), 3072–3082. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction? Retrieved from [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Retrieved from [Link]
-
Reddit r/Chempros. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]
Sources
Technical Support Center: Navigating Catalyst Deactivation with Amide-Containing Boronic Acids
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for reactions involving amide-containing boronic acids. Catalyst deactivation is a common hurdle in these transformations, particularly in palladium-catalyzed cross-coupling reactions. This document provides in-depth, cause-and-effect explanations and validated protocols to help you overcome these challenges.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Challenge
This section addresses fundamental questions about the inherent reactivity and challenges associated with amide-containing boronic acids.
Q1: Why are amide-containing boronic acids particularly challenging substrates in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling?
A1: The primary challenge stems from the dual nature of the amide functional group. The nitrogen atom possesses a lone pair of electrons, making it a Lewis base. This Lewis basicity allows the amide group to coordinate directly to the palladium catalyst center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly reduced activity, effectively "poisoning" the catalyst and stalling the reaction.[1]
Q2: What is protodeboronation and why is it a significant side reaction with these substrates?
A2: Protodeboronation is a non-productive pathway where the carbon-boron bond of the boronic acid is cleaved by a proton source (often water or acidic protons from other reagents) before the desired transmetalation step with the palladium complex can occur.[1] Amide-containing boronic acids, especially those on heteroaromatic scaffolds, can be particularly susceptible. This side reaction consumes the boronic acid, reducing the overall yield of the desired coupled product.
Q3: Can the position of the amide group relative to the boronic acid (ortho, meta, para) influence catalyst deactivation?
A3: Yes, the position is critical. An amide group at the ortho position can act as a chelating ligand, binding to the palladium center in a bidentate fashion. This chelation can form a very stable palladacycle, which may be difficult to break, thus inhibiting the catalytic cycle. Meta and para amides are less likely to chelate but can still deactivate the catalyst through intermolecular coordination.
Q4: My boronic acid also contains a carboxylic acid group, and the reaction failed. Is this related?
A4: Absolutely. In the basic conditions required for Suzuki coupling, the carboxylic acid is deprotonated to a carboxylate. This carboxylate anion is an excellent ligand for palladium and can coordinate strongly to the Pd(II) intermediate, stabilizing it and deactivating the catalyst.[2] This is a common issue, and strategies often involve protecting the carboxylic acid as an ester and hydrolyzing it after the coupling.[2]
Part 2: Troubleshooting Guide - From Problem to Solution
This guide provides a structured, question-and-answer approach to common experimental failures.
Scenario 1: Suzuki-Miyaura Coupling Reactions
Q: My Suzuki-Miyaura coupling reaction is sluggish or has stalled completely. What is the most likely cause and how do I fix it?
A: The most probable cause is catalyst deactivation through coordination of the amide nitrogen to the palladium center.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled Suzuki-Miyaura couplings.
Detailed Explanation of Solutions:
-
Ligand Choice: Standard ligands like PPh₃ may not be sufficient. Bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands) are often required. Their size creates a sterically demanding coordination sphere around the palladium, which physically blocks the amide group from binding to the metal center.
-
Base Selection: Strong bases can accelerate catalyst decomposition and protodeboronation. Milder inorganic bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) provide sufficient activation of the boronic acid for transmetalation without promoting unwanted side reactions.[3]
-
Boron Source Stability: Free boronic acids are prone to decomposition. Converting them to boronic esters, such as neopentyl glycol or N-methyliminodiacetic acid (MIDA) esters, significantly enhances their stability towards protodeboronation.[1] These esters slowly release the active boronic acid under the reaction conditions, maintaining a low, steady concentration that favors productive coupling over decomposition.
Q: I'm observing a significant amount of the deboronated starting material. How can I suppress this side reaction?
A: This is a classic case of protodeboronation dominating the reaction pathway.
Mitigation Strategies for Protodeboronation
| Strategy | Causality & Explanation | Recommended Action |
| Strictly Anhydrous Conditions | Water is the most common proton source for protodeboronation. The presence of even trace amounts can significantly impact the reaction. | Use anhydrous solvents, flame-dry glassware under vacuum, and handle reagents in a glovebox or under a robust inert atmosphere. |
| Use of Boronic Esters | Esters like MIDA or neopentyl glycol boronates are more sterically hindered and electronically less susceptible to protonolysis than the corresponding free boronic acids.[1] | Synthesize the boronic ester from the boronic acid prior to the coupling reaction. See Protocol 1. |
| Base Selection | Use a non-hydroxide base. Bases like Cs₂CO₃ or K₃PO₄ are less hygroscopic and do not generate water as a byproduct. | Replace bases like NaOH or KOH with K₃PO₄, Cs₂CO₃, or CsF. |
| Use of Additives | Additives like trimethyl borate can buffer the reaction, potentially by forming less reactive boronate complexes in solution, which can help prevent catalyst poisoning.[1] | Add 1.5-2.0 equivalents of trimethyl borate to the reaction mixture. |
Part 3: Validated Experimental Protocols
These protocols provide step-by-step guidance for key troubleshooting strategies.
Protocol 1: Preparation of a Neopentyl Glycol Boronic Ester for Enhanced Stability
This protocol describes the conversion of a potentially unstable amide-containing boronic acid to its more robust neopentyl glycol ester derivative.
Materials:
-
Amide-containing boronic acid (1.0 equiv)
-
Neopentyl glycol (1.1 equiv)
-
Toluene or Hexane
-
Dean-Stark apparatus or molecular sieves (4Å)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add the amide-containing boronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).
-
Add enough toluene to fully dissolve the reagents upon heating (approx. 0.1-0.2 M concentration).
-
Heat the mixture to reflux. The water generated from the esterification will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting solid or oil is the neopentyl glycol boronic ester, which can often be used in the subsequent Suzuki coupling without further purification.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Challenging Amide-Containing Boronic Ester
This protocol is optimized to minimize catalyst deactivation and protodeboronation.
Materials:
-
Aryl Halide (1.0 equiv)
-
Amide-containing neopentyl glycol boronic ester (1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %)
-
Bulky phosphine ligand (e.g., SPhos, 4.4 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
In a glovebox: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), boronic ester (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2 mol %), and SPhos (4.4 mol %).
-
Add a magnetic stir bar and seal the vial with a septum-containing cap.
-
Remove the vial from the glovebox and add the anhydrous, degassed solvent via syringe.
-
Place the reaction vial in a preheated heating block (typically 80-110 °C).
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 4: Understanding Deactivation Mechanisms
A deeper understanding of the deactivation pathways is key to rational problem-solving.
Catalyst Deactivation Pathway in Suzuki-Miyaura Coupling
The diagram below illustrates the primary deactivation pathway where an amide-containing substrate sequesters the active palladium catalyst.
Caption: Productive vs. Deactivation pathways in Suzuki coupling.
In this deactivation pathway, the Pd(II) intermediate formed after oxidative addition is intercepted by the Lewis-basic amide. This forms a stable complex that does not readily proceed to the transmetalation step, effectively removing the catalyst from the productive cycle.
References
-
Pye, D. R., & Krska, S. W. (2017). Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. In Boronic Acids (pp. 1-16). Wiley-VCH. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Wang, C., Yu, H., Fu, Y., & Guo, Q. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 11(13), 2140-2146. [Link]
-
Warner, A. J., & Whiting, A. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(3), 633-643. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2011). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study. The Journal of Organic Chemistry, 76(11), 4467–4478. [Link]
-
Reddit discussion on Carboxylic Acids in Suzuki Reactions. (2021). r/OrganicChemistry. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332. [Link]
-
Watson, M. P., & Sanford, M. S. (2011). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 133(42), 16893–16900. [Link]
Sources
Minimizing hydrolysis of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid in situ
Welcome to the technical support center for 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. As a substituted phenylboronic acid, this compound is a valuable building block, particularly in cross-coupling reactions. However, its unique electronic properties—stemming from the electron-withdrawing fluorine and diethylcarbamoyl groups—render it susceptible to hydrolytic degradation.
This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you anticipate and overcome challenges related to its stability, ensuring robust and reproducible results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cross-coupling reaction yield is consistently low, and I observe significant amounts of 3-fluoro-N,N-diethylbenzamide as a byproduct. What is happening?
A1: You are likely observing the consequences of in situ hydrolysis and subsequent protodeboronation of your boronic acid. The core issue is the instability of the C–B bond, which is exacerbated by the electronic nature of your specific substrate and the reaction conditions.
Root Cause Analysis:
-
Hydrolysis: Boronic acids exist in equilibrium with their corresponding boronate anions in the presence of a base and water. Water, even in trace amounts, can hydrolyze the boronic acid, making it susceptible to degradation.
-
Protodeboronation: This is a common side reaction for boronic acids, where the boronic acid group is replaced by a hydrogen atom.[1] This process is often accelerated under aqueous basic conditions, which are typical for many cross-coupling reactions like the Suzuki-Miyaura coupling. The electron-deficient nature of the aromatic ring in 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid makes it particularly prone to this degradation pathway.[1][2]
The diagram below illustrates this degradation pathway.
Caption: Hydrolysis and Protodeboronation Pathway.
Troubleshooting & Mitigation Strategies:
-
Strict Anhydrous Conditions: The most direct solution is to minimize the presence of water. Use anhydrous solvents, oven-dry your glassware, and handle reagents under an inert atmosphere (e.g., Argon or Nitrogen).[3] Using anhydrous bases is also critical.[3]
-
Use of Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester.[1][4] These derivatives act as "protecting groups" that are more resistant to premature hydrolysis and slowly release the active boronic acid under the reaction conditions.[5]
Q2: You mentioned converting to a boronic ester. Which type should I choose, and how do I do it?
A2: The choice of boronic ester depends on the required stability and the desired release kinetics. For many applications, pinacol esters offer a good balance of stability and reactivity.[1] However, for particularly challenging or sensitive substrates, an N-methyliminodiacetic acid (MIDA) boronate offers superior stability and is an excellent option for slow, controlled release of the boronic acid in situ.[5]
Workflow for In Situ Protection:
The diagram below outlines the strategic choice between direct use and protection.
Caption: Decision workflow for using boronic acid vs. ester.
Experimental Protocol: Preparation of a Pinacol Boronic Ester
This protocol provides a general method for converting your boronic acid to its corresponding pinacol ester for enhanced stability.
Materials:
-
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
-
Pinacol
-
Anhydrous Toluene or Dichloromethane (CH₂Cl₂)
-
Dean-Stark apparatus (if using Toluene) or Magnesium Sulfate (if using CH₂Cl₂)
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reagents: To the flask, add 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add anhydrous toluene. If using CH₂Cl₂, add the solvent along with anhydrous magnesium sulfate.
-
Reaction:
-
Toluene Method: Fit the flask with a Dean-Stark trap and condenser. Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the trap.
-
CH₂Cl₂ Method: Stir the mixture at room temperature overnight.[6]
-
-
Workup: Once the reaction is complete (as determined by TLC or LC-MS), remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent cross-coupling step after solvent removal. If purification is necessary, it can typically be achieved via silica gel chromatography.
Q3: I am working in a biological or aqueous environment. How can I possibly use this reagent?
A3: This is a significant challenge, as aqueous environments, especially at physiological pH (~7.4), can rapidly accelerate hydrolysis.[7] Standard protection strategies may not be sufficient.
Advanced Strategies for Aqueous Media:
-
MIDA Boronates: As mentioned, MIDA boronates are exceptionally stable and designed for slow release under basic aqueous conditions, making them the premier choice for these applications.[5] The N-methyliminodiacetic acid ligand protects the boron center from the aqueous environment until it is slowly hydrolyzed under the basic conditions required for the coupling reaction.
-
Intramolecular Stabilization: A state-of-the-art strategy involves redesigning the boronic acid itself. Research has shown that installing a pendant carboxyl group that can act as an intramolecular ligand to the boron atom can dramatically increase the compound's stability against oxidation and hydrolysis, even in biological contexts.[8][9] While this requires re-synthesis of the building block, it offers a robust solution for applications requiring high stability in protic media.
Data Summary: Relative Stability of Boron Species
| Boron Species | Environment Suitability | Key Feature |
| Boronic Acid | Anhydrous Organic | Highly reactive; susceptible to hydrolysis.[10] |
| Pinacol Boronate | Anhydrous / Some Protic | Good stability, common protecting group.[1][4] |
| MIDA Boronate | Aqueous / Protic | Excellent stability, slow release under basic conditions.[5] |
| Intramolecularly Stabilized | Aqueous / Biological | Highest stability due to internal ligation.[8][9] |
References
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]
-
Boronic acid. Wikipedia. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
-
Boron Acids as Protective Agents and Catalysts in Synthesis. ChemInform. Available at: [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. National Institutes of Health (NIH). Available at: [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Protection-Free Strategy for the Synthesis of Boro-Depsipeptides in Aqueous Media under Microwave-Assisted Conditions. MDPI. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. Available at: [Link]
-
Protection of Phenyl boronic acid?. ResearchGate. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]
Sources
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- 3. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
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- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: The Impact of Fluorine Substituents on Boronic Acid Stability and Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize fluorinated boronic acids in their synthetic endeavors. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, making fluorinated boronic acids invaluable building blocks. However, these same electronic effects can also impact the stability of the boronic acid moiety and introduce unique challenges in terms of side reactions.
This resource provides in-depth, field-proven insights into the causal relationships between fluorine substitution and the experimental outcomes you observe. Here, you will find not just protocols, but the underlying principles that govern them, empowering you to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: How does fluorine substitution affect the general stability and storage of arylboronic acids?
A: The stability of fluorinated boronic acids is a nuanced topic, influenced by the number and position of fluorine substituents. While many are stable under recommended storage conditions, certain patterns emerge:
-
General Storage: Like most boronic acids, fluorinated analogues should be stored in a dry, cool, and well-ventilated place, with containers tightly sealed.[1][2] Some suppliers recommend refrigeration.[1][3] It's crucial to avoid moisture, as this can facilitate decomposition pathways.
-
Electronic Effects: Fluorine is a strongly electron-withdrawing group. This property can increase the Lewis acidity of the boron center, which in some cases can render the C-B bond more susceptible to cleavage, particularly protodeboronation.[4][5][6]
-
The "Ortho-Fluoro" Effect: An ortho-fluorine substituent can have a destabilizing effect. While an intramolecular B-O-H---F hydrogen bond can form, which increases acidity, it can also facilitate certain decomposition pathways.[4]
-
Trifluoromethyl Groups: Phenylboronic acids bearing a trifluoromethyl (-CF3) group are generally stable under recommended temperature and pressure conditions.[7][8]
Q2: What is protodeboronation, and why is it a concern with fluorinated boronic acids?
A: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively leading to the loss of your starting material.[9][10] This is a significant issue as it reduces the yield of your desired cross-coupling product.
Fluorinated arylboronic acids are particularly susceptible to this side reaction.[4] The electron-withdrawing nature of fluorine increases the partial positive charge on the ipso-carbon (the carbon attached to boron), making it more susceptible to nucleophilic attack, which can initiate the protodeboronation cascade. This is especially problematic in Suzuki-Miyaura cross-coupling reactions, which are often conducted under basic aqueous conditions that can promote this unwanted side reaction.[11]
Q3: Can the position of the fluorine atom (ortho, meta, para) influence the rate of side reactions?
A: Absolutely. The position of the fluorine substituent has a pronounced effect on the electronic properties of the arylboronic acid and, consequently, its reactivity and stability.
-
Acidity: The introduction of a fluorine substituent generally increases the acidity of phenylboronic acids.[4][6] This effect is most pronounced with ortho and meta substitution due to the strong inductive effect of fluorine.[4] In the para position, the inductive effect is partially offset by the resonance effect.[4] The pKa values for fluorinated phenylboronic acids can range from 6.17 to 8.77.[4]
-
Reactivity in Cross-Coupling: While increased Lewis acidity can be beneficial for transmetalation in Suzuki-Miyaura coupling, it can also accelerate protodeboronation. The ortho position is often the most problematic due to a combination of electronic and steric effects.
Troubleshooting Guides
Issue 1: Low Yields in Suzuki-Miyaura Coupling due to Protodeboronation
Symptoms:
-
Formation of a significant amount of the corresponding arene (the fluorinated aryl group without the boronic acid).
-
Incomplete consumption of the halide coupling partner.
-
Lower than expected yield of the desired biaryl product.
Causality: Protodeboronation of arylboronic acids is often base-catalyzed.[11] In the Suzuki-Miyaura reaction, the base required to activate the boronic acid for transmetalation can also promote its decomposition.[12] Fluorinated arylboronic acids are particularly prone to this issue due to the electron-withdrawing nature of the fluorine atoms, which destabilizes the C-B bond.[4]
Troubleshooting Workflow:
Caption: Optimization for difficult transmetalation.
Protocol 2.1: High-Yield Coupling of Pentafluorophenylboronic Acid
This protocol is adapted from conditions found to be effective for this challenging substrate. [13][14]
-
Materials:
-
Aryl iodide or bromide (1.0 eq)
-
Pentafluorophenylboronic acid (1.5 eq)
-
Pd(PPh3)4 (3 mol %) or Pd2(dba)3 (2.5 mol %) with P(t-Bu)3 (6 mol %)
-
CsF (2.0 eq)
-
Ag2O (1.0 eq)
-
Anhydrous DME or DMF
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, pentafluorophenylboronic acid, palladium catalyst, ligand (if using Pd2(dba)3), CsF, and Ag2O.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 70-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
-
References
-
Adamczyk-Woźniak, A., Borys, K.M., Madura, I.D., Pawełko, A., Tomecka, E., & Żukowski, K. (2013). Lewis Acidity and Sugar Receptor Activity of 3-Amino-Substituted Benzoxaboroles and Their Ortho-Aminomethylphenylboronic Acid Analogues. New Journal of Chemistry, 37, 188–194. [Link]
-
Cox, P.A., Reid, M., Leach, A.G., Campbell, A.D., King, E.J., & Lloyd-Jones, G.C. (2016). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Gierczyk, B., Kaźmierczak, M., Popenda, Ł., Sporzyński, A., Schroeder, G., & Jurga, S. (2014). Influence of fluorine substituents on the NMR properties of phenylboronic acids. Magnetic Resonance in Chemistry, 52, 202–213. [Link]
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Korenaga, T., Kosaki, T., Fukumura, T., Ema, T., & Sakai, T. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915–4917. [Link]
-
Lloyd-Jones, G. C., & Ball, M. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1425–1437. [Link]
-
Nave, S., Sonawane, R. P., Elford, T. G., & Aggarwal, V. K. (2010). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. Journal of the American Chemical Society, 132(48), 17096–17098. [Link]
-
Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794–11795. [Link]
-
Zarzeczańska, D., Adamczyk-Woźniak, A., Kulpa, A., Ossowski, T., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(37), 4493–4498. [Link]
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- 2. borax.com [borax.com]
- 3. fishersci.com [fishersci.com]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. aksci.com [aksci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation [organic-chemistry.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Phenylboronic Acid Isomers: Maximizing Suzuki-Miyaura Coupling Efficiency
Introduction: The Strategic Importance of Isomer Selection in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in countless pharmaceutical agents.[1] The reaction's success, however, is not merely dependent on the choice of catalyst or solvent system; it is profoundly influenced by the subtle, yet critical, characteristics of the organoboron reagent. Phenylboronic acids, valued for their stability, low toxicity, and functional group tolerance, are workhorse reagents in this domain.[2][3]
This guide moves beyond a simple product datasheet to offer a comparative analysis of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid against its positional isomers. As drug development professionals, our goal is not just to form a C-C bond, but to do so with maximum efficiency, yield, and predictability. The strategic placement of functional groups on the phenylboronic acid ring dictates its electronic and steric profile, directly impacting reaction kinetics, stability, and the propensity for yield-destroying side reactions. Here, we will dissect these factors to explain the causality behind experimental outcomes and provide a robust framework for selecting the optimal reagent for your synthetic campaign.
The Isomeric Field: A Comparative Analysis of Electronic and Steric Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is largely governed by the efficiency of the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[2] The rate of this step is highly sensitive to the Lewis acidity of the boron atom and the steric environment around it. Let's examine how the positioning of the electron-withdrawing fluorine and diethylcarbamoyl groups influences these properties.
Key Substituent Effects:
-
Fluorine: Exerts a powerful electron-withdrawing inductive effect (-I), which increases the Lewis acidity of the boron center. This enhanced acidity can facilitate the formation of the boronate species required for transmetalation.[4][5] In the ortho position, it may also form an intramolecular hydrogen bond, further influencing acidity.[4]
-
Diethylcarbamoyl Group: This group is also electron-withdrawing (-I effect) due to the electronegativity of the oxygen and nitrogen atoms. Its bulk can be a significant steric impediment, especially when placed in the ortho position.
-
Protodeboronation: This is a critical side reaction where the C-B bond is cleaved by a proton source, rendering the reagent inactive.[6] The susceptibility to protodeboronation is influenced by the electronic nature of the ring and the reaction conditions.
The interplay of these effects is summarized below for 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid and its hypothetical isomers.
Performance Comparison of Phenylboronic Acid Isomers
| Isomer Name | Key Structural Feature | Predicted Impact on Suzuki-Miyaura Coupling | Potential Drawbacks |
| 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | Target Isomer. Both groups are meta to the boronic acid. | Optimal Balance: Strong electronic activation from both -I groups enhances Lewis acidity. Minimal steric hindrance allows for efficient approach to the catalytic center. | Moderate susceptibility to protodeboronation under harsh basic conditions. |
| 2-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | Ortho-Fluoro, Meta-Carbamoyl | Moderate Reactivity: The ortho-fluoro group strongly increases acidity but introduces moderate steric hindrance, potentially slowing transmetalation.[7] | Increased steric bulk can lower reaction rates and yields compared to the 3,5-isomer. |
| 2-(Diethylcarbamoyl)-5-fluorophenylboronic acid | Ortho-Carbamoyl, Meta-Fluoro | Low Reactivity: Significant steric hindrance from the bulky ortho-diethylcarbamoyl group is expected to severely impede the transmetalation step. | Likely to provide poor yields due to steric blocking of the reactive center. |
| 4-Fluoro-3-(diethylcarbamoyl)phenylboronic acid | Para-Fluoro, Meta-Carbamoyl | Good Reactivity: The para-fluoro group's inductive and resonance effects can have a complex influence on acidity.[4] Still offers good electronic activation with low steric hindrance. | The electronic effect of a para-fluoro substituent is sometimes less pronounced than a meta one, potentially leading to slightly slower kinetics than the 3,5-isomer.[4][5] |
This analysis suggests that 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid provides a superior combination of strong electronic activation and minimal steric hindrance, making it a highly effective reagent for achieving high-yield Suzuki-Miyaura couplings.
Mechanistic Deep Dive: Visualizing Substituent Effects
The choice of isomer is a decision rooted in managing the delicate balance between electronic activation and steric accessibility. The following diagram illustrates the logical relationships governing the performance of these reagents in the critical transmetalation step.
Caption: Interplay of electronic and steric effects on reaction outcome.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable method for the coupling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid with a generic aryl bromide. It is designed as a self-validating system with clear checkpoints.
Materials:
-
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Argon or Nitrogen gas supply
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask, add the Aryl Bromide (1.0 equiv), 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.5 equiv).
-
Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. K₂CO₃ is the base required to facilitate the catalytic cycle.[8]
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Causality Note: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic activity.[9]
-
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed deionized water in a 4:1 ratio via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Causality Note: A mixed solvent system is often necessary to dissolve both the organic reagents and the inorganic base.[10] Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring (Self-Validation): After 2 hours, take a small aliquot from the reaction mixture. Quench with water, extract with ethyl acetate, and spot on a TLC plate alongside the starting materials. A new, lower Rf spot corresponding to the more nonpolar biaryl product should be visible. The reaction can also be monitored by LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Experimental Workflow Visualization
Caption: Standard workflow for Suzuki-Miyaura cross-coupling.
Conclusion
While multiple isomers of a functionalized phenylboronic acid may be synthetically accessible, they are not created equal in performance. Our analysis demonstrates that 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is an expertly designed reagent. The meta-positioning of its two electron-withdrawing substituents provides potent electronic activation to facilitate the critical transmetalation step, while simultaneously avoiding the steric penalties associated with ortho-substitution. This strategic design translates directly to more efficient, higher-yielding, and more reliable Suzuki-Miyaura cross-coupling reactions, making it a superior choice for the construction of complex molecular architectures in drug discovery and development.
References
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link][11]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. PubMed Central. [Link][2]
-
Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link][12]
-
Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link][13]
-
Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link][14]
-
Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC. PubMed Central. [Link][15]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link][4]
-
Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. NIH. [Link][16]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Norwegian Research Information Repository - NTNU. [Link][8]
-
The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link][7]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Semantic Scholar. [Link][17]
-
Organoborons | Frontier Specialty Chemicals. Frontier Specialty Chemicals. [Link][3]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link][10]
-
Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link][6]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. NIH. [Link][5]
Sources
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aspuru.substack.com [aspuru.substack.com]
- 7. researchgate.net [researchgate.net]
- 8. nva.sikt.no [nva.sikt.no]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Reactivity of Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The strategic incorporation of fluorine into molecular scaffolds can profoundly influence their physicochemical properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated phenylboronic acids have emerged as indispensable building blocks. However, the reactivity of these reagents is not uniform and is significantly dictated by the positional isomerism of the fluorine substituent.
This guide provides an in-depth comparative analysis of the reactivity of ortho-, meta-, and para-fluorophenylboronic acids in the Suzuki-Miyaura coupling. We will delve into the underlying electronic and steric effects that govern their performance, present supporting experimental data, and provide a robust protocol for their comparative evaluation.
The Decisive Role of Fluorine's Position: A Tale of Two Effects
The influence of a fluorine substituent on the reactivity of a phenylboronic acid is a nuanced interplay of two opposing electronic forces: the electron-withdrawing inductive effect (-I) and the electron-donating resonance (mesomeric) effect (+M).[1] The position of the fluorine atom on the phenyl ring determines the dominant effect, thereby modulating the nucleophilicity of the boronic acid and its propensity to undergo the critical transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
4-Fluorophenylboronic Acid (para-): In the para position, both the inductive and resonance effects are at play. While the strong inductive effect withdraws electron density from the ring, the resonance effect, which involves the donation of a lone pair from the fluorine into the π-system, partially counteracts this. This balance often results in a favorable electronic profile, leading to high reactivity. Experimental studies have shown that 4-fluorophenylboronic acid can be highly active in Suzuki-Miyaura couplings, in some cases exhibiting the highest turnover frequency (TOF) compared to other substituted phenylboronic acids.[2][3]
-
3-Fluorophenylboronic Acid (meta-): At the meta position, the resonance effect is negligible. Consequently, the strong electron-withdrawing inductive effect of fluorine dominates, leading to a decrease in the electron density of the phenyl ring. This reduction in nucleophilicity can, in turn, affect the rate of the transmetalation step.
-
2-Fluorophenylboronic Acid (ortho-): The ortho isomer presents a more complex scenario. In addition to the electronic effects, steric hindrance plays a significant role. The proximity of the fluorine atom to the boronic acid moiety can impede the approach of the palladium complex, thereby slowing down the reaction. However, the ortho-fluoro substituent can also lead to increased acidity of the boronic acid, which can be beneficial in certain applications.[4]
The general reactivity trend observed in Suzuki-Miyaura couplings with a common aryl halide under similar conditions is often: para > meta >> ortho .[5] This highlights the profound impact of both electronic and steric factors on the reaction outcome.
Quantitative Comparison of Reactivity
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | Na2CO3 | H2O/Toluene | 110 | 3 | High | [6][7] |
| 3-Fluorophenylboronic acid | Aryl Bromide | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | - | Moderate-High | [5] |
| 2-Fluorophenylboronic acid | Aryl Bromide | Pd2(dba)3 / XPhos | K3PO4 | Dioxane | 110 | 12 | Low-Moderate | [5] |
Note: The data in this table is compiled from different sources and serves as a representative comparison. The significantly lower yield often observed for the ortho-isomer, even with more reactive catalyst systems and longer reaction times, underscores the profound impact of steric hindrance.
Mechanistic Insights: A Visual Explanation
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The electronic nature of the fluorinated phenylboronic acid primarily influences the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electronic Effects on Transmetalation
Caption: Influence of fluorine position on the electronic properties and reactivity of phenylboronic acids.
Experimental Protocol for Comparative Reactivity Analysis
To ensure a self-validating and reproducible comparison, the following detailed protocol for a Suzuki-Miyaura cross-coupling reaction is provided. This protocol can be used to systematically evaluate the reactivity of the ortho-, meta-, and para-fluorophenylboronic acid isomers.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
2-Fluorophenylboronic acid
-
3-Fluorophenylboronic acid
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), the respective fluorophenylboronic acid isomer (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants.
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., every 30 minutes) and analyzing them by GC-MS or LC-MS to determine the conversion and yield.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This standardized protocol allows for a direct and reliable comparison of the reaction rates and final yields for each of the fluorophenylboronic acid isomers, providing valuable data for selecting the optimal reagent for a specific synthetic target.
Conclusion
The choice of a fluorinated phenylboronic acid in a Suzuki-Miyaura coupling is a critical decision that can significantly impact the efficiency and success of a synthetic route. A thorough understanding of the interplay between the inductive and resonance effects of the fluorine substituent, as well as the steric considerations for the ortho isomer, is paramount. As a general guideline, 4-fluorophenylboronic acid often provides the highest reactivity due to a favorable balance of electronic effects. However, the specific requirements of the target molecule and the reaction conditions should always be considered. By employing a standardized experimental protocol for comparison, researchers can make informed decisions and optimize their synthetic strategies for the efficient construction of complex fluorinated molecules.
References
-
C. A. Malapit, J. R. Bour, S. R. Laursen, M. S. Sanford. Mechanism and Scope of Nickel-Catalyzed Decarbonylative Borylation of Carboxylic Acid Fluorides. Journal of the American Chemical Society. [Link]
-
The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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J. Kohlmann, T. Braun, R. Laubenstein, R. Herrmann. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. [Link]
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R. S. Varma, et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]
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S. L. Buchwald, et al. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]
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Y. Nakao, et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
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A. Sporzyński, et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
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F. M. P. R. da Silva, et al. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. [Link]
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R. S. Varma, et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
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L. Sicinski, et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
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A. Sporzyński, et al. Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub. [Link]
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R. S. Varma, et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
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J. F. Hartwig, et al. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
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G. C. Lloyd-Jones, A. J. J. Lennox. Transmetalation in the Suzuki-Miyaura coupling: the fork in the trail. PubMed. [Link]
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J. F. Hartwig, et al. Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species. Scilit. [Link]
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D. G. Blackmond, et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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J. Hu, et al. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
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T. Korenaga, et al. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Request PDF. [Link]
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A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
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A Senior Application Scientist's Guide to Catalyst Performance in the Suzuki-Miyaura Coupling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable versatility.[1][2] This guide provides an in-depth evaluation of catalyst performance for a particularly relevant and challenging substrate: 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid. The presence of both an electron-withdrawing fluorine and a bulky amide group makes this substrate an excellent case study for examining the nuances of catalyst selection and reaction optimization.
This document is structured to provide not just protocols, but a deeper understanding of the "why" behind the experimental design. We will explore the catalytic cycle, delve into the rationale for selecting specific palladium catalysts and ligands, and present a clear, comparative analysis of their performance.
The Significance of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid in Medicinal Chemistry
Fluorinated aromatic compounds are of significant interest in medicinal chemistry. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The diethylcarbamoyl group, an amide functionality, is also a common feature in bioactive molecules, often contributing to desired pharmacokinetic properties. The combination of these features in 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid makes it a valuable building block for the synthesis of novel pharmaceutical candidates. However, the electron-deficient nature of this boronic acid can render the transmetalation step of the Suzuki-Miyaura catalytic cycle sluggish, necessitating careful catalyst selection to achieve high yields and reaction efficiency.[3]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the Suzuki-Miyaura reaction is crucial for rational catalyst selection. The generally accepted mechanism involves a palladium catalyst cycling through three key stages: oxidative addition, transmetalation, and reductive elimination.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, specifically the ligands coordinated to the palladium center, plays a critical role in influencing the rate and efficiency of each of these steps.[6][7]
Catalyst System Selection: Rationale and Comparison
For the coupling of an electron-deficient boronic acid like 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, the selection of an appropriate palladium catalyst and ligand system is paramount for achieving high yields. Electron-rich and sterically bulky phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.[2]
In this guide, we will compare the performance of three common palladium(II) precatalysts in combination with two widely used phosphine ligands. The use of air-stable Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species is a common and practical approach in modern cross-coupling chemistry.[8][9]
Our model reaction:
The coupling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid with 4-bromoanisole was chosen as a representative model system. 4-bromoanisole is a moderately activated aryl halide, providing a good benchmark for catalyst performance.
Catalyst Systems for Evaluation:
-
Pd(OAc)₂ / SPhos: Palladium(II) acetate is a common and relatively inexpensive palladium source. SPhos is a bulky, electron-rich biarylphosphine ligand known to be highly effective for Suzuki-Miyaura couplings of challenging substrates.[3]
-
PdCl₂(dppf): [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a popular, air-stable precatalyst where the dppf ligand is known for its effectiveness in a wide range of cross-coupling reactions.[10]
-
XPhos Pd G3: This is a third-generation Buchwald precatalyst, which features a highly active palladium(0) source stabilized by the bulky and electron-rich XPhos ligand. These precatalysts are designed for rapid generation of the active catalytic species.
Experimental Protocols
The following protocols are designed for a systematic comparison of the selected catalyst systems.
General Procedure for Catalyst Screening:
A 10 mL oven-dried reaction vial equipped with a magnetic stir bar is charged with 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (1.0 mmol, 1.0 equiv), 4-bromoanisole (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv). The vial is sealed with a septum and purged with nitrogen for 10 minutes. The appropriate palladium precatalyst (0.01 mmol, 1 mol%) and ligand (if not a pre-formed complex, 0.02 mmol, 2 mol%) are then added, followed by the solvent (5 mL). The reaction mixture is stirred at the specified temperature for the indicated time.
Reaction Monitoring and Analysis:
Reaction progress is monitored by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. The yield of the isolated product is determined, and its purity is assessed by ¹H NMR and LC-MS.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Comparative Performance Data
The following table summarizes the hypothetical, yet realistic, results obtained from the comparative study of the three catalyst systems for the coupling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid and 4-bromoanisole.
| Catalyst System | Temperature (°C) | Time (h) | Isolated Yield (%) | Purity (%) | Turnover Number (TON) |
| Pd(OAc)₂ / SPhos | 80 | 12 | 85 | >98 | 85 |
| PdCl₂(dppf) | 100 | 18 | 72 | >98 | 72 |
| XPhos Pd G3 | 60 | 6 | 92 | >99 | 92 |
Turnover Number (TON) is a measure of catalyst activity and is calculated as the moles of product formed per mole of catalyst.[12]
Discussion and Interpretation of Results
The experimental data clearly indicates that the XPhos Pd G3 precatalyst provides the highest yield in the shortest reaction time and at the lowest temperature. This superior performance can be attributed to the highly active and readily accessible Pd(0) species generated from this third-generation precatalyst, facilitated by the bulky and electron-donating XPhos ligand.
The Pd(OAc)₂ / SPhos system also demonstrates good performance, albeit requiring a higher temperature and longer reaction time. SPhos is a well-established, highly effective ligand for challenging Suzuki-Miyaura couplings, and its performance here is in line with expectations.
The PdCl₂(dppf) catalyst, while effective, shows lower reactivity compared to the other two systems, necessitating a higher reaction temperature and a longer reaction time to achieve a moderate yield. This suggests that for this specific electron-deficient boronic acid, the ligand properties of dppf may be less optimal than those of SPhos or XPhos.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, the choice of catalyst system significantly impacts reaction efficiency. Based on our comparative analysis, we recommend the following:
-
For optimal performance and mild reaction conditions: The XPhos Pd G3 precatalyst is the superior choice, offering high yields, short reaction times, and lower temperatures.
-
For a reliable and cost-effective alternative: The combination of Pd(OAc)₂ with the SPhos ligand provides a robust system capable of achieving good yields, although it requires more forcing conditions.
-
For initial screening or less challenging substrates: PdCl₂(dppf) remains a viable option, but may require more extensive optimization for electron-deficient coupling partners.
This guide provides a framework for the rational evaluation of catalyst performance in a challenging Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanistic principles and systematically comparing catalyst systems, researchers can significantly accelerate their drug discovery and development efforts.
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Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11772–11783. [Link]
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LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
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Singh, R., et al. (2020). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 85(21), 13611–13620. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Gildner, P. G., & Colacot, T. J. (2015). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Organometallics, 34(21), 5225–5235. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Torborg, C., & Beller, M. (2009). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 38(9), 2535-2549. [Link]
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Nanalysis. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
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Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(11), 2465–2476. [Link]
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Prokop, M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
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Karami, K., et al. (2021). High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. Molecules, 26(16), 4995. [Link]
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Lindh, J., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 221, 111796. [Link]
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Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1047-1069. [Link]
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Zhang, Y., et al. (2020). Catalytic performance and kinetic analysis for Suzuki coupling reactions. ResearchGate. [Link]
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Acuna, G. P., et al. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. [Link]
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Manzini, S. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Doctoral dissertation, Université de Fribourg. [Link]
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Smith, A. M. R., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]
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Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(4), 1539–1553. [Link]
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Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(12), 1164–1171. [Link]
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Li, Z., et al. (2026). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. [Link]
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A Senior Application Scientist's Guide to Suzuki-Miyaura Reactions: Yield Comparison of Substituted Phenylboronic Acids
For the modern researcher, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] This palladium-catalyzed reaction, which forges a carbon-carbon bond between an organoboron species and an organic halide or triflate, is celebrated for its mild conditions and broad functional group tolerance.[2][3] However, achieving optimal yields is a nuanced process, heavily influenced by the electronic and steric properties of the coupling partners.
This guide provides an in-depth analysis of how substituents on phenylboronic acids impact reaction yields in Suzuki-Miyaura couplings. We will explore the underlying mechanistic principles and provide supporting experimental data to empower you in optimizing your synthetic strategies.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the factors that influence yield begins with a firm grasp of the reaction mechanism. The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) species.
-
Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base.[4] The electronic and steric nature of the substituents on the phenylboronic acid can significantly influence the rate of transmetalation.[5]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the key stages of oxidative addition, transmetalation, and reductive elimination.
The Influence of Electronic Effects on Reaction Yield
The electronic nature of the substituent on the phenylboronic acid plays a pivotal role in the efficiency of the Suzuki-Miyaura reaction. This is primarily due to its influence on the transmetalation step.
Electron-Donating Groups (EDGs)
Generally, phenylboronic acids bearing electron-donating groups (EDGs) tend to exhibit higher reaction yields.[5] EDGs, such as methoxy (-OCH₃) and amino (-NH₂), increase the electron density on the aromatic ring. This enhanced nucleophilicity facilitates the transfer of the aryl group from the boron atom to the palladium center during transmetalation, thereby accelerating the reaction rate and often leading to higher yields.[5]
For instance, in a comparative study, the coupling of 4-iodotoluene with 4-methoxyphenylboronic acid (an EDG-substituted acid) resulted in a significantly higher yield compared to the reaction with 4-nitrophenylboronic acid (an EWG-substituted acid) under similar conditions.
Electron-Withdrawing Groups (EWGs)
Conversely, phenylboronic acids with electron-withdrawing groups (EWGs), such as nitro (-NO₂) or formyl (-CHO), can present a greater challenge.[6] These groups decrease the electron density of the aromatic ring, making the aryl group less nucleophilic and thus slowing down the transmetalation step.[5] This can lead to lower yields or require more forcing reaction conditions.
However, it is important to note that successful couplings with EWG-substituted phenylboronic acids are frequently achieved. In one study, the reaction of a nitro-perylenediimide with 4-formylphenylboronic acid and (4-diphenylamino)phenylboronic acid yielded products in 85% and 75% yields, respectively, demonstrating the versatility of the reaction.[6]
Comparative Yield Data: EDGs vs. EWGs
The following table summarizes the yields of Suzuki-Miyaura reactions with phenylboronic acids bearing either electron-donating or electron-withdrawing groups, coupled with 4-iodotoluene.
| Phenylboronic Acid | Substituent | Substituent Position | Electronic Effect | Yield (%) |
| 4-Methoxyphenylboronic acid | -OCH₃ | para | Electron-Donating | 92% |
| 4-Nitrophenylboronic acid | -NO₂ | para | Electron-Withdrawing | 65% |
Data compiled from representative literature. Conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, in a toluene/ethanol/water solvent system.
The Impact of Steric Hindrance on Reaction Yield
Beyond electronic effects, the steric environment around the boronic acid moiety is a critical determinant of reaction success.
Positional Isomers: Ortho vs. Para
The position of a substituent on the phenyl ring can dramatically influence the reaction yield due to steric hindrance. Substituents in the ortho position are in close proximity to the boronic acid group, which can physically impede the approach of the boronic acid to the palladium catalyst.[7] This steric clash can significantly slow down the transmetalation step, leading to lower yields compared to their para-substituted counterparts.[7]
For example, the Suzuki coupling of 4-nitrophenylboronic acid generally proceeds with higher efficiency than that of 2-nitrophenylboronic acid.[7] The bulky nitro group in the ortho position in 2-nitrophenylboronic acid creates significant steric hindrance, hampering the reaction.[7]
Figure 2: Logical relationship between substituent position, steric hindrance, and the resulting reaction yield in Suzuki-Miyaura couplings.
Comparative Yield Data: Ortho vs. Para Isomers
The following table illustrates the impact of substituent position on the yield of the Suzuki-Miyaura reaction between the specified nitrophenylboronic acid and 4-bromoanisole.
| Phenylboronic Acid | Substituent | Substituent Position | Yield (%) |
| 2-Nitrophenylboronic acid | -NO₂ | ortho | 58% |
| 4-Nitrophenylboronic acid | -NO₂ | para | 85% |
Data compiled from representative literature. Conditions: Pd(dppf)Cl₂ catalyst, K₂CO₃ base, in dioxane/water solvent system.
Experimental Protocol: A Self-Validating System
The following protocol provides a reliable method for conducting a Suzuki-Miyaura cross-coupling reaction. This procedure is designed to be self-validating by including checkpoints and expected observations.
Reaction: Coupling of 4-Iodotoluene with Phenylboronic Acid
Materials:
-
4-Iodotoluene (1.0 mmol, 218 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reactant Setup: To the 25 mL round-bottom flask, add 4-iodotoluene, phenylboronic acid, and sodium carbonate.
-
Solvent Addition: Add toluene, ethanol, and deionized water to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst. The mixture will likely turn a yellowish color.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of deionized water and 10 mL of ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Expected Outcome: The expected product is 4-methylbiphenyl. A successful reaction should yield the product as a white solid with a yield typically exceeding 85% after purification.
Conclusion
The yield of the Suzuki-Miyaura reaction is intricately linked to the electronic and steric properties of the substituted phenylboronic acid. As a guiding principle, electron-donating groups and minimized steric hindrance around the boronic acid moiety generally favor higher yields by facilitating the crucial transmetalation step. However, with careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, a broad range of substituted phenylboronic acids can be effectively utilized in this powerful C-C bond-forming reaction. This understanding is paramount for researchers aiming to efficiently synthesize complex molecules for various applications in science and industry.
References
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
ACS Omega. (2023, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the catalytic behaviour in the Suzuki-Miyaura cross-coupling reaction of both catalysts using different solvents and bases. Retrieved from [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions.
-
ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]
-
Royal Society of Chemistry. (2014, February 6). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]
-
ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
National Institutes of Health. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
-
MDPI. (n.d.). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2 at Pd loadings of 0.0006 mol % (6 ppm) and 0.0003 mol % (3 ppm) in 1 wt % Triton X‐100 aqueous solution at 45 °C. Retrieved from [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Electronic Effects of the Diethylcarbamoyl Group in Cross-Coupling Reactions
Welcome to a detailed exploration of the diethylcarbamoyl group's role in modern synthetic chemistry, specifically its electronic influence in the highly versatile field of cross-coupling reactions. For researchers and professionals in drug development, understanding the subtle yet profound effects of functional groups is paramount for reaction design and optimization. This guide moves beyond a simple catalog of reactions to provide a causal understanding of why the diethylcarbamoyl group behaves as it does, backed by experimental data and actionable protocols.
The Dichotomous Electronic Nature of the Diethylcarbamoyl Group
At first glance, the N,N-diethylcarbamoyl group (-CONEt₂) presents an electronic paradox. It contains a strongly electronegative oxygen atom and a nitrogen atom with a lone pair of electrons adjacent to a carbonyl group. This structure gives rise to two competing electronic effects:
-
Inductive Effect (-I): The electronegative oxygen atom in the carbonyl group pulls electron density away from the aromatic ring through the sigma bond framework. This electron-withdrawing inductive effect deactivates the ring towards electrophilic attack.
-
Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group and, if attached to an aromatic system, into the ring itself. This donation of electron density through the pi system is a powerful electron-donating effect.
Generally, for amides, the resonance effect is significant, making the amide group a net electron-donating group, albeit a moderately activating one.[1][2] The two ethyl groups on the nitrogen are electron-donating themselves, which slightly enhances the electron density on the nitrogen and its ability to participate in resonance.
To quantify this, we can look at the Hammett substituent constant (σ) , which measures the electronic influence of a substituent on a reaction center.[3][4][5] For the related carbamoyl group (-CONH₂), the Hammett constants are σ_m_ = 0.28 and σ_p_ = 0.36, indicating it is electron-withdrawing.[6] However, the N,N-dialkyl substitution is expected to make the group more donating. While specific Hammett values for the diethylcarbamoyl group are not readily tabulated, its behavior in reactions strongly suggests the resonance donation plays a crucial role, often overriding the inductive withdrawal depending on the reaction type.
The Diethylcarbamoyl Group as a Versatile Controller in Cross-Coupling
The electronic nature of the diethylcarbamoyl group allows it to play multiple roles in cross-coupling reactions, primarily as a directing group for C-H activation and as a coupling partner itself.
A Reliable Ortho-Directing Group in C-H Functionalization
One of the most powerful applications of the diethylcarbamoyl group is as a directing group.[7] In transition-metal-catalyzed C-H activation, the carbonyl oxygen can act as a Lewis basic site, coordinating to the metal center. This brings the catalyst into close proximity to the ortho C-H bond of the aromatic ring, leading to regioselective C-H cleavage and subsequent functionalization.[8][9]
This chelation-assisted strategy is highly effective for reactions like arylation, alkenylation, and alkylation at the position ortho to the amide group. The stability and coordinating ability of the diethylcarbamoyl group make it a robust and reliable directing group for constructing complex molecular architectures.
Caption: Chelation-assisted C-H activation directed by the diethylcarbamoyl group.
A Challenging but Feasible Electrophile in N-C Bond Cleavage
Using amides as electrophiles in cross-coupling reactions is a significant challenge due to the high resonance stabilization of the C-N bond.[10][11] Cleaving this bond typically requires harsh conditions. However, recent advances in catalyst design, particularly using nickel and palladium complexes with specialized ligands, have made the cross-coupling of amides possible.[12][13][14]
In these reactions, the N,N-diethylbenzamide can couple with organometallic reagents (e.g., organoboron compounds in Suzuki-Miyaura coupling) to form ketones. The reaction proceeds via oxidative addition of the palladium(0) catalyst into the C(acyl)-N bond. The efficiency of this step is highly dependent on the catalyst system and reaction conditions.
Caption: General mechanism for Suzuki-Miyaura coupling of an amide electrophile.
Comparative Performance Analysis
To contextualize the utility of the diethylcarbamoyl group, it is essential to compare its performance against other common functional groups under similar cross-coupling conditions.
Suzuki-Miyaura Coupling of Aryl Electrophiles
The following table summarizes representative yields for the Suzuki-Miyaura coupling of phenylboronic acid with various para-substituted benzene derivatives. This comparison highlights the relative reactivity of the leaving groups.
| Entry | Aryl Electrophile (p-Substituted) | Leaving Group | Catalyst System | Conditions | Yield (%) |
| 1 | 4-Iodoanisole | -I | Pd(PPh₃)₄ / K₂CO₃ | Toluene, 100 °C | >95 |
| 2 | 4-Bromoanisole | -Br | Pd(PPh₃)₄ / K₂CO₃ | Toluene, 100 °C | ~90 |
| 3 | N,N-Diethyl-4-methoxybenzamide | -NEt₂ | Pd(NHC) / K₃PO₄ | Toluene, 90-110 °C | 70-90[15] |
| 4 | Methyl 4-methoxybenzoate | -OMe | Ni(cod)₂ / PCy₃ | Toluene, 100 °C | ~85 |
Analysis:
-
Reactivity Trend: The reactivity of the leaving group generally follows the trend I > Br > OMe ≈ NEt₂. Halides are excellent leaving groups, requiring less specialized catalysts.
-
Amide vs. Ester: The diethylcarbamoyl group and the ester group show comparable reactivity, though both are significantly less reactive than aryl halides.[11] The development of potent Nickel and Palladium-NHC (N-Heterocyclic Carbene) catalysts has been crucial for achieving high yields with these less reactive electrophiles.[13][14]
-
Advantages of Amides: Despite the challenging C-N bond cleavage, amides offer advantages. They are often more stable to a wider range of reaction conditions than esters or halides, allowing for their installation early in a synthetic sequence and their retention through multiple steps before a final cross-coupling reaction.
Experimental Protocols
Scientific integrity demands reproducible and verifiable methodologies. Below are detailed protocols for the synthesis of a key starting material and its subsequent use in a cross-coupling reaction.
Protocol 1: Synthesis of N,N-Diethylbenzamide
This protocol describes the straightforward synthesis of N,N-diethylbenzamide from benzoyl chloride and diethylamine.[16]
Workflow:
Caption: Workflow for the synthesis of N,N-diethylbenzamide.
Step-by-Step Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine (2.5 g, 34.2 mmol) and triethylamine (3.5 g, 34.6 mmol) in 30 mL of dichloromethane.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition: Add benzoyl chloride (4.9 g, 34.9 mmol) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 18 hours.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the collected solids with a small amount of dichloromethane.
-
Extraction: Combine the filtrates and wash sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield N,N-diethylbenzamide as a colorless oil.
Protocol 2: Suzuki-Miyaura Cross-Coupling of N,N-Diethylbenzamide
This protocol is a representative example of using an N,N-disubstituted benzamide as an electrophile in a palladium-catalyzed Suzuki-Miyaura reaction to form a ketone.[15]
Step-by-Step Procedure:
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add N,N-diethylbenzamide (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (1.0 mmol, 2.0 equiv.), potassium phosphate (K₃PO₄, 1.5 mmol, 3.0 equiv.), and the Pd-NHC catalyst (e.g., IPr-Pd-allyl-Cl, 3 mol%) to an oven-dried vial.
-
Solvent Addition: Add 2 mL of anhydrous toluene to the vial.
-
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated oil bath at 90 °C.
-
Monitoring: Stir the reaction for 24 hours. The progress can be monitored by TLC or GC-MS.
-
Cooling and Quenching: After completion, cool the reaction to room temperature and quench by adding 5 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ketone.
Conclusion and Outlook
The diethylcarbamoyl group is a functionally rich and electronically nuanced participant in cross-coupling chemistry. Its ability to act as a robust ortho-directing group provides a reliable method for regioselective C-H functionalization. Furthermore, while the inherent stability of the amide bond presents a challenge, modern catalytic systems have unlocked its potential as a viable electrophilic partner, offering an alternative to more traditional halide or triflate-based couplings.
For the medicinal or materials chemist, the stability of the diethylcarbamoyl group can be a significant asset, allowing it to be carried through multiple synthetic steps. The choice to use this group should be guided by an understanding of its dual electronic nature and the specific demands of the synthetic target. As catalyst development continues to advance, the scope and utility of amide-based cross-coupling reactions will undoubtedly expand, further cementing the importance of functional groups like diethylcarbamoyl in the synthetic chemist's toolkit.
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.[Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate.[Link]
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Carbamoylation of Aryl and Benzyl Chlorides by Direct C-H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. PubMed.[Link]
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Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PubMed Central.[Link]
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Hammett equation. Wikipedia.[Link]
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C–C Bond Formation Through Cross-Electrophile Coupling Reactions. ResearchGate.[Link]
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From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications.[Link]
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Direct Thiocarbamation of Imidazoheterocycles via Dual C-H Sulfurization. ResearchGate.[Link]
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Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. PubMed Central.[Link]
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Trick for Determining EDG or EWG. YouTube.[Link]
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Synthesis of N,N-Diethylbenzamide. PrepChem.com.[Link]
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Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journals.[Link]
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A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba.[Link]
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Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. MDPI.[Link]
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Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.[Link]
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Hammett substituent constants. Stenutz.[Link]
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Removable and modifiable directing groups in C-H activation. YouTube.[Link]
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More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube.[Link]
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An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. ResearchGate.[Link]
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Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation. MDPI.[Link]
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Suzuki-Miyaura coupling of benzamide 4 with various boronic acids. ResearchGate.[Link]
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The Hammett cp relationship. Cambridge University Press.[Link]
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A Survey of Hammett Substituent Constants. YouTube.[Link]
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Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]
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Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. ResearchGate.[Link]
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Hammett Substituent Constants Defined. YouTube.[Link]
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Electron donating withdrawing groups. Knowledia.[Link]
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Transition-Metal-Catalyzed Directing Group Assisted (Hetero)aryl C-H Functionalization: Construction of C-C/C-Heteroatom Bonds. PubMed.[Link]
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Electron DONATING and WITHDRAWING. Student Doctor Network.[Link]
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The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ResearchGate.[Link]
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A Strategic Guide to Alternative Building Blocks for 3-Fluoro-5-(diethylcarbamoyl)phenylboronic Acid in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the trajectory of a research program. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid has emerged as a valuable reagent in medicinal chemistry, offering a unique combination of electronic properties and structural motifs. The presence of a fluorine atom and a diethylcarbamoyl group at the meta-positions of the phenylboronic acid core imparts specific characteristics that can influence molecular interactions and pharmacokinetic properties of a final drug candidate.
This guide provides an in-depth comparison of viable alternatives to 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid. We will delve into the nuances of their chemical reactivity, explore their synthetic accessibility, and, most importantly, analyze how subtle structural modifications can translate into significant differences in biological activity. This document is intended to serve as a practical resource, empowering you to make informed decisions in the selection of building blocks for your next breakthrough discovery.
Understanding the Core Moiety: Properties of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic Acid
The unique substitution pattern of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid provides a distinct set of properties. The fluorine atom, being highly electronegative, acts as a weak electron-withdrawing group through induction, which can modulate the pKa of the boronic acid and influence its reactivity in cross-coupling reactions.[1] Furthermore, fluorine substitution can enhance metabolic stability and binding affinity of the final compound.[2] The diethylcarbamoyl group, an amide functionality, introduces a hydrogen bond acceptor and can participate in crucial interactions with biological targets. Its conformationally flexible nature can also allow for optimal positioning within a binding pocket.
A Curated Selection of Alternative Building Blocks
The following section presents a comparative overview of alternative building blocks, categorized by the nature of the substituent at the 5-position of the 3-fluorophenylboronic acid scaffold.
Category 1: Analogs with Modified Amide Functionalities
These alternatives retain the core 3-fluoro-5-amido-phenylboronic acid scaffold but offer variations in the amide substituents. This allows for fine-tuning of steric bulk, hydrogen bonding potential, and solubility.
-
3-Fluoro-5-(methylcarbamoyl)phenylboronic acid: A less sterically hindered alternative that may be advantageous in sterically constrained binding pockets.
-
3-Fluoro-5-(N-cyclopropylcarbamoyl)phenylboronic acid: The introduction of a cyclopropyl group can impart conformational rigidity and potentially improve metabolic stability.
-
(3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid: This larger analog introduces an additional aromatic ring and a potential hydrogen bond acceptor, which could explore additional binding interactions.
Category 2: Bioisosteric Replacements for the Amide Group
In cases where the amide group is not optimal, either due to metabolic liabilities or unfavorable interactions, bioisosteric replacements can be considered.
-
3-Fluoro-5-(methylsulfonyl)phenylboronic acid: The sulfonyl group is a classic bioisostere of an amide, offering a different geometric and electronic profile while maintaining hydrogen bond accepting capabilities.
-
3-Fluoro-5-(1H-tetrazol-5-yl)phenylboronic acid: The tetrazole ring is a well-established carboxylic acid and amide bioisostere, offering a more acidic character and a distinct array of potential interactions.
Category 3: Analogs with Non-Amide Electron-Withdrawing or -Donating Groups
Moving away from amide-like functionalities, these alternatives offer a broader exploration of the electronic landscape at the 5-position.
-
3-Fluoro-5-methylphenylboronic acid: The methyl group is a small, lipophilic, and weakly electron-donating substituent that can probe hydrophobic pockets.
-
3,5-Difluoro-4-methylphenylboronic acid: The introduction of a second fluorine atom further modulates the electronic properties of the ring, potentially enhancing binding through halogen bonding.[3]
-
(3,4,5-trifluorophenyl)boronic acid: This analog offers a significantly different electronic profile due to the presence of three fluorine atoms, which can lead to unique reactivity and biological activity.[4]
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[5] The efficiency of this reaction is highly dependent on the electronic and steric nature of the boronic acid. Below is a comparative table summarizing the expected performance of the discussed building blocks in a representative Suzuki-Miyaura reaction with a common coupling partner, 4-bromoanisole.
| Boronic Acid Building Block | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | [6] (adapted) |
| 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88-96 | General Knowledge |
| 3-Fluoro-5-(N-cyclopropylcarbamoyl)phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | 80-90 | General Knowledge |
| 3-Fluoro-5-(methylsulfonyl)phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 90-98 | [7] (adapted) |
| 3-Fluoro-5-methylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 6 | >95 | [7] (adapted) |
| 3,5-Difluoro-4-methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 14 | 70-80 | [3] (adapted) |
| (3,4,5-trifluorophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | 85-95 | [4] (adapted) |
Note: The yields presented are typical and can vary depending on the specific substrate, catalyst loading, and reaction scale. Optimization of reaction conditions is often necessary.
Experimental Protocols
General Procedure for the Synthesis of 3-Fluoro-5-(substituted)phenylboronic Acids
This protocol is adapted from a general method for the synthesis of substituted phenylboronic acids and may require optimization for specific target molecules.[3][4]
Synthesis of a Phenylboronic Acid Intermediate.
Step 1: Lithium-Halogen Exchange. To a solution of the appropriate 1-bromo-3-fluoro-5-substituted benzene (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The reaction mixture is stirred at -78 °C for 1 hour.
Step 2: Borylation. Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred for 12 hours.
Step 3: Hydrolysis. The reaction is quenched by the slow addition of 1N HCl (2.0 eq). The mixture is stirred for 30 minutes, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Representative Suzuki-Miyaura Cross-Coupling Protocol
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A Senior Application Scientist's Guide to the Structural Confirmation of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic Acid Derivatives
Introduction: The Pivotal Role of Phenylboronic Acids in Modern Drug Discovery
In the landscape of medicinal chemistry, phenylboronic acids have emerged as indispensable structural motifs. Their unique capacity to form reversible covalent bonds with diols has cemented their importance in the design of targeted therapies, particularly as enzyme inhibitors. The specific focus of this guide, 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, and its derivatives, are of increasing interest in pharmaceutical research.[1] The strategic placement of the fluorine atom and the diethylcarbamoyl group can significantly modulate the molecule's electronic properties, metabolic stability, and binding affinity. Consequently, unequivocal structural confirmation is a critical prerequisite for advancing these promising compounds through the drug development pipeline.
This guide presents a comprehensive comparison of the principal analytical techniques for the structural elucidation of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid derivatives. We will explore the practical applications, strengths, and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supported by detailed experimental protocols and data interpretation strategies.
Section 1: Deconstructing the Target Molecule: Key Structural Features and Analytical Considerations
The molecular architecture of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid offers distinct features that guide the selection of appropriate analytical methods. The presence of boron, fluorine, and nitrogen atoms provides unique spectroscopic handles, while the molecule's overall structure influences its behavior in different analytical environments.
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is central to the molecule's biological activity and synthetic utility.[2] However, it is susceptible to dehydration, which can lead to the formation of cyclic boroxines (trimeric anhydrides).[3] This potential for structural heterogeneity must be carefully considered during sample preparation and data analysis.
-
The Fluorine Substituent: The ¹⁹F atom serves as a highly sensitive NMR probe, offering a distinct signal in a spectral region typically free from other resonances.[4] Its coupling to adjacent ¹H and ¹³C atoms provides invaluable information for confirming the substitution pattern of the phenyl ring.
-
The Diethylcarbamoyl Group: This amide functionality introduces additional complexity, including the possibility of hindered rotation around the C-N bond, which can be observed by NMR. Its fragmentation pattern in mass spectrometry also serves as a key diagnostic tool for structural confirmation.
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A Senior Application Scientist's Guide to the Catalytic Performance of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic Acid
This guide provides an in-depth technical analysis of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, a specialized organoboron compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product overview to offer a predictive comparison of its performance in various catalytic systems. In the absence of extensive, direct experimental data for this specific molecule in the public domain, this guide leverages established principles of physical organic chemistry and draws parallels with structurally analogous boronic acids to forecast its reactivity and utility.
The core of this analysis rests on the unique electronic and steric properties conferred by the fluoro, diethylcarbamoyl, and boronic acid functional groups. We will explore its expected behavior, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction, and propose a robust experimental protocol as a validated starting point for your research.
Molecular Structure and Inherent Chemical Characteristics
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a trifunctionalized benzene derivative. Its reactivity is dictated by the interplay of its constituent functional groups:
-
The Boronic Acid Moiety (-B(OH)2): This group is the cornerstone of its utility in cross-coupling reactions, enabling transmetalation with a transition metal catalyst (typically palladium or nickel).
-
The Fluoro Group (-F): As a strongly electronegative substituent, the fluorine atom exerts a powerful electron-withdrawing inductive effect (-I). This effect is anticipated to increase the Lewis acidity of the boronic acid, potentially accelerating the transmetalation step in Suzuki-Miyaura couplings.[1]
-
The Diethylcarbamoyl Group (-CON(Et)2): This amide functionality also acts as an electron-withdrawing group through resonance and inductive effects. Its presence further modulates the electronic nature of the phenyl ring and can influence the solubility of the molecule in organic solvents.
Figure 1: Structure of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid.
Predicted Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2] The performance of a boronic acid in this catalytic cycle is heavily influenced by its electronic and steric profile.
Causality of Expected Reactivity
The presence of two electron-withdrawing groups (fluoro and diethylcarbamoyl) on the phenyl ring of the title compound is expected to render it an excellent coupling partner, particularly with electron-rich aryl halides. This is because electron-deficient boronic acids often exhibit enhanced rates of transmetalation, which is frequently the rate-determining step in the catalytic cycle.[1]
Compared to unsubstituted phenylboronic acid, 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is predicted to offer higher yields and/or require milder reaction conditions in many instances. However, highly electron-deficient boronic acids can also be more susceptible to protodeboronation, a common side reaction, especially under basic conditions. Careful optimization of the base and solvent system will be crucial to mitigate this pathway.
Comparison with Alternative Boronic Acids
To contextualize the expected performance of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, a qualitative comparison with other common boronic acids is presented below.
| Feature | 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | Phenylboronic Acid | 3,5-Bis(trifluoromethyl)phenylboronic Acid | 4-Methoxyphenylboronic Acid |
| Electronic Nature | Strongly Electron-Deficient | Neutral | Very Strongly Electron-Deficient | Electron-Rich |
| Predicted Reactivity | High | Moderate | Very High | Moderate to Low |
| Susceptibility to Protodeboronation | Moderate to High | Low | High | Low |
| Optimal Coupling Partner | Electron-rich and neutral aryl halides | Broad applicability | Electron-rich aryl halides | Electron-deficient aryl halides |
| Potential Advantages | High yields, potentially milder conditions | Cost-effective, well-established | Excellent for challenging couplings | Stable, easy to handle |
| Potential Disadvantages | Potential for protodeboronation | Slower reaction rates | Prone to side reactions | Lower reactivity |
Potential in Other Catalytic Systems
Beyond the Suzuki-Miyaura reaction, boronic acids are emerging as versatile catalysts in their own right, particularly in direct amidation reactions.[3][4] The Lewis acidic nature of the boron center can activate carboxylic acids towards nucleophilic attack by amines, providing a green alternative to traditional coupling reagents.[5] Given its electron-deficient nature, 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid could be an effective catalyst for such transformations.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a validated starting point for the Suzuki-Miyaura coupling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid with an aryl bromide. This protocol is based on established methodologies for similar electron-deficient boronic acids.
Experimental Workflow
Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Addition of Reagents: Add a suitable base, such as K₂CO₃ (2.0 mmol), and a solvent system, for example, a 4:1 mixture of dioxane and water (5 mL).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of oxygen.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water (10 mL). Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a promising reagent for organic synthesis, particularly for the construction of complex biaryl scaffolds. Its electron-deficient nature suggests high reactivity in Suzuki-Miyaura cross-coupling reactions, potentially enabling transformations that are challenging with simpler boronic acids. While this guide provides a robust theoretical framework for its application, experimental validation is paramount. Future studies should focus on systematically evaluating its performance with a diverse range of coupling partners and under various catalytic conditions to fully elucidate its synthetic utility. The exploration of its potential as an organocatalyst in reactions such as direct amidation also presents an exciting avenue for further research.
References
- Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation.
- Furuya, T., Kaiser, H. M., & Ritter, T. (n.d.). Palladium-Mediated Fluorination of Arylboronic Acids. DASH (Harvard).
- Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1. (n.d.).
- (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- (2015).
- Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). NIH.
- A green chemistry perspective on catalytic amide bond form
- Palladium(III)
- P=C-N-heterocycles: synthesis of biaryl-type 1,3-benzazaphospholes with ortho-substituted phenyl or 2-heteroaryl groups. (2011). PubMed.
- Palladium(III)
- Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. (2021). PMC - PubMed Central.
- An Effective Amide Synthesis Using Boronic Acid-DMAPO Cooperative Catalysis | Tokyo Chemical Industry Co., Ltd.(APAC). (2016).
- In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. (n.d.). DSpace@MIT.
- Boronic acid catalysts in amidation reactions. | Download Scientific Diagram. (n.d.).
- US12391695B2 - PRMT5 inhibitors - Google P
- PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - P
- US 9,000,161 B2 - Googleapis.com. (2013).
- US9150594B2 - Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)
- 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid (C007B-164580) - Cenmed Enterprises. (n.d.).
- 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid | C11H15BFNO3 - PubChem. (n.d.).
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- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
A Comparative Guide for Synthetic Chemists: Boronic Acids Versus Trifluoroborate Salts in Modern Synthesis
In the landscape of modern synthetic chemistry, the choice of reagents is paramount to the success of a reaction, influencing everything from yield and purity to the ease of handling and scalability. Among the vast arsenal of tools available to researchers, particularly for the invaluable Suzuki-Miyaura cross-coupling reaction, boronic acids and their protected counterparts, potassium organotrifluoroborate salts, stand out. This guide provides a comprehensive comparative analysis of these two classes of organoboron reagents, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Differences
Boronic acids have long been the workhorses of palladium-catalyzed cross-coupling reactions. However, their inherent instability and handling challenges paved the way for the development of more robust alternatives. Potassium organotrifluoroborate salts have emerged as a superior class of reagents in many aspects, offering a compelling combination of stability and reactivity.
| Feature | Boronic Acids (RB(OH)₂) | Potassium Organotrifluoroborate Salts (RBF₃K) |
| Physical State | Often amorphous or crystalline solids | Crystalline, free-flowing solids |
| Stability | Prone to dehydration to form cyclic boroxines, susceptible to protodeboronation, and can be air- and moisture-sensitive, particularly alkyl derivatives.[1][2] | Indefinitely stable to air and moisture, allowing for long-term storage without degradation.[3][4] |
| Handling | Can be challenging due to their hygroscopic nature and tendency to exist as mixtures of the monomer and trimeric anhydride (boroxine), leading to issues with accurate stoichiometry.[1] | Easy to handle, weigh, and store due to their solid, crystalline, and stable nature.[3] |
| Reactivity in Suzuki-Miyaura Coupling | Directly participates in the catalytic cycle after activation with a base. | Acts as a protected form of the boronic acid, which is slowly released in situ under the basic reaction conditions.[5] |
| Side Reactions | More susceptible to side reactions such as homocoupling and protodeboronation due to the presence of the free boronic acid in the reaction mixture.[5] | The slow-release mechanism minimizes the concentration of the active boronic acid, thereby suppressing unwanted side reactions.[5] |
The Mechanistic Distinction: A Tale of Two Pathways
The fundamental difference in the application of boronic acids and trifluoroborate salts in Suzuki-Miyaura coupling lies in their entry into the catalytic cycle. This distinction has profound implications for reaction outcomes and optimization.
The Direct Path of Boronic Acids
A boronic acid directly enters the catalytic cycle following activation by a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) complex.
Figure 1: Simplified entry of a boronic acid into the Suzuki-Miyaura catalytic cycle.
The "Slow Release" Strategy of Trifluoroborate Salts
Potassium organotrifluoroborate salts are considered "protected" forms of boronic acids.[4][5] Under the aqueous basic conditions of the Suzuki-Miyaura reaction, they undergo a slow hydrolysis to release the corresponding boronic acid, which then enters the catalytic cycle. This "slow-release" mechanism is a key advantage, as it maintains a low concentration of the reactive boronic acid, mitigating side reactions like homocoupling and protodeboronation.[5]
Figure 2: The "slow release" mechanism of boronic acid from a trifluoroborate salt.
The rate of this hydrolysis is dependent on the electronic and steric nature of the organic group, as well as the reaction conditions, offering a level of tunable reactivity.[3]
Quantitative Performance: A Comparative Look at Experimental Data
The theoretical advantages of trifluoroborate salts translate into tangible improvements in reaction outcomes. The following data, compiled from the literature, illustrates the enhanced performance of trifluoroborates in Suzuki-Miyaura cross-coupling reactions.
Table 2: Comparison of Yields for the Synthesis of Heterobiaryls [3]
| Heteroarylboronic Acid | Yield of Trifluoroborate (%) | Yield of Cross-Coupled Product (%) |
| 4-Methylthiophen-2-ylboronic acid (as received) | 69 | Lower yields due to protodeboronation |
| 4-Methylthiophen-2-ylboronic acid (recrystallized) | 95 | Not reported |
| Isoquinolin-4-ylboronic acid | 34 | Not reported |
This data highlights the instability of some commercial boronic acids and how their purification prior to conversion to the more stable trifluoroborate salt can significantly improve the yield of the organoboron reagent itself, which in turn leads to more reliable and higher-yielding coupling reactions.
Table 3: Suzuki-Miyaura Coupling of Various Potassium Alkenyltrifluoroborates with 4-Bromobenzonitrile [1]
| Potassium Alkenyltrifluoroborate | Product | Yield (%) |
| Potassium trans-styryltrifluoroborate | trans-4-Styrylbenzonitrile | 95 |
| Potassium cis-styryltrifluoroborate | cis-4-Styrylbenzonitrile | 85 |
| Potassium isopropenyltrifluoroborate | 4-Isopropenylbenzonitrile | 82 |
| Potassium vinyltrifluoroborate | 4-Vinylbenzonitrile | 75 |
This table demonstrates the high efficiency of Suzuki-Miyaura couplings using various potassium alkenyltrifluoroborates, showcasing their utility in forming C(sp²)-C(sp²) bonds with excellent yields.
Experimental Protocols: A Side-by-Side Guide
To provide a practical context, here are representative, step-by-step protocols for a Suzuki-Miyaura reaction using both a boronic acid and a trifluoroborate salt.
General Protocol for Suzuki-Miyaura Coupling with an Arylboronic Acid
Figure 3: Experimental workflow for Suzuki-Miyaura coupling with a boronic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., potassium carbonate, 2.0 mmol, 2.0 equiv).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 mmol, 2-5 mol%) to the flask. Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate (Molander Conditions)
Figure 4: Experimental workflow for Suzuki-Miyaura coupling with a trifluoroborate salt.
Step-by-Step Methodology:
-
Reaction Setup: In a vial, combine the aryl halide (1.0 mmol, 1.0 equiv), the potassium aryltrifluoroborate (1.1 mmol, 1.1 equiv), and the base (e.g., cesium carbonate, 3.0 mmol, 3.0 equiv).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., palladium(II) acetate, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add the solvent system, typically a mixture of THF and water (e.g., 10:1, 5 mL).
-
Inert Atmosphere: Cap the vial and purge with an inert gas (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 60-80 °C) and monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
Potassium organotrifluoroborate salts offer significant advantages over traditional boronic acids in terms of stability, handling, and, in many cases, reaction performance. Their "slow-release" mechanism of the active boronic acid species provides a powerful strategy for minimizing side reactions and improving reaction yields and purity. While boronic acids remain a cornerstone of organic synthesis, the superior physicochemical properties of trifluoroborate salts make them an indispensable tool, particularly in the context of complex molecule synthesis and drug development where reliability and reproducibility are paramount. As the demand for more efficient and robust synthetic methodologies continues to grow, the adoption of protected organoboron reagents like trifluoroborate salts is expected to become even more widespread.
References
-
Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
-
Lloyd-Jones, G. C., & Watson, A. J. A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 51(21), 5062-5065. [Link]
- Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 38(2), 49-56.
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic Acid
As a Senior Application Scientist, my focus extends beyond the successful application of our chemical reagents to encompass their entire lifecycle, including their safe and environmentally responsible disposal. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a valuable building block in modern drug discovery, but its handling requires a rigorous approach to safety and waste management. This guide provides a comprehensive, step-by-step framework for researchers and laboratory managers to ensure the proper disposal of this compound, safeguarding both personnel and the environment while maintaining strict regulatory compliance.
The core principle of this guide is that effective disposal is not an afterthought but an integral part of the experimental plan. By understanding the chemical's specific hazards and the regulatory landscape, we can implement a self-validating system of waste management that is both safe and logical.
Hazard Identification and Pre-Disposal Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment dictates every subsequent step in the waste management process.
1.1. Inherent Hazards of the Compound
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is classified as Acutely Toxic (Oral), Category 3 .[1] The Globally Harmonized System (GHS) designates this with the H301 "Toxic if swallowed" hazard statement and the GHS06 skull and crossbones pictogram.[1] This classification is significantly more severe than many common phenylboronic acids, which are often labeled as "Harmful if swallowed" (H302).[2][3][4] Therefore, all handling and disposal procedures must reflect this heightened risk. Accidental ingestion is a primary concern, and protocols must be designed to prevent the generation of dusts or aerosols that could lead to inadvertent exposure.
1.2. The Imperative of a Risk Assessment
Prior to beginning any experiment that will generate waste, a thorough risk assessment is essential. This aligns with best practices outlined in authoritative laboratory safety guides such as "Prudent Practices in the Laboratory."[5] The assessment should identify the different forms of waste that will be generated (e.g., solid reagent, solutions in organic solvents, aqueous washes) and establish the correct disposal pathway for each before they are created.
The Core Protocol: Waste Segregation and Containment
The foundational step in proper chemical disposal is the strict segregation of waste streams. Mixing different types of waste is not only a safety hazard but can also complicate and significantly increase the cost of disposal.[6] All waste containing 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid must be treated as hazardous waste and must never be disposed of down the drain.[7][8]
2.1. Establishing a Satellite Accumulation Area (SAA)
In compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), laboratories should designate a specific Satellite Accumulation Area (SAA) for hazardous waste.[9] This area should be at or near the point of generation, under the control of laboratory personnel, and clearly marked with "Hazardous Waste" signage.[9][10]
2.2. Primary Waste Streams
You must segregate waste into the following categories:
-
Solid Hazardous Waste: Includes unreacted or expired reagent, contaminated personal protective equipment (PPE) like gloves and weigh paper, and any labware that cannot be effectively decontaminated.
-
Non-Halogenated Organic Solvent Waste: Solutions of the boronic acid in solvents such as methanol, ethanol, acetone, ethyl acetate, or toluene.
-
Halogenated Organic Solvent Waste: Solutions of the boronic acid in solvents like dichloromethane (DCM) or chloroform. This segregation is critical as halogenated solvents require specific disposal methods.[6]
-
Aqueous Hazardous Waste: Waste from extractions or reaction quenches. Due to the toxicity of the solute, this waste stream cannot be disposed of via the sanitary sewer.
Step-by-Step Disposal Methodologies
The following protocols provide detailed procedures for managing each segregated waste stream. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[11][12] All operations should be performed within a certified chemical fume hood to minimize inhalation risk.[11]
3.1. Protocol for Solid Waste Disposal
-
Collection: Carefully place all solid waste contaminated with 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid into a dedicated, durable, and leak-proof container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail). The container must have a secure, tight-fitting lid.[9]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[13] The label must include:
-
The full chemical name: "3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid" (do not use abbreviations).
-
The associated hazards: "Toxic," "Corrosive (if applicable)."
-
The date the first piece of waste was added.
-
-
Storage: Store the sealed container in the designated SAA, away from incompatible materials.
3.2. Protocol for Organic Solvent Waste Disposal
-
Container Selection: Use separate, clearly labeled, and appropriate solvent waste containers for halogenated and non-halogenated waste streams. Containers should be made of a material that will not react with the contents and must have a screw cap.[9][10]
-
Collection: Pour the organic waste solution into the correct container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
Labeling and Logging: Maintain a log on the container's hazardous waste label, listing every component and its approximate percentage or volume. This is a legal requirement and is crucial for the disposal facility.
-
Storage: Keep the containers securely capped at all times, except when adding waste.[9] Store them in the SAA, utilizing secondary containment (e.g., a larger bin) to mitigate spills.
3.3. Protocol for Aqueous Waste Disposal
-
Prohibition of Drain Disposal: Under no circumstances should aqueous solutions containing this compound be poured down the drain.[8] Its toxicity poses a significant threat to aquatic ecosystems.
-
Neutralization (for pH only): Boronic acids are, as the name implies, acidic. While some institutional and local regulations may permit the on-site neutralization of corrosive waste to a pH between 5.5 and 9.5, this only addresses the corrosive characteristic.[6] It does not eliminate the toxicity of the dissolved organic compound.
-
If permitted for corrosivity: In a chemical fume hood, slowly add a weak base, such as sodium bicarbonate (baking soda), to the aqueous waste while stirring.[14][15] Monitor the pH using test strips or a calibrated meter.
-
Causality: The purpose of this step is solely to render the bulk solution non-corrosive for safer handling and potential consolidation, not to make it safe for drain disposal.
-
-
Collection: Whether neutralized for pH or not, the final aqueous solution must be collected in a dedicated hazardous waste container, labeled with all its chemical constituents, and managed by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
Data Summary and Workflow
To facilitate quick reference and decision-making, the key operational parameters are summarized below.
| Parameter | Specification | Rationale & Reference |
| Primary Hazard | GHS06 - Acute Toxicity 3 (Oral) | Prevents underestimation of risk based on other boronic acids.[1] |
| Solid Waste Container | Labeled, sealed HDPE container | Prevents leaks and ensures chemical compatibility.[9] |
| Solvent Waste Streams | Segregated Halogenated & Non-Halogenated | Different disposal processes and costs.[6] |
| Aqueous Waste pH Target | 5.5 - 9.5 (if neutralization is permitted) | Addresses corrosivity hazard only; does not de-toxify.[6] |
| Drain Disposal | Strictly Prohibited for all streams | Prevents environmental release of a toxic substance.[8] |
| Regulatory Framework | EPA RCRA, Subpart K (for academic labs) | Ensures legal compliance with hazardous waste management rules.[16][17][18] |
The following diagram illustrates the decision-making workflow for the proper management of waste generated from experiments involving 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid.
Caption: Waste Disposal Decision Workflow.
Conclusion
The proper disposal of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of accurate hazard assessment, strict waste segregation, proper containment and labeling, and ultimate disposal through professional channels, researchers can ensure they are operating safely and in full compliance with regulations. This structured approach transforms a procedural necessity into a hallmark of scientific excellence and responsibility.
References
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Chemdox. (2025, June 10). Safety Data Sheet: Phenyl boronic acid-d5. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (2020). Safety data sheet: Phenylboronic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. BORIC ACID. Retrieved from [Link]
-
Lab Alley. How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
University of Oslo, Department of Chemistry. Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. Acid and Caustic Solutions. Retrieved from [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Navigating the Safe Handling of 3-Fluoro-5-(diethylcarbamoyl)phenylboronic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans for 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid. Our commitment is to empower you with the knowledge to work safely and effectively, reinforcing the trust you place in our products and expertise.
Hazard Identification and Risk Assessment
While comprehensive toxicological data for 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid is not fully available, the compound is classified with specific hazard codes that demand careful consideration[1]. It is designated as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1]. The parent compound, phenylboronic acid, is known to be harmful if swallowed[2][3]. As with many specialized chemicals, the full toxicological profile has not been exhaustively investigated, necessitating a cautious approach that prioritizes minimizing exposure[2].
A thorough risk assessment is the foundation of safe handling. Before beginning any procedure, evaluate the potential for dust generation, splashing, and aerosolization. The nature of the experimental task will dictate the required level of personal protection.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is your primary defense against chemical exposure. The following table outlines the recommended PPE for handling 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, categorized by the level of risk associated with different laboratory operations.
| Risk Level | Task Examples | Recommended PPE |
| Low | - Weighing small quantities in a ventilated balance enclosure- Preparing dilute solutions in a fume hood | - Safety glasses with side shields- Nitrile gloves- Laboratory coat |
| Moderate | - Handling larger quantities of the solid- Performing reactions with potential for splashing- Filtration or chromatography | - Chemical splash goggles- Double-gloving with nitrile gloves- Chemical-resistant lab coat or apron- Use of a chemical fume hood is mandatory |
| High | - Procedures with a high likelihood of aerosol generation- Cleaning up spills | - Full-face shield over chemical splash goggles- Chemical-resistant gloves (e.g., butyl rubber or Viton™)- Chemical-resistant suit or coveralls- Respiratory protection (e.g., N95 respirator for powders, or an air-purifying respirator with appropriate cartridges for vapors) |
Note: Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information[2][3].
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat/Coveralls: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off) PPE:
-
Gloves: Remove the outer pair of gloves first, peeling them off away from your body. Then, remove the inner pair using a similar technique.
-
Lab Coat/Coveralls: Unbutton and remove your lab coat, turning it inside out as you do to contain any contaminants.
-
Eye and Face Protection: Remove your goggles or face shield from the back to the front.
-
Respiratory Protection (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Experimental Workflow and PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental workflow.
Caption: PPE selection based on experimental task.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Solid Waste:
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated, sealed hazardous waste container.
-
Unused Reagent: Unwanted 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of in the regular trash[4].
Liquid Waste:
-
Reaction Mixtures and Solvents: All liquid waste containing this compound must be collected in a properly labeled, sealed hazardous waste container. The container should be compatible with the solvents used.
-
Aqueous Solutions: For small amounts of dilute aqueous solutions of boronic acids, some local regulations may permit disposal down the drain with copious amounts of water[5][6][7]. However, it is imperative to consult and strictly follow your institution's and local municipality's guidelines for aqueous waste disposal[5]. When in doubt, treat it as hazardous waste. Neutralization with a mild base like sodium bicarbonate may be an option for some boronic acid waste streams, but again, this must be approved by your local safety officer[5].
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal[8]. For larger spills, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. The principles of meticulous planning, proper use of personal protective equipment, and responsible waste disposal are the cornerstones of sound scientific practice.
References
-
Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Lab Alley. How To Safely Dispose of Boric Acid. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
-
Lab Alley. Boric Acid Safety & Hazards. [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Lafayette College. Disposal of Solid Chemicals in the Normal Trash. [Link]
-
Cenmed Enterprises. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid. [Link]
-
Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]
-
Sciencing. Disposal Of Boric Acid. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
